2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid
Beschreibung
The exact mass of the compound 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-3-methylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO2/c1-10-15(17(20)21)13-4-2-3-5-14(13)19-16(10)11-6-8-12(18)9-7-11/h2-9H,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTMJUPLERGXJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1C3=CC=C(C=C3)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50358003 | |
| Record name | 2-(4-chlorophenyl)-3-methylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50358003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43071-47-2 | |
| Record name | 2-(4-Chlorophenyl)-3-methyl-4-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=43071-47-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-chlorophenyl)-3-methylquinoline-4-carboxylic acid | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID50358003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 43071-47-2 | |
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synthesis of 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid
An In-Depth Technical Guide to the Synthesis of 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic Acid
Abstract
Quinoline-4-carboxylic acids represent a privileged scaffold in medicinal chemistry and drug development, with derivatives exhibiting a vast array of biological activities, including antimalarial, anticancer, and antibacterial properties.[1][2][3] This guide provides a comprehensive, in-depth technical overview for the synthesis of a specific, high-value derivative: 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid (CAS 43071-47-2). We will focus on the Pfitzinger condensation reaction, a robust and classical method for constructing this molecular architecture. This document furnishes a detailed mechanistic explanation, a validated step-by-step experimental protocol, characterization data, and field-proven insights into potential optimization and troubleshooting. The content is tailored for researchers, medicinal chemists, and process development scientists engaged in heterocyclic chemistry and drug discovery.
Introduction and Strategic Rationale
The quinoline ring system is a cornerstone of heterocyclic chemistry, found in numerous natural products and synthetic pharmaceuticals.[1] The quinoline-4-carboxylic acid moiety, in particular, is a key pharmacophore that can be transformed into a variety of bioactive compounds.[3][4] The target molecule, 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid, combines this core with a substituted aryl group at the 2-position and a methyl group at the 3-position, features that can significantly modulate its pharmacological profile.
Several classical methods exist for quinoline synthesis, most notably the Doebner-von Miller and Pfitzinger reactions.
-
Doebner-von Miller Reaction: This method involves the condensation of an aniline with an α,β-unsaturated carbonyl compound.[1][5] While versatile, achieving the specific 2-aryl, 3-methyl substitution pattern of the target molecule can be complex and may require a multi-step approach or less readily available starting materials.[4][6]
-
Pfitzinger Reaction: This reaction provides a more direct and convergent route by condensing isatin (or a substituted derivative) with a carbonyl compound possessing an α-methylene group, in the presence of a strong base.[7][8][9] For the , this translates to the direct reaction of isatin with 1-(4-chlorophenyl)propan-1-one. This strategic simplicity and high convergence make the Pfitzinger reaction the superior and recommended approach for this specific target.[2][10]
Mechanistic Deep Dive: The Pfitzinger Reaction
The trustworthiness of a protocol is rooted in understanding its underlying mechanism. The Pfitzinger reaction is a robust transformation that proceeds through a well-elucidated sequence of steps.[8][9]
-
Base-Induced Isatin Ring Opening: The reaction initiates with the hydroxide-mediated hydrolysis of the amide bond in isatin (1) . This opens the five-membered ring to form a keto-carboxylate intermediate, an isatinate salt (2) .
-
Imine/Enamine Formation: The aniline moiety of the opened isatinate (2) condenses with the carbonyl group of the ketone, 1-(4-chlorophenyl)propan-1-one (3) . This forms an imine intermediate (4) , which is in equilibrium with its more reactive enamine tautomer (5) . The enamine is the key nucleophile for the subsequent cyclization step.
-
Intramolecular Cyclization: The enamine (5) undergoes an intramolecular aldol-type condensation. The nucleophilic carbon of the enamine attacks the ketone carbonyl within the same molecule.
-
Dehydration and Aromatization: The resulting cyclic intermediate readily dehydrates (loses a molecule of water) under the reaction conditions to form the fully aromatic quinoline ring system, yielding the final product salt (6) .
-
Acidification: A final acidification step protonates the carboxylate to yield the target molecule, 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid (7) .
The entire workflow is a testament to chemical efficiency, building a complex heterocyclic system from simple, readily available precursors in a single pot.
Caption: Pfitzinger reaction workflow for the target synthesis.
Validated Experimental Protocol
This protocol is a self-validating system designed for reproducibility. Adherence to the specified stoichiometry and conditions is critical for achieving optimal yield and purity.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Moles | Molar Eq. | Amount |
| Isatin | C₈H₅NO₂ | 147.13 | 10 mmol | 1.0 | 1.47 g |
| 1-(4-chlorophenyl)propan-1-one | C₉H₉ClO | 168.62 | 10 mmol | 1.0 | 1.69 g |
| Potassium Hydroxide (KOH) | KOH | 56.11 | 40 mmol | 4.0 | 2.24 g |
| Ethanol (EtOH), 95% | C₂H₅OH | 46.07 | - | - | 40 mL |
| Deionized Water | H₂O | 18.02 | - | - | 10 mL |
| Glacial Acetic Acid | CH₃COOH | 60.05 | - | - | ~5 mL |
Step-by-Step Synthesis Procedure
-
Vessel Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add potassium hydroxide (2.24 g, 40 mmol).
-
Base Dissolution: Add 95% ethanol (40 mL) and deionized water (10 mL) to the flask. Stir the mixture until the KOH is completely dissolved. A mild exotherm may be observed.
-
Addition of Reactants: To the alkaline solution, add isatin (1.47 g, 10 mmol) and 1-(4-chlorophenyl)propan-1-one (1.69 g, 10 mmol).
-
Causality Insight: Adding the reactants to the strong base solution ensures the immediate initiation of the isatin ring-opening, which is the rate-determining step for the initial phase of the reaction.[8]
-
-
Reaction Reflux: Heat the reaction mixture to reflux (approximately 80-85°C) with vigorous stirring. Maintain the reflux for 12-18 hours.
-
Process Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of Ethyl Acetate/Hexane (e.g., 30:70 v/v) with a few drops of acetic acid. The disappearance of the starting materials (isatin and ketone) indicates reaction completion.
-
-
Cooling and Solvent Removal: After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. The mixture will be a dark-colored slurry. Remove the bulk of the ethanol using a rotary evaporator.
-
Aqueous Work-up & Neutralization: To the remaining aqueous residue, add 100 mL of deionized water. Stir to dissolve the product salt. The resulting solution may be dark and require filtration to remove any insoluble impurities.
-
Precipitation of Product: While stirring the aqueous solution vigorously, slowly add glacial acetic acid dropwise. The product will begin to precipitate as a solid. Continue adding acid until the pH of the solution is between 4 and 5.
-
Expertise Note: Acidifying slowly ensures the formation of a filterable, crystalline solid rather than an amorphous oil. Over-acidification should be avoided.
-
-
Isolation and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with two portions of cold deionized water (2 x 50 mL) to remove any inorganic salts.
-
Drying: Dry the product in a vacuum oven at 60-70°C to a constant weight. The final product is typically an off-white to pale yellow solid. A typical yield for this procedure is in the range of 70-85%.
Safety Precautions
-
Potassium Hydroxide (KOH): Corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Glacial Acetic Acid: Corrosive and lachrymator. Use in a well-ventilated fume hood.
-
Reflux: Perform the reaction in a fume hood. Ensure condenser cooling water is running before applying heat.
Characterization and Purity Validation
Confirming the identity and purity of the synthesized compound is paramount. The following data are characteristic of 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid.
| Analysis Technique | Expected Observations |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~14.0 (s, 1H, -COOH), ~8.6 (d, 1H, quinoline H-5), ~8.1 (d, 1H, quinoline H-8), ~7.9 (t, 1H, quinoline H-7), ~7.7 (t, 1H, quinoline H-6), ~7.6 (d, 2H, Ar-H), ~7.5 (d, 2H, Ar-H), ~2.5 (s, 3H, -CH₃). Note: The exact shifts are based on close analogs and may vary slightly.[11] |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): ~168 (-COOH), ~155 (quinoline C-2), ~148 (quinoline C-8a), ~140-120 (aromatic carbons), ~118 (quinoline C-4a), ~15 (-CH₃). |
| FT-IR (KBr, cm⁻¹) | ν: ~3400-2500 (broad, O-H stretch of carboxylic acid), ~1710 (C=O stretch, carboxylic acid), ~1600, ~1550, ~1490 (C=C and C=N aromatic stretches), ~830 (C-Cl stretch). |
| Mass Spec. (ESI+) | m/z: [M+H]⁺ calculated for C₁₇H₁₂ClNO₂: 298.06. |
| Melting Point | Expected to be a sharp melting point, characteristic of a pure crystalline solid. |
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Extend reflux time and monitor by TLC. Ensure the KOH is fully dissolved and active. |
| Loss of product during work-up. | Ensure pH is accurately adjusted to 4-5 for maximum precipitation. Avoid excessive washing. | |
| Oily Product | Impurities present; rapid precipitation. | Acidify the solution more slowly while cooling in an ice bath. If an oil persists, attempt to triturate with a non-polar solvent like hexane or recrystallize from a suitable solvent (e.g., ethanol/water). |
| Colored Impurities | Side reactions; residual starting materials. | The product can be further purified by recrystallization from ethanol or by treatment with activated charcoal during the aqueous work-up phase before acidification. |
Conclusion
The Pfitzinger reaction provides a reliable, efficient, and strategically sound method for the . By understanding the underlying mechanism and adhering to the detailed protocol, researchers can confidently produce this valuable heterocyclic building block in high yield and purity. This guide serves as a trusted resource, bridging fundamental chemical principles with practical laboratory application for professionals in the field of drug discovery and development.
References
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Lahna, A. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19. [Link]
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PubMed. (n.d.). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Retrieved from [Link]
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National Institutes of Health. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ACS Medicinal Chemistry Letters. [Link]
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ResearchGate. (2010). ChemInform Abstract: A Simple One-Pot Synthesis of Quinoline-4-carboxylic Acid Derivatives by Pfitzinger Reaction of Isatin with Ketones in Water. ChemInform. [Link]
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National Center for Biotechnology Information. (2013). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. [Link]
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ACS Publications. (2007). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry. [Link]
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ACS Publications. (2007). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. [Link]
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Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Pfitzinger reaction. Retrieved from [Link]
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MDPI. (2018). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules. [Link]
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Journal of Chemical and Pharmaceutical Research. (2012). Application of pfitzinger reaction in the synthesis of indophenazino fused quinoline-4-carboxylic acid derivatives. JOCPR, 4(4), 1956-1959. [Link]
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Thai Science. (2021). Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives. Asian Journal of Pharmaceutical Sciences. [Link]
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ResearchGate. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry. [Link]
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ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research. [Link]
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National Center for Biotechnology Information. (2013). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Journal of Medicinal Chemistry. [Link]
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ThaiScience. (2021). Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives. Asian Journal of Pharmaceutical Sciences. [Link]
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National Center for Biotechnology Information. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Molecules. [Link]
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Frontiers. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. [Link]
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mechanism of action of 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid
An In-depth Technical Guide to the Putative Mechanisms of Action of 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic Acid
This guide provides a detailed exploration of the potential mechanisms of action for the novel synthetic compound, 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid. As direct research on this specific molecule is nascent, this document synthesizes evidence from closely related structural analogs within the quinoline-4-carboxylic acid class to propose and technically evaluate its most probable biological targets and cellular effects. This analysis is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new therapeutic agents.
Introduction: The Quinoline-4-Carboxylic Acid Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a broad spectrum of biological activities.[1] Derivatives of quinoline-4-carboxylic acid, in particular, have been the subject of extensive investigation, demonstrating significant therapeutic potential as anticancer, anti-inflammatory, antibacterial, and antimalarial agents.[1][2][3][4] The versatility of this scaffold allows for substitutions at multiple positions, enabling the fine-tuning of pharmacological profiles and the development of highly targeted therapies. The subject of this guide, 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid, is a member of this versatile class, featuring a 4-chlorophenyl group at the 2-position and a methyl group at the 3-position, modifications known to influence biological activity.
Proposed Mechanism of Action I: Inhibition of Histone Deacetylases (HDACs)
A compelling and highly probable mechanism of action for 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid is the inhibition of histone deacetylases (HDACs). This hypothesis is strongly supported by research on its immediate structural analog, 2-(4-Chlorophenyl)quinoline-4-carboxylic acid (lacking the 3-methyl group), which has been identified as a potent HDAC inhibitor.[5]
The Role of HDACs in Cellular Function and Disease
HDACs are a class of enzymes crucial for regulating gene expression. They remove acetyl groups from lysine residues on histone proteins, leading to a more compact chromatin structure and transcriptional repression.[5] Overexpression or aberrant activity of certain HDAC isoforms is a hallmark of many cancers, contributing to the silencing of tumor suppressor genes.[5] Consequently, HDAC inhibitors have emerged as a significant class of anticancer drugs.
Evidence for Quinoline Derivatives as HDAC Inhibitors
Research has demonstrated that the 2-substituted phenylquinoline-4-carboxylic acid scaffold can serve as the "cap" group in a classic HDAC inhibitor pharmacophore.[5] This pharmacophore typically consists of a cap group that interacts with the surface of the enzyme, a linker region, and a zinc-binding group (ZBG) that chelates the zinc ion in the HDAC active site.
In a key study, derivatives of 2-phenylquinoline-4-carboxylic acid were synthesized and evaluated for HDAC inhibitory activity. The analog 2-(4-Chlorophenyl)quinoline-4-carboxylic acid was synthesized as a direct precursor in this study, establishing a precedent for this scaffold's interaction with HDACs.[5] Further derivatization of this core into molecules with appropriate linkers and ZBGs (hydroxamic acids or hydrazides) led to compounds with significant and selective inhibitory activity against HDAC3.[5]
The presence of the 4-chlorophenyl group is critical, as substitutions on this ring have been shown to modulate potency and selectivity. The addition of the 3-methyl group in our compound of interest may further influence the orientation of the molecule within the HDAC active site, potentially altering its inhibitory profile.
Proposed Cellular Consequences of HDAC Inhibition
If 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid functions as an HDAC inhibitor, its downstream cellular effects would likely include:
-
Reactivation of Tumor Suppressor Genes: Leading to cell cycle arrest and apoptosis in cancer cells.
-
Induction of Apoptosis: Through both intrinsic and extrinsic pathways.
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Inhibition of Angiogenesis: By downregulating pro-angiogenic factors.
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Modulation of the Immune Response: Affecting cytokine production and immune cell function.
Figure 1: Proposed HDAC Inhibition Pathway.
Proposed Mechanism of Action II: Kinase Inhibition
Another plausible mechanism is the inhibition of protein kinases, which are key regulators of cell signaling pathways involved in cell growth, proliferation, and survival. This hypothesis is supported by molecular docking and in vitro studies of the isomeric compound, 2-(3-chlorophenyl)quinoline-4-carboxamide.[6]
Kinases as Therapeutic Targets
Protein kinases catalyze the transfer of phosphate groups to specific substrates, a fundamental mechanism for signal transduction. Dysregulation of kinase activity is a common driver of cancer and inflammatory diseases. As such, kinase inhibitors represent a major class of modern therapeutics.
Evidence for Quinoline Derivatives as Kinase Inhibitors
A study on 2-(3-chlorophenyl)quinoline-4-carboxamide derivatives, which differ from our target molecule by the position of the chlorine and the modification of the carboxylic acid to an amide, demonstrated significant anticancer activity against the MDA-MB-231 breast cancer cell line.[6] Molecular docking simulations predicted that these compounds could interact with the active sites of several kinases, including:
-
Protein Kinase A (PKA)
-
Kinesin Spindle Protein (KSP) [6]
While these are predictions for a related but different molecule, they highlight the potential of the 2-(chlorophenyl)quinoline scaffold to fit within the ATP-binding pocket of various kinases. The planar quinoline core and the projecting chlorophenyl group are well-suited for making hydrophobic and aromatic stacking interactions within these sites.
Other Potential Mechanisms
The diverse biological activities reported for the quinoline-4-carboxylic acid scaffold suggest other potential mechanisms that warrant consideration.
Inhibition of Dihydroorotate Dehydrogenase (DHODH)
DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway. Its inhibition depletes the cellular pool of pyrimidines, which is essential for DNA and RNA synthesis, thereby halting cell proliferation.[7] A structure-guided drug design effort identified potent quinoline-based DHODH inhibitors, with some analogues achieving IC50 values in the low nanomolar range.[7] This established mechanism for the quinoline core makes DHODH a credible, albeit unconfirmed, target for 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid.
Anti-inflammatory Activity
Several quinoline-4-carboxylic acids have demonstrated significant anti-inflammatory properties in cellular models, such as lipopolysaccharide (LPS)-induced inflammation in macrophages.[3] This activity is often compared to that of classical nonsteroidal anti-inflammatory drugs (NSAIDs). The mechanism could involve the inhibition of inflammatory enzymes like cyclooxygenases (COX) or the modulation of inflammatory cytokine signaling pathways.[3][8]
Data Summary of Related Compounds
To provide a quantitative context for the potential potency of 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid, the following table summarizes the biological activity of its close structural analogs.
| Compound/Derivative Class | Target/Assay | Potency (IC50) | Reference |
| 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid (P6) | SIRT3 Inhibition | 7.2 µM | [9] |
| 2-Phenylquinoline-4-carboxylic acid derivative (D28) | HDAC3 Inhibition | 24.45 µM | [5] |
| 2-(3-chlorophenyl)quinoline-4-carboxamide (6j) | MDA-MB-231 Cell Proliferation | 8.24 µM | [6] |
| Quinolone Carboxylic Acid (41) | DHODH Inhibition | 9.71 nM | [7] |
| Quinolone Carboxylic Acid (43) | DHODH Inhibition | 26.2 nM | [7] |
Experimental Protocols for Mechanism Validation
To definitively elucidate the , a systematic experimental approach is required. The following protocols outline a self-validating workflow to test the primary hypotheses.
Workflow for Validating Target Engagement
Figure 2: Experimental Workflow for MoA Validation.
Step-by-Step Protocol: In Vitro HDAC Inhibition Assay
This protocol is designed to directly measure the inhibitory activity of the compound against specific HDAC isoforms.
-
Reagents and Materials: Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3), fluorogenic HDAC substrate, assay buffer, Trichostatin A (TSA, positive control), 96-well black plates, plate reader.
-
Compound Preparation: Prepare a 10 mM stock solution of 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid in DMSO. Create a serial dilution series (e.g., from 100 µM to 1 nM) in assay buffer.
-
Assay Procedure: a. To each well of a 96-well plate, add 5 µL of the diluted compound or control (DMSO for negative control, TSA for positive control). b. Add 35 µL of assay buffer containing the specific recombinant HDAC enzyme to each well. c. Incubate for 15 minutes at 37°C to allow for compound-enzyme interaction. d. Initiate the reaction by adding 10 µL of the fluorogenic substrate to each well. e. Incubate for 60 minutes at 37°C. f. Stop the reaction by adding a developer solution. g. Read the fluorescence on a plate reader (e.g., Ex/Em = 360/460 nm).
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Step-by-Step Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify direct target engagement in a cellular environment.
-
Cell Culture: Culture a relevant cancer cell line (e.g., HCT-116 or K562) to ~80% confluency.
-
Compound Treatment: Treat the cells with the compound (at a concentration ~10x the cellular IC50) or vehicle (DMSO) for 2-4 hours.
-
Harvest and Heat Shock: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis and Protein Quantification: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing stabilized protein) from the precipitated protein by centrifugation.
-
Western Blot Analysis: Quantify the amount of the target protein (e.g., HDAC3) remaining in the soluble fraction at each temperature point using Western blotting.
-
Data Analysis: Plot the band intensity of the target protein versus temperature for both treated and untreated samples. A shift in the melting curve to higher temperatures in the compound-treated sample indicates direct binding and stabilization of the target protein.
Conclusion
While the definitive mechanism of action for 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid requires direct experimental validation, a comprehensive analysis of its structural analogs provides a strong, rational basis for testable hypotheses. The evidence points most strongly towards the inhibition of class I HDACs, particularly HDAC3, as a primary mechanism. However, inhibition of protein kinases and DHODH, as well as general anti-inflammatory activity, represent other highly plausible pathways. The experimental workflows detailed in this guide provide a clear and robust strategy for elucidating the precise molecular interactions and cellular consequences of this promising compound, paving the way for its future development as a potential therapeutic agent.
References
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BenchChem. Derivatives of Quinoline-4-Carboxylic Acid. BenchChem Application Notes and Protocols.
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Todd, M. H. et al. (2020). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry.
-
Al-Ostath, O. A. et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed.
-
Wang, Y. et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry.
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A Comprehensive Technical Guide to the Physicochemical Properties of 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the core physicochemical properties of 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid, a quinoline derivative of significant interest in medicinal chemistry. Quinoline scaffolds are prevalent in a wide array of pharmacologically active compounds, and a thorough understanding of their physicochemical characteristics is paramount for rational drug design and development.[1] This document delineates the synthesis, and explores the critical parameters of solubility, lipophilicity (LogP), and ionization constant (pKa). Each section integrates theoretical principles with practical, field-proven experimental methodologies, ensuring a self-validating and authoritative resource for researchers. The causality behind experimental choices is explained, and all quantitative data are summarized for clarity. This guide is intended to empower researchers to optimize drug candidates and predict their in vivo performance.
Introduction: The Significance of Physicochemical Properties in Drug Discovery
The journey of a drug molecule from administration to its target site is profoundly influenced by its physicochemical properties. These characteristics govern a drug's absorption, distribution, metabolism, and excretion (ADME), collectively determining its bioavailability and overall efficacy.[2][3] Properties such as solubility, lipophilicity, and ionization constant (pKa) are pivotal indicators of a molecule's behavior within biological systems.[4] An imbalance in these properties can lead to poor pharmacokinetic profiles, lack of selectivity, and ultimately, attrition in drug development.[5] Therefore, a comprehensive physicochemical profiling of a drug candidate like 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid is not merely a preliminary step but a critical foundation for successful drug discovery.[2]
This guide delves into the key physicochemical attributes of 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid, providing both theoretical context and detailed experimental protocols for their determination. By understanding these properties, medicinal chemists can make informed decisions to optimize lead compounds, enhancing their potential for therapeutic success.
Synthesis of 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic Acid
The synthesis of quinoline-4-carboxylic acids is a well-established area of heterocyclic chemistry, with several named reactions providing versatile routes to this important scaffold. The Pfitzinger reaction is a classical and powerful method for synthesizing quinoline-4-carboxylic acids from isatin and a carbonyl compound in the presence of a base.[6][7]
The synthesis of the title compound, 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid, can be conceptually approached via a Pfitzinger-type condensation. This would involve the reaction of isatin with 1-(4-chlorophenyl)propan-1-one in a basic medium. The reaction proceeds through the initial ring-opening of isatin to form an isatinic acid salt, which then condenses with the α-methylene group of the ketone. Subsequent cyclization and dehydration yield the final quinoline-4-carboxylic acid.[8]
Caption: Proposed Pfitzinger reaction workflow for the synthesis of the title compound.
An alternative and commonly employed method for similar structures is the Doebner reaction, which involves the condensation of an aniline, an aldehyde, and pyruvic acid.[9][10]
Physicochemical Properties and Their Determination
A molecule's journey through the body is a complex interplay of its intrinsic properties with various biological environments. The following sections detail the critical physicochemical parameters of 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid and the methodologies to quantify them.
Molecular Structure and Weight
A foundational aspect of any chemical entity is its structure and corresponding molecular weight.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₂ClNO₂ | [11] |
| Molecular Weight | 297.74 g/mol | [11] |
| Monoisotopic Mass | 297.05566 Da | [12] |
Lipophilicity and Permeability (LogP)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial determinant of its ability to cross biological membranes. It is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.[13] A balanced LogP is essential; while high lipophilicity can enhance membrane permeability, it may also lead to poor aqueous solubility and increased metabolic clearance.[4]
Predicted Lipophilicity:
| Parameter | Predicted Value | Source |
| XlogP | 4.4 | [12] |
Experimental Protocol: Shake-Flask Method for LogP Determination
The shake-flask method is considered the "gold standard" for LogP determination due to its direct measurement of partitioning.[14]
Principle: The compound is dissolved in a biphasic system of n-octanol and water. After reaching equilibrium, the concentration of the compound in each phase is measured to calculate the partition coefficient.
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid in a suitable solvent (e.g., DMSO).
-
Pre-saturate n-octanol with water and water with n-octanol by shaking them together overnight and then separating the phases.
-
-
Partitioning:
-
Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and water in a screw-cap vial. The final concentration should be within the linear range of the analytical method.
-
Shake the vial vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25 °C) to allow for equilibrium to be reached.
-
-
Phase Separation:
-
Centrifuge the vial to ensure complete separation of the two phases.
-
-
Quantification:
-
Carefully withdraw a sample from both the n-octanol and the aqueous phase.
-
Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Calculation:
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
LogP is then calculated as the base-10 logarithm of P.
-
Caption: Workflow for the experimental determination of LogP using the shake-flask method.
Solubility and Dissolution
Aqueous solubility is a critical factor for oral drug absorption, as a drug must dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream.[15][16] Poorly soluble compounds often exhibit low and variable bioavailability.[17]
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
The shake-flask method is a reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[15][18]
Principle: An excess amount of the solid compound is agitated in a specific solvent (e.g., phosphate-buffered saline, PBS, at a physiological pH of 7.4) for a sufficient time to reach equilibrium. The concentration of the dissolved compound in the supernatant is then measured.
Step-by-Step Methodology:
-
Sample Preparation:
-
Add an excess amount of solid 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid to a vial containing a known volume of the desired solvent (e.g., PBS, pH 7.4).
-
-
Equilibration:
-
Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 37 °C to mimic physiological conditions) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Processing:
-
After equilibration, visually inspect the sample to confirm the presence of undissolved solid.
-
Filter the suspension through a low-binding filter (e.g., 0.22 µm PVDF) to remove the undissolved solid.
-
-
Quantification:
-
Analyze the clear filtrate using a validated analytical method, such as HPLC-UV, to determine the concentration of the dissolved compound. A calibration curve with known concentrations of the compound should be used for accurate quantification.
-
-
Result Reporting:
-
The determined concentration represents the thermodynamic solubility of the compound in the specific solvent and at the given temperature.
-
Ionization Constant (pKa)
The pKa is the pH at which a molecule is 50% ionized and 50% unionized. For a carboxylic acid like the title compound, the pKa will dictate the extent of its negative charge at different physiological pH values. The ionization state of a drug affects its solubility, permeability, and interaction with its biological target.[19]
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is a highly precise and widely used method for determining the pKa of ionizable compounds.[20][21][22]
Principle: A solution of the compound is titrated with a standardized acid or base, and the pH of the solution is monitored as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.[19]
Step-by-Step Methodology:
-
Instrument Calibration:
-
Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[20]
-
-
Sample Preparation:
-
Dissolve a precisely weighed amount of 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid in a suitable solvent system. For sparingly soluble compounds, a co-solvent such as methanol or DMSO may be used, although this can affect the pKa value.[21] The final concentration should be at least 10⁻⁴ M.[22]
-
Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[20]
-
-
Titration:
-
Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode.
-
Begin stirring the solution and record the initial pH.
-
Add small, precise increments of a standardized titrant (e.g., 0.1 M NaOH for an acidic compound).
-
Record the pH after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added.
-
The pKa corresponds to the pH at the half-equivalence point, where half of the acid has been neutralized. This point is often identified as the inflection point of the titration curve. The first or second derivative of the curve can be used to pinpoint the equivalence point more accurately.[23]
-
Caption: Workflow for the experimental determination of pKa via potentiometric titration.
Conclusion
The physicochemical properties of 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid are fundamental to its potential as a therapeutic agent. This guide has provided a comprehensive overview of its synthesis and the critical parameters of lipophilicity, solubility, and ionization, grounded in established scientific principles. The detailed experimental protocols offer a practical framework for researchers to accurately characterize this and similar compounds. By integrating these physicochemical insights early in the drug discovery process, scientists can more effectively navigate the complexities of lead optimization and enhance the probability of developing safe and effective medicines.
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The Architecture of a Privileged Scaffold: A Technical Guide to the Synthesis and Activity of 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic Acid Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Core in Medicinal Chemistry
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents. Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, antiviral, and anticancer properties.[1][2][3][4] This guide focuses on a specific, promising class of these compounds: 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid derivatives. The strategic incorporation of a 4-chlorophenyl group at the 2-position and a methyl group at the 3-position of the quinoline-4-carboxylic acid core creates a unique pharmacophore with significant potential for modulation of various biological targets. This document provides a comprehensive overview of the synthesis, biological activities, and mechanistic insights into this important class of molecules.
Synthetic Strategies: Building the Quinoline Framework
The construction of the 2-(4-chlorophenyl)-3-methylquinoline-4-carboxylic acid backbone can be efficiently achieved through several classic named reactions in heterocyclic chemistry. The Pfitzinger and Doebner-von Miller reactions are particularly noteworthy for their versatility and reliability in generating substituted quinoline-4-carboxylic acids.
The Pfitzinger Reaction: A Convergent Approach
The Pfitzinger reaction is a powerful method for the synthesis of quinoline-4-carboxylic acids, involving the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base.[5][6][7] This reaction is highly valued for its ability to introduce a variety of substituents onto the quinoline ring.
Reaction Mechanism Insights:
The reaction commences with the base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid intermediate.[5][6] This intermediate then reacts with the carbonyl compound (in this case, 1-(4-chlorophenyl)propan-1-one) to form an imine, which subsequently tautomerizes to the more stable enamine.[6] An intramolecular cyclization followed by dehydration yields the final 2-(4-chlorophenyl)-3-methylquinoline-4-carboxylic acid.[6]
Figure 1: The reaction mechanism of the Pfitzinger synthesis.
Detailed Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve isatin (1.0 equivalent) and 1-(4-chlorophenyl)propan-1-one (1.1 equivalents) in ethanol.
-
Base Addition: Slowly add a solution of potassium hydroxide (3.0 equivalents) in water to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Purification: Dissolve the residue in water and wash with diethyl ether to remove any unreacted carbonyl compound.[6] Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid to a pH of 4-5 to precipitate the product.[6]
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired 2-(4-chlorophenyl)-3-methylquinoline-4-carboxylic acid.
The Doebner-von Miller Reaction: A Stepwise Construction
The Doebner-von Miller reaction provides an alternative route to quinoline synthesis, involving the reaction of an aniline with an α,β-unsaturated carbonyl compound.[8][9] This method is particularly useful for producing a wide range of substituted quinolines.[8]
Reaction Mechanism Insights:
The reaction is initiated by the Michael addition of the aniline to the α,β-unsaturated carbonyl compound.[8] The resulting adduct can then undergo cyclization and subsequent dehydration and oxidation to form the aromatic quinoline ring.[8] Lewis or Brønsted acids are often used as catalysts.[9]
Figure 2: A generalized workflow for the Doebner-von Miller reaction.
Detailed Experimental Protocol:
-
Reactant Preparation: In a suitable solvent such as ethanol or acetic acid, combine aniline (1.0 equivalent) and the α,β-unsaturated carbonyl compound (prepared in situ or pre-synthesized) (1.2 equivalents).
-
Catalyst Addition: Add a catalytic amount of a Lewis acid (e.g., tin tetrachloride) or a Brønsted acid (e.g., hydrochloric acid or p-toluenesulfonic acid).[9]
-
Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80°C to reflux, monitoring by TLC until the starting materials are consumed.
-
Oxidation (if necessary): In some cases, an external oxidizing agent such as nitrobenzene or arsenic acid may be required to facilitate the final aromatization step.[8]
-
Work-up and Purification: Upon completion, cool the reaction and neutralize with a suitable base. Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate. Purify the crude product by column chromatography or recrystallization.
A Spectrum of Biological Activities
Derivatives of 2-(4-chlorophenyl)-3-methylquinoline-4-carboxylic acid have demonstrated a remarkable range of pharmacological activities, positioning them as promising candidates for further drug development.
Anti-inflammatory and Analgesic Properties
Quinoline derivatives have shown significant potential as anti-inflammatory and analgesic agents.[1][10][11] The presence of the quinoline-4-carboxylic acid moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs).[1] Studies have shown that certain quinoline derivatives exhibit potent anti-inflammatory activity, in some cases comparable to standard drugs like diclofenac.[10][12] The analgesic effects are often evaluated using models such as the acetic acid-induced writhing test and the hot-plate test, demonstrating both peripheral and central analgesic activity.[12]
Table 1: Anti-inflammatory and Analgesic Activity of Selected Quinoline Derivatives
| Compound Class | Animal Model | Activity | Reference |
| Quinoline-based compounds | Carrageenan-induced paw edema | Significant anti-inflammatory effect | [10] |
| Quinoline derivatives | Acetic acid-induced writhing test | Potent analgesic activity | [12] |
| Quinoline derivatives | Hot plate test | Central analgesic activity | [12] |
| 2,3-diarylquinoline derivatives | Cyclooxygenase-2 (COX-2) inhibition | Selective COX-2 inhibitors | [12] |
Antiviral Activity
The antiviral potential of quinoline-4-carboxylic acid derivatives is a rapidly growing area of research.[13][14] A notable mechanism of action for some of these compounds is the inhibition of human dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[13][14] By targeting this host enzyme, these compounds can potentially circumvent the development of viral resistance.[13][14]
Table 2: Antiviral Activity of a Potent Quinoline-4-Carboxylic Acid Analog
| Compound | Target | IC50 | EC50 (VSV) | EC50 (WSN-Influenza) | Reference |
| C44 | human DHODH | 1 nM | 2 nM | 41 nM | [13][14] |
C44: 6-fluoro-2-(5-isopropyl-2-methyl-4-phenoxyphenyl)quinoline-4-carboxylic acid
Figure 3: Inhibition of viral replication via DHODH.
Anticancer Activity
The anticancer properties of quinoline derivatives are diverse and multifaceted.[15][16][17] These compounds can exert their effects through various mechanisms, including the inhibition of histone deacetylases (HDACs) and sirtuins (SIRTs), disruption of tubulin polymerization, and induction of cell cycle arrest and apoptosis.[18][19][20] The 2-arylquinoline-4-carboxylic acid scaffold has been identified as a promising starting point for the development of novel anticancer agents.[16][17]
A series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives were synthesized and found to be potent inhibitors of SIRT3, a class III HDAC.[19][20] One particular compound, P6, exhibited selective inhibition of SIRT3 over SIRT1 and SIRT2 and demonstrated potent antiproliferative activity against leukemic cell lines by inducing G0/G1 phase cell cycle arrest and cell differentiation.[19][20]
Table 3: Anticancer Activity of Selected Quinoline-4-Carboxylic Acid Derivatives
| Compound | Target | IC50 (µM) | Cancer Cell Line | Mechanism of Action | Reference |
| P6 | SIRT3 | 7.2 | MLLr leukemic cell lines | G0/G1 cell cycle arrest, cell differentiation | [19][20] |
| D28 | HDAC3 | - | K562 | G2/M cell cycle arrest, apoptosis | [21] |
| 2-Arylquinolines | - | 8.3 - 34.34 | HeLa, PC3 | - | [17] |
Conclusion
The 2-(4-chlorophenyl)-3-methylquinoline-4-carboxylic acid framework represents a privileged scaffold in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. The synthetic accessibility through robust methods like the Pfitzinger and Doebner-von Miller reactions, coupled with a broad spectrum of biological activities, underscores the immense potential of this compound class. Further exploration and optimization of these derivatives are warranted to unlock their full therapeutic promise in areas of significant unmet medical need, including inflammatory diseases, viral infections, and cancer.
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Pfitzinger, W. (1886). Chinolinderivate aus Isatinsäure. Journal für Praktische Chemie, 33(1), 100. [Link]
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Kumar, S., et al. (2020). Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. PubMed. [Link]
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Bucharová, K., et al. (2000). Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. PubMed. [Link]
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Showalter, H. D., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. [Link]
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An In-depth Technical Guide to 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid: A Potential Therapeutic Agent
Abstract
The quinoline-4-carboxylic acid scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with diverse and potent biological activities. This technical guide focuses on a specific derivative, 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid, a molecule of significant interest for its potential therapeutic applications. This document provides a comprehensive overview of its synthesis, putative mechanisms of action, and a detailed exploration of its therapeutic promise, particularly in the realms of anti-inflammatory, analgesic, and anticancer therapies. Detailed experimental protocols and data interpretation are provided to empower researchers and drug development professionals in their exploration of this promising compound.
Introduction: The Prominence of the Quinoline-4-Carboxylic Acid Moiety
Quinoline derivatives are a class of heterocyclic compounds that are ubiquitous in both natural products and synthetic bioactive molecules.[1][2] The rigid, planar structure of the quinoline ring system, coupled with its capacity for diverse functionalization, makes it a privileged scaffold in drug discovery. The introduction of a carboxylic acid group at the 4-position further enhances the molecule's ability to interact with biological targets, often through hydrogen bonding and electrostatic interactions. This has led to the development of numerous quinoline-4-carboxylic acid derivatives with a wide spectrum of pharmacological activities, including antibacterial, antimalarial, antiviral, anticancer, and anti-inflammatory properties.[2][3]
2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid, the subject of this guide, combines the foundational quinoline-4-carboxylic acid core with a 2-aryl substitution, a modification known to significantly influence biological activity. The presence of a 4-chlorophenyl group at the 2-position and a methyl group at the 3-position is anticipated to modulate the compound's pharmacokinetic and pharmacodynamic properties, making it a compelling candidate for therapeutic development.
Synthesis and Characterization
The synthesis of 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid can be achieved through established synthetic routes for quinoline-4-carboxylic acids, most notably the Doebner and Pfitzinger reactions.
Synthetic Pathway: The Doebner Reaction
A common and efficient method for the synthesis of 2-substituted quinoline-4-carboxylic acids is the Doebner reaction. This one-pot, three-component condensation reaction involves an aniline, an aldehyde, and pyruvic acid.[2][4]
Reaction Scheme:
Caption: Generalized Doebner reaction for the synthesis of the target compound.
Experimental Protocol: Doebner Synthesis
Materials:
-
4-Chloroaniline
-
Propionaldehyde
-
Pyruvic Acid
-
Ethanol (absolute)
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-chloroaniline (1 equivalent) in absolute ethanol.
-
To this solution, add propionaldehyde (1.1 equivalents) and pyruvic acid (1.1 equivalents).
-
Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Acidify the mixture with concentrated hydrochloric acid to ensure complete precipitation of the carboxylic acid.
-
Filter the crude product, wash with cold ethanol, and then with water to remove any unreacted starting materials and inorganic acids.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or acetic acid) to obtain pure 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid.
Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and the arrangement of protons and carbons.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.[5]
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches.
-
Melting Point Analysis: To assess the purity of the compound.
Therapeutic Potential and Mechanism of Action
The therapeutic potential of 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid is inferred from the extensive research on structurally related quinoline-4-carboxylic acid derivatives. The primary areas of interest are its anti-inflammatory, analgesic, and anticancer activities.
Anti-inflammatory and Analgesic Activity
Rationale: Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key driver of many diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of anti-inflammatory therapy, and many heterocyclic compounds, including quinoline derivatives, have been investigated as potential NSAID alternatives.[6][7] The analgesic properties of these compounds are often linked to their anti-inflammatory effects.[8][9][10][11]
Putative Mechanism of Action: The anti-inflammatory effects of quinoline derivatives are often attributed to their ability to modulate key inflammatory pathways. A primary target is the Toll-like receptor 4 (TLR4)/Nuclear Factor-kappa B (NF-κB) signaling pathway .[12]
Caption: Putative inhibition of the NF-κB inflammatory pathway.
By inhibiting the IKK complex, 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid could prevent the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes like TNF-α, IL-6, and COX-2.[12]
Anticancer Activity
Rationale: The development of novel anticancer agents with improved efficacy and reduced side effects is a critical area of research. Quinoline-4-carboxylic acid derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action.[3][6]
Putative Mechanisms of Action: Several molecular targets have been identified for the anticancer effects of this class of compounds:
-
Sirtuin (SIRT) Inhibition: Sirtuins, particularly SIRT3, are NAD+-dependent deacetylases that play crucial roles in cellular metabolism and cancer.[13] Some 2-phenylquinoline-4-carboxylic acid derivatives have been identified as potent and selective SIRT3 inhibitors, leading to cell cycle arrest and differentiation in cancer cells.[13][14]
-
Histone Deacetylase (HDAC) Inhibition: HDACs are key enzymes in epigenetic regulation, and their inhibition is a validated strategy in cancer therapy.[15][16] Derivatives of 2-phenylquinoline-4-carboxylic acid have been shown to act as HDAC inhibitors, inducing apoptosis and cell cycle arrest in cancer cell lines.[15]
Caption: Potential anticancer mechanisms of action.
Experimental Evaluation of Biological Activity
To validate the therapeutic potential of 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid, a series of well-established in vitro and in vivo assays are recommended.
In Vitro Anti-inflammatory Assay: Lipopolysaccharide (LPS)-induced Inflammation in Macrophages
Objective: To assess the ability of the compound to suppress the production of pro-inflammatory cytokines in response to an inflammatory stimulus.
Cell Line: RAW 264.7 mouse macrophages.
Protocol:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).
-
LPS Stimulation: Induce inflammation by adding LPS (1 µg/mL) to each well (except for the negative control) and incubate for 24 hours.
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.
-
Cell Viability: Assess the cytotoxicity of the compound using the MTT assay to ensure that the observed anti-inflammatory effects are not due to cell death.[3]
Data Analysis: Calculate the percentage inhibition of cytokine production for each concentration of the compound relative to the LPS-stimulated control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the inflammatory response.
In Vitro Anticancer Assay: Antiproliferative Activity
Objective: To evaluate the cytotoxic and antiproliferative effects of the compound on various cancer cell lines.
Cell Lines: A panel of human cancer cell lines, for example:
-
MCF-7 (breast cancer)
-
HCT116 (colon cancer)
-
A549 (lung cancer)
-
PC3 (prostate cancer)
Protocol (MTT Assay):
-
Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density (e.g., 5 x 10³ cells/well) and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle-treated control. Determine the IC₅₀ value, representing the concentration of the compound that causes 50% inhibition of cell growth.
Table 1: Representative Antiproliferative Data for Quinoline-4-Carboxylic Acid Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| P6 | MLLr leukemic cell lines | 7.2 (SIRT3 inhibition) | [3][13] |
| D28 | K562 (leukemia) | < 2 | [15] |
| Compound 7c | MCF-7 (Breast) | 1.73 µg/mL | [3] |
| Compound 6j | Breast Cancer Cell Line | 8.24 | [17][18] |
Note: This table presents data for related compounds to illustrate the expected potency of this chemical class.
Conclusion and Future Directions
2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid emerges as a promising therapeutic agent with a strong scientific rationale for its investigation in anti-inflammatory, analgesic, and anticancer applications. The synthetic accessibility of the quinoline-4-carboxylic acid scaffold, combined with the potent and diverse biological activities exhibited by its derivatives, provides a solid foundation for further research.
Future studies should focus on:
-
In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways modulated by the compound.
-
In Vivo Efficacy Studies: Evaluating the therapeutic efficacy of the compound in relevant animal models of inflammation, pain, and cancer.
-
Pharmacokinetic and Toxicological Profiling: Assessing the ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles of the compound to determine its drug-likeness.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of analogues to optimize the potency, selectivity, and pharmacokinetic properties of the lead compound.
The comprehensive guide presented herein provides the necessary framework and methodologies for researchers and drug development professionals to unlock the full therapeutic potential of 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid.
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The Enduring Scaffold: A Technical Guide to 2-Aryl-Quinoline-4-Carboxylic Acids in Drug Discovery
Abstract
The 2-aryl-quinoline-4-carboxylic acid motif represents a "privileged structure" in medicinal chemistry, consistently appearing in molecules with a broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of this versatile scaffold, intended for researchers, scientists, and drug development professionals. We will dissect the core synthetic strategies, elucidate the intricate structure-activity relationships that govern its diverse biological effects, and present detailed protocols for its synthesis and evaluation. By explaining the causality behind experimental choices and grounding our discussion in authoritative references, this guide aims to serve as a practical and comprehensive resource for harnessing the therapeutic potential of these remarkable compounds.
Introduction: The Significance of the Quinoline Core
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of heterocyclic chemistry and a prolific scaffold in drug discovery. Its derivatives have demonstrated a remarkable range of biological activities, including antimalarial, anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1][2] The introduction of an aryl group at the 2-position and a carboxylic acid at the 4-position gives rise to the 2-aryl-quinoline-4-carboxylic acid core, a class of compounds with particularly compelling therapeutic promise.[3][4] The presence of the aryl ring offers a vector for a wide array of substitutions, allowing for the fine-tuning of steric and electronic properties to optimize interactions with biological targets.[5] The carboxylic acid moiety often serves as a critical anchoring group, forming key interactions with amino acid residues in enzyme active sites or receptors.[6]
This guide will navigate the chemical landscape of 2-aryl-quinoline-4-carboxylic acids, from their synthesis to their biological applications, providing both the foundational knowledge and the practical insights necessary for their successful exploitation in drug development programs.
Synthetic Strategies: Building the Quinoline Scaffold
The construction of the 2-aryl-quinoline-4-carboxylic acid core is primarily achieved through two classical named reactions: the Doebner reaction and the Pfitzinger reaction. The choice between these methods often depends on the availability of starting materials and the desired substitution pattern on the quinoline ring.
The Doebner Reaction: A Versatile Three-Component Condensation
The Doebner reaction is a powerful one-pot, three-component synthesis that combines an aniline, an aldehyde (which provides the eventual 2-aryl substituent), and pyruvic acid to directly yield the desired 2-aryl-quinoline-4-carboxylic acid.[3][7] This approach is highly valued for its operational simplicity and the diversity of commercially available anilines and aldehydes, which allows for the rapid generation of compound libraries.
The reaction is typically catalyzed by an acid, with choices ranging from mineral acids to Lewis acids.[8][9] More recent advancements have focused on developing greener and more efficient protocols, including the use of solid acid catalysts and microwave irradiation to reduce reaction times and improve yields.[2]
Causality in Experimental Choices: The selection of the acid catalyst is critical. Strong Brønsted acids can promote side reactions, while milder Lewis acids may offer better control and higher yields. The choice of solvent is also important; while ethanol is common, higher-boiling solvents can be used to drive the reaction to completion. The purification of the final product often involves precipitation by adjusting the pH, followed by recrystallization to obtain a pure product.
Experimental Protocol: Doebner Synthesis of 2-(4-methoxyphenyl)-quinoline-4-carboxylic acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine aniline (1.0 mmol), 4-methoxybenzaldehyde (1.0 mmol), and pyruvic acid (1.1 mmol) in absolute ethanol (10 mL).
-
Catalyst Addition: Add a catalytic amount of a Lewis acid, such as scandium(III) triflate (0.05 mmol).
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: Filter the solid product and wash with cold ethanol. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure 2-(4-methoxyphenyl)-quinoline-4-carboxylic acid.
-
Characterization: Confirm the structure and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
The Pfitzinger Reaction: A Stepwise Approach from Isatin
The Pfitzinger reaction offers an alternative and equally important route to quinoline-4-carboxylic acids.[10][11] This reaction involves the condensation of isatin (or a substituted isatin) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[12][13] The aryl group at the 2-position of the final product is derived from the carbonyl component.
The mechanism proceeds through the base-catalyzed ring-opening of isatin to form an α-keto-anilinic acid, which then condenses with the carbonyl compound. Subsequent intramolecular cyclization and dehydration afford the quinoline-4-carboxylic acid.[11]
Causality in Experimental Choices: The choice of base is crucial; strong bases like potassium hydroxide are typically required to facilitate the initial ring-opening of isatin. The reaction is often carried out in a protic solvent like ethanol or water. The nature of the carbonyl compound dictates the substituent at the 2-position. For the synthesis of 2-aryl derivatives, an aryl methyl ketone is the required starting material.
Experimental Protocol: Pfitzinger Synthesis of 2-phenyl-quinoline-4-carboxylic acid
-
Reaction Setup: In a round-bottom flask, dissolve isatin (1.0 mmol) in a 33% aqueous solution of potassium hydroxide (5 mL).
-
Addition of Carbonyl Compound: To the resulting solution, add acetophenone (1.1 mmol).
-
Reaction: Heat the mixture to reflux for 12-24 hours. Monitor the reaction by TLC.
-
Workup: After cooling, dilute the reaction mixture with water and filter to remove any unreacted starting material.
-
Precipitation: Acidify the filtrate with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 4-5. The product will precipitate out of the solution.
-
Purification: Collect the solid by filtration, wash with water, and dry. Recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 2-phenyl-quinoline-4-carboxylic acid.
-
Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Diagram: Synthetic Pathways to 2-Aryl-Quinoline-4-Carboxylic Acids
Caption: Key synthetic routes to 2-aryl-quinoline-4-carboxylic acids.
Biological Activities and Structure-Activity Relationships (SAR)
The 2-aryl-quinoline-4-carboxylic acid scaffold has been shown to interact with a multitude of biological targets, leading to a diverse range of pharmacological effects. The nature and substitution pattern of the 2-aryl ring, as well as modifications to the quinoline core and the carboxylic acid group, profoundly influence the biological activity.[5]
Anticancer Activity
This class of compounds has demonstrated significant potential as anticancer agents, acting through various mechanisms.[5][14]
-
Kinase Inhibition: Many 2-aryl-quinoline-4-carboxylic acid derivatives have been identified as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.[15] For example, derivatives have been developed as inhibitors of Epidermal Growth Factor Receptor (EGFR), Focal Adhesion Kinase (FAK), and Sirtuin 3 (SIRT3).[16][17][18][19] The 2-aryl group often occupies a hydrophobic pocket in the kinase active site, and substitutions on this ring can enhance binding affinity and selectivity.
-
Dihydroorotate Dehydrogenase (DHODH) Inhibition: The inhibition of DHODH, a key enzyme in the de novo pyrimidine biosynthesis pathway, is another important anticancer mechanism for this scaffold.[6] The drug Brequinar is a well-known example of a 2-aryl-quinoline-4-carboxylic acid that acts as a potent DHODH inhibitor.[6] SAR studies have shown that bulky, hydrophobic substituents at the 2-position are crucial for potent inhibition.[5][6]
Table 1: Representative Anticancer Activities of 2-Aryl-Quinoline-4-Carboxylic Acid Derivatives
| Compound ID | 2-Aryl Substituent | Target | IC₅₀ (µM) | Cancer Cell Line | Reference |
| P6 | 4-Acrylamidophenyl | SIRT3 | 7.2 | MLLr leukemic cells | [16][17] |
| Brequinar analog | 2'-Fluoro-1,1'-biphenyl-4-yl | DHODH | 0.250 | - | [5][6] |
| Compound 6h | Substituted Phenyl | EGFR | 0.020 | - | [18] |
| Compound 6h | Substituted Phenyl | FAK | 0.014 | - | [18] |
Antimicrobial Activity
The quinoline core is famously present in many antibacterial agents (e.g., fluoroquinolones). 2-Aryl-quinoline-4-carboxylic acids have also demonstrated significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[3][4] The presence of the 2-aryl ring offers opportunities to develop novel antibacterial agents that may circumvent existing resistance mechanisms.[4] Some derivatives have also shown promising antifungal and antileishmanial activity.[20][21]
Diagram: Mechanism of Action - Kinase Inhibition
Caption: Inhibition of protein kinases by 2-aryl-quinoline-4-carboxylic acids.
Anti-inflammatory Activity
Certain derivatives of quinoline-4-carboxylic acid have exhibited potent anti-inflammatory properties.[22][23] The mechanism of action is often distinct from that of nonsteroidal anti-inflammatory drugs (NSAIDs) and may involve the modulation of T-cell function.[23] This opens up avenues for the development of novel anti-inflammatory agents with potentially different side-effect profiles.
Future Perspectives and Conclusion
The 2-aryl-quinoline-4-carboxylic acid scaffold continues to be a rich source of inspiration for the design of new therapeutic agents. Recent research has focused on the development of more efficient and environmentally friendly synthetic methods, as well as the exploration of novel biological targets.[24] The use of in silico methods, such as molecular docking and virtual screening, is accelerating the discovery of new derivatives with improved potency and selectivity.[21][25]
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A Technical Guide to the Structural Analogs of 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic Acid: Synthesis, Bioactivity, and Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline-4-carboxylic acid scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in compounds exhibiting a vast spectrum of biological activities.[1][2][3][4] This guide focuses on a specific, potent member of this class, 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid, and provides an in-depth exploration of its structural analogs. We will dissect the synthetic pathways, notably the Pfitzinger and Doebner reactions, that enable access to this chemical space. Furthermore, this document synthesizes the current understanding of how strategic modifications to the core structure—specifically at the 2-phenyl ring, the 3-methyl position, and the 4-carboxylic acid moiety—modulate biological outcomes. By examining the structure-activity relationships (SAR) for anticancer, anti-inflammatory, and antibacterial activities, this guide offers a framework for the rational design of next-generation therapeutic agents based on this versatile pharmacophore.
The Pharmacophore: An Introduction to 2-Arylquinoline-4-carboxylic Acids
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a structural motif present in numerous natural products and synthetic molecules with significant therapeutic value.[5][6][7] When functionalized with a carboxylic acid at the 4-position and an aryl group at the 2-position, the resulting scaffold gives rise to a class of compounds with profound pharmacological potential. These molecules have been successfully developed as anticancer, antiviral, antibacterial, antimalarial, and anti-inflammatory agents.[1][3][6][8]
The parent compound of interest, 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid (CAS: 43071-47-2), serves as a foundational template for analog development.[9] Its specific substitution pattern provides a balance of lipophilicity and electronic properties that contribute to its biological profile, making it an excellent starting point for medicinal chemistry campaigns.
Core Synthesis Methodologies
Accessing the 2-arylquinoline-4-carboxylic acid core and its analogs is primarily achieved through several classic named reactions in heterocyclic chemistry. The choice of reaction often depends on the desired substitution pattern and the availability of starting materials.
The Pfitzinger Reaction
The Pfitzinger reaction is a highly effective method for producing substituted quinoline-4-carboxylic acids.[10][11] It involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base.[1] This reaction is particularly well-suited for synthesizing the title compound and its direct analogs.
The mechanism begins with the base-catalyzed hydrolysis of the amide bond in isatin, opening the ring to form a keto-acid intermediate. This intermediate then condenses with the ketone (e.g., 1-(4-chlorophenyl)propan-1-one) to form an imine, which tautomerizes to an enamine. A subsequent intramolecular cyclization followed by dehydration yields the final aromatic quinoline-4-carboxylic acid.[1][10]
Detailed Protocol: Pfitzinger Synthesis of the Core Scaffold
-
Base Solution Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (0.2 mol) in ethanol (25 mL).
-
Reactant Addition: To this solution, add isatin (0.07 mol) and the appropriate α-methylene ketone, such as 1-(4-chlorophenyl)propan-1-one (0.07 mol).
-
Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume via rotary evaporation.
-
Purification: Add water to the residue to dissolve the potassium salt of the product. Perform a liquid-liquid extraction with diethyl ether to remove any unreacted ketone and other neutral impurities.
-
Precipitation: Cool the remaining aqueous layer in an ice bath and carefully acidify with dilute acetic acid or HCl to a pH of 4-5. The product will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven to yield the final quinoline-4-carboxylic acid derivative.[1][12]
Caption: General workflow for the Pfitzinger synthesis of quinoline-4-carboxylic acids.
The Doebner Reaction
An alternative and equally powerful route is the Doebner reaction, which involves the three-component condensation of an aniline, an aldehyde (e.g., 4-chlorobenzaldehyde), and pyruvic acid.[2][13] This method is highly versatile for creating diversity at the 2-position of the quinoline core.[5][14]
Biological Significance & Mechanisms of Action
The 2-arylquinoline-4-carboxylic acid scaffold is a versatile template that interacts with a range of biological targets, leading to its diverse pharmacological activities.
-
Anticancer Activity: This class of compounds has demonstrated significant potential as anticancer agents.[6] Key mechanisms include the inhibition of critical enzymes involved in cancer cell proliferation and survival.
-
Dihydroorotate Dehydrogenase (DHODH) Inhibition: Several analogs are potent inhibitors of DHODH, an essential enzyme in the de novo pyrimidine biosynthesis pathway.[15][16] By blocking this pathway, these compounds starve cancer cells of the necessary building blocks for DNA and RNA synthesis, leading to cell cycle arrest and inhibition of proliferation.[16]
-
Sirtuin (SIRT) and Histone Deacetylase (HDAC) Inhibition: Certain derivatives act as inhibitors of sirtuins (specifically SIRT3) and other histone deacetylases (HDACs).[17][18] These enzymes play a crucial role in epigenetic regulation, and their inhibition can lead to cell cycle arrest, differentiation, and apoptosis in cancer cells.[6][17]
-
-
Anti-Inflammatory Activity: Some quinoline-4-carboxylic acid derivatives have shown appreciable anti-inflammatory properties, potentially through the modulation of inflammatory pathways.[3][8]
-
Antibacterial Activity: The scaffold has been explored for its antibacterial properties, with some analogs showing activity against various bacterial strains.[13][19]
Caption: Mechanism of action via DHODH inhibition in the pyrimidine synthesis pathway.
Strategic Exploration of Structural Analogs and SAR
The rational design of novel analogs hinges on understanding how structural modifications impact biological activity. The core scaffold of 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid offers three primary sites for modification.
Modifications of the 2-Phenyl Ring
The substituent at the para-position of the 2-phenyl ring is a critical determinant of activity.
-
Rationale: Altering this substituent directly modulates the compound's lipophilicity, electronic character, and potential for hydrogen bonding or steric interactions within the target's binding pocket.
-
Observations & SAR:
-
Hydrophobic Groups: Studies on DHODH inhibitors reveal that bulky, hydrophobic substituents at the C-2 position are often necessary for potent inhibition.[15][16] Replacing the chloro group with moieties like trifluoromethyl (CF₃) can enhance lipophilicity and potency.[18]
-
Electron-Donating/Withdrawing Groups: The electronic nature of the substituent can influence binding. Analogs with bromo (Br), methoxy (OCH₃), or nitro (NO₂) groups have been synthesized and evaluated, showing varied effects depending on the biological target.[3][20]
-
Positional Isomerism: Moving the substituent from the para- to the meta- or ortho-position can drastically alter the binding conformation. For instance, 2-(3-chlorophenyl) derivatives have been explored as distinct series for anticancer and antibacterial agents.[18][21]
-
Modifications at the 3-Position
The methyl group at the 3-position provides a steric influence that can be fine-tuned.
-
Rationale: This position is adjacent to the carboxylic acid and the 2-phenyl ring, influencing their relative orientation. Replacing the methyl group with larger alkyl or aryl groups can probe the size of the binding pocket, while its removal can increase conformational flexibility.
-
Observations & SAR: While less explored than the C-2 position for this specific parent compound, modifications here are a valid strategy. For example, replacing the methyl group with larger substituents like propoxy has been documented in related series.[22] The absence of a substituent at C-3 is common in many biologically active 2-arylquinoline-4-carboxylic acids, suggesting that the methyl group is not universally required for activity and its role is target-dependent.
Modifications of the 4-Carboxylic Acid Group
The carboxylic acid is a key pharmacophoric feature, often acting as a primary binding anchor (e.g., a zinc-binding group in HDACs) or providing crucial hydrogen bonding interactions.
-
Rationale: This acidic group is typically ionized at physiological pH, which can hinder cell membrane permeability. Converting it to a neutral, bioisosteric replacement like an amide or ester can improve pharmacokinetic properties and introduce new interaction points.
-
Observations & SAR:
-
Amide Formation: Conversion to a carboxamide is a common and highly successful strategy. A wide range of quinoline-4-carboxamide derivatives have been synthesized, demonstrating potent anticancer and antibacterial activities.[21][23][24] The amine portion of the amide can be varied to further explore the SAR and optimize properties.
-
Esterification: Methyl esters have also been evaluated, primarily as synthetic intermediates or prodrugs that may be hydrolyzed in vivo to the active carboxylic acid.[16]
-
Data Summary: Structure-Activity Relationship (SAR) Table
| Modification Site | Modification Example | Rationale for Modification | Observed Impact on Bioactivity | Key References |
| 2-Phenyl Ring | Replace para-Cl with para-CF₃ | Increase lipophilicity and electron-withdrawing character. | Often enhances potency, particularly for enzyme inhibition (e.g., DHODH, HDACs). | [16][18] |
| Move Cl to meta position | Explore different binding conformations and interactions. | Creates a distinct analog series with its own unique SAR profile for anticancer activity. | [18][21] | |
| Replace para-Cl with bulky, hydrophobic groups | Fulfill requirements of nonpolar binding pockets. | Generally favorable for DHODH inhibition. | [15][16] | |
| 3-Position | Remove Methyl group | Increase conformational flexibility. | Can be favorable depending on the target; many active analogs lack C-3 substitution. | [3][18][20] |
| 4-Position | Convert COOH to CONH-R (Amide) | Improve cell permeability, introduce new H-bond vectors. | Highly effective; many carboxamide analogs show potent anticancer and antibacterial activity. | [21][23] |
| Convert COOH to COOCH₃ (Ester) | Act as a prodrug or synthetic intermediate. | Often shows reduced activity in vitro compared to the acid, but can have different PK profiles. | [16] |
Standard Biological Evaluation Protocol: MTT Cytotoxicity Assay
The MTT assay is a standard colorimetric method used to measure the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is widely used to screen compounds for cytotoxic effects against cancer cell lines.[6]
Step-by-Step Methodology
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231 breast cancer cells) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for another 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Caption: Experimental workflow for the MTT cell viability assay.
Conclusion and Future Directions
The 2-arylquinoline-4-carboxylic acid scaffold remains an exceptionally fruitful template for drug discovery. The parent compound, 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid, represents a well-validated starting point for analog design. Structure-activity relationship studies consistently highlight the importance of the 2-phenyl substituent in tuning potency and the 4-carboxylic acid moiety as a critical interaction point that can be masked or replaced to optimize pharmacokinetic properties.
Future research should focus on:
-
Exploring Novel Bioisosteres: Investigating replacements for the carboxylic acid beyond simple amides, such as tetrazoles or acylsulfonamides, could yield compounds with novel binding modes and improved drug-like properties.
-
Combinatorial Expansion: Systematically combining optimized substituents at the C-2 phenyl ring with various amide functionalities at C-4 could rapidly generate focused libraries to identify highly potent and selective leads.
-
Target Deconvolution: For analogs identified through phenotypic screening, employing advanced chemical biology techniques to deconvolve their specific molecular targets will be crucial for understanding their mechanism of action and advancing them as clinical candidates.
By leveraging the foundational knowledge outlined in this guide, researchers can continue to innovate within this chemical space, paving the way for new and effective therapies.
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spectroscopic analysis (NMR, IR, Mass Spec) of 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid
An In-depth Technical Guide to the Spectroscopic Analysis of 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the spectroscopic techniques used to characterize the molecular structure of 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid. Aimed at researchers, scientists, and professionals in drug development, this document delves into the principles, experimental protocols, and data interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the integration of data from these orthogonal techniques for unambiguous structural elucidation are emphasized throughout.
Introduction and Synthesis Context
2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid is a heterocyclic compound belonging to the quinoline class. Quinoline derivatives are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds and pharmaceuticals, exhibiting properties such as antitumor, antibacterial, and antiviral activities.[1][2] Accurate structural confirmation is a critical first step in the research and development of such molecules.
This compound is commonly synthesized via the Pfitzinger reaction, which involves the condensation of isatin with a carbonyl compound (in this case, 1-(4-chlorophenyl)propan-1-one) in the presence of a strong base.[3][4][5] This reaction provides a versatile method for creating substituted quinoline-4-carboxylic acids.[1][6] Understanding the starting materials and reaction mechanism provides a foundational hypothesis for the expected molecular structure, which is then rigorously confirmed by the spectroscopic methods detailed below.
Molecular Structure of the Analyte
Caption: Chemical structure of 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of small molecule structural elucidation, providing detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy
Principle: Proton NMR (¹H NMR) provides information on the number of distinct proton types and their chemical environments within a molecule. Chemical shift values (δ) indicate the electronic environment, signal splitting (multiplicity) reveals adjacent protons, and integration gives the relative ratio of protons.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent, typically DMSO-d₆, as the carboxylic acid proton is readily observable.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A sufficient number of scans are averaged to achieve a high signal-to-noise ratio.
Data Interpretation and Analysis: The ¹H NMR spectrum is predicted to show distinct signals corresponding to the carboxylic acid proton, the aromatic protons on the quinoline and chlorophenyl rings, and the methyl group protons.
-
Carboxylic Acid Proton (-COOH): A highly deshielded proton, expected to appear as a broad singlet at a chemical shift greater than 12 ppm.[7][8][9] Its broadness is due to hydrogen bonding and chemical exchange. This peak would disappear upon adding a drop of D₂O to the NMR tube, a key validation step.
-
Aromatic Protons (Quinoline and Phenyl Rings): These protons will resonate in the downfield region, typically between δ 7.4 and 8.7 ppm.[9][10][11] The spectrum will show a series of doublets, triplets, and multiplets reflecting the spin-spin coupling between adjacent protons. The four protons on the fused benzene ring of the quinoline system and the four protons on the 4-chlorophenyl ring will have distinct patterns.
-
Methyl Protons (-CH₃): The three protons of the methyl group are chemically equivalent and are not adjacent to any other protons. Therefore, they are expected to appear as a sharp singlet, likely in the δ 2.4-2.6 ppm range.[7]
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| > 12.0 | Broad Singlet | 1H | -COOH |
| ~ 7.4 - 8.7 | Multiplets | 8H | Aromatic H (Quinoline, Phenyl) |
| ~ 2.4 - 2.6 | Singlet | 3H | -CH₃ |
¹³C NMR Spectroscopy
Principle: Carbon-13 NMR provides information about the carbon skeleton of a molecule. Each chemically non-equivalent carbon atom gives a distinct signal, and its chemical shift is indicative of its bonding environment (e.g., sp³, sp², carbonyl).
Experimental Protocol: The same sample prepared for ¹H NMR analysis can be used for ¹³C NMR. Spectra are typically acquired using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet, simplifying the spectrum.
Data Interpretation and Analysis: The ¹³C NMR spectrum will provide complementary information, confirming the carbon framework.
-
Carboxylic Carbonyl Carbon (-COOH): This carbon is significantly deshielded and is expected to appear far downfield, typically in the δ 165-175 ppm region.[8]
-
Aromatic and Heteroaromatic Carbons: A complex set of signals is expected between δ 115 and 160 ppm, corresponding to the carbons of the quinoline and chlorophenyl rings.[7][10][12] The carbon atom bonded to the chlorine (C-Cl) and the carbons adjacent to the nitrogen atom in the quinoline ring will have characteristic chemical shifts.
-
Methyl Carbon (-CH₃): This aliphatic carbon will be the most shielded, appearing at the highest field (lowest ppm value), typically in the δ 15-25 ppm range.[7][13]
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 165 - 175 | Carboxylic Acid Carbon (-C OOH) |
| ~ 115 - 160 | Aromatic & Quinoline Carbons (C -Ar, C =N) |
| ~ 15 - 25 | Methyl Carbon (-C H₃) |
Infrared (IR) Spectroscopy
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). Specific functional groups have characteristic absorption frequencies, making IR an excellent tool for functional group identification.
Experimental Protocol:
-
Sample Preparation: The solid sample can be finely ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet. Alternatively, a spectrum can be obtained by placing a small amount of the solid on the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹.
Data Interpretation and Analysis: The IR spectrum will validate the presence of the key functional groups in the molecule.
-
O-H Stretch (Carboxylic Acid): A very prominent, broad absorption band is expected in the 2500-3300 cm⁻¹ region.[8][14][15] This broadening is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid dimer.
-
C-H Stretch: Aromatic C-H stretching vibrations typically appear as weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretch of the methyl group will be just below 3000 cm⁻¹.[14]
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is expected around 1700-1730 cm⁻¹.[8][15][16] Its position indicates a conjugated carboxylic acid.
-
C=C and C=N Stretches: Multiple sharp absorptions in the 1400-1600 cm⁻¹ region correspond to the stretching vibrations within the aromatic and quinoline rings.[14]
-
C-Cl Stretch: A moderate to strong absorption in the fingerprint region (typically 600-800 cm⁻¹) is indicative of the carbon-chlorine bond.
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2500 - 3300 | O-H Stretch (Broad) | Carboxylic Acid |
| > 3000 | C-H Stretch | Aromatic |
| < 3000 | C-H Stretch | Methyl (-CH₃) |
| ~ 1700 - 1730 | C=O Stretch (Strong) | Conjugated Carboxylic Acid |
| 1400 - 1600 | C=C & C=N Stretches | Aromatic/Quinoline Ring |
| 600 - 800 | C-Cl Stretch | Aryl Halide |
Mass Spectrometry (MS)
Principle: Mass spectrometry provides the molecular weight and structural information of a compound by measuring the mass-to-charge ratio (m/z) of its ions. The fragmentation pattern observed offers a molecular fingerprint that can be used to deduce the structure.
Experimental Protocol:
-
Sample Introduction and Ionization: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer. Electrospray Ionization (ESI) is a common soft ionization technique for this type of molecule, typically generating a protonated molecular ion [M+H]⁺ in positive ion mode or a deprotonated ion [M-H]⁻ in negative ion mode.[17][18]
-
Mass Analysis: The ions are separated by a mass analyzer (e.g., Quadrupole, Time-of-Flight) based on their m/z ratio.
-
Fragmentation (MS/MS): To gain further structural insight, the molecular ion can be selected and subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation spectrum (MS/MS).
Data Interpretation and Analysis: The molecular formula is C₁₇H₁₂ClNO₂. The monoisotopic mass is approximately 297.056 g/mol .[19]
-
Molecular Ion Peak: In positive mode ESI, the base peak is expected to be the protonated molecule [M+H]⁺ at m/z 298.06. A crucial diagnostic feature will be the isotopic pattern of chlorine: an [M+2+H]⁺ peak at m/z 300.06 with an intensity approximately one-third of the [M+H]⁺ peak, confirming the presence of one chlorine atom.
-
Key Fragmentation Pathways: Carboxylic acids commonly undergo fragmentation via the loss of neutral molecules.[20]
-
Loss of CO₂: A prominent fragmentation pathway is the decarboxylation, leading to a fragment ion corresponding to [M+H - CO₂]⁺ (a loss of 44 Da).
-
Loss of COOH: Another possibility is the loss of the entire carboxyl radical, [M+H - •COOH]⁺ (a loss of 45 Da).
-
Table 4: Predicted Mass Spectrometry Data (ESI+)
| m/z Value (approx.) | Assignment | Comments |
| 298.06 | [M+H]⁺ | Molecular Ion |
| 300.06 | [M+2+H]⁺ | Isotope peak confirming one Cl atom |
| 254.07 | [M+H - CO₂]⁺ | Loss of carbon dioxide (44 Da) |
| 253.06 | [M+H - •COOH]⁺ | Loss of carboxyl radical (45 Da) |
digraph "Mass_Spec_Fragmentation" { graph [rankdir="LR", splines=ortho]; node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4", style=filled]; edge [fontname="Helvetica", color="#5F6368"];M [label="[M+H]⁺\nm/z 298.06", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Frag1 [label="[M+H - CO₂]⁺\nm/z 254.07", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Frag2 [label="[M+H - •COOH]⁺\nm/z 253.06", fillcolor="#FBBC05", fontcolor="#202124"]; M -> Frag1 [label="- CO₂ (44 Da)"]; M -> Frag2 [label="- •COOH (45 Da)"];
}
Caption: Plausible fragmentation pathways in ESI+ mass spectrometry.
Integrated Spectroscopic Analysis Workflow
No single technique provides a complete structural picture. The power of spectroscopic analysis lies in integrating the data from these orthogonal methods. The workflow below illustrates the logical process of structure confirmation.
Caption: Integrated workflow for structural elucidation.
Conclusion
The structural characterization of 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid is definitively achieved through the synergistic application of NMR, IR, and Mass Spectrometry. Mass spectrometry confirms the molecular weight and elemental composition (specifically the presence of chlorine). Infrared spectroscopy provides rapid and conclusive evidence for the key carboxylic acid and aromatic functional groups. Finally, ¹H and ¹³C NMR spectroscopy offers a detailed map of the carbon-hydrogen framework, allowing for the precise assignment of the molecule's constitution. Together, these techniques provide a self-validating system that confirms the successful synthesis and purity of the target compound, a critical requirement for its further study and application in research and drug development.
References
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Pfitzinger, W. (1886). The Pfitzinger reaction. Wikipedia. [Link]
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Various Authors. (n.d.). Pfitzinger Quinoline Synthesis. Cambridge University Press. [Link]
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Sangshetti et al. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. ResearchGate. [Link]
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Various Authors. (2009). Application of pfitzinger reaction in. Journal of Organic Chemistry and Pharmaceutical Research. [Link]
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Wang, Z. et al. (2012). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Journal of Organic Chemistry. [Link]
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Various Authors. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. [Link]
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Various Authors. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. UI Scholars Hub. [Link]
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Various Authors. (n.d.). Supporting Information for [3a]. ACS Publications. [Link]
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Various Authors. (n.d.). Infrared (IR) Spectroscopy. SlidePlayer. [Link]
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Various Authors. (n.d.). Supplementary content: Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorotate dehydrogenase inhibitors. Cherry. [Link]
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SpectraBase. (n.d.). Quinoline-4-carboxylic acid, 2-(2-methylphenyl)-. SpectraBase. [Link]
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Various Authors. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PubMed Central. [Link]
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Various Authors. (2021). Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives. Asian Journal of Pharmaceutical and Clinical Research. [Link]
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PubChem. (n.d.). 2-(4-chlorophenyl)-3-methylquinoline-4-carboxylic acid. PubChem. [Link]
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Hui, L. et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. [Link]
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Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]
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OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. OpenStax. [Link]
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Various Authors. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. [Link]
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Various Authors. (2017). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. MDPI. [Link]
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Al-Qawasmeh, R. A. et al. (2012). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. PubMed Central. [Link]
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Al-Qawasmeh, R. A. et al. (2012). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. ResearchGate. [Link]
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Various Authors. (2023). Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. MDPI. [Link]
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Various Authors. (2014). Systematic analysis and interpretation of the large number of tandem mass spectra (MS/MS) obtained in metabolomics experiments. eScholarship.org. [Link]
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Various Authors. (n.d.). Parsing and analysis of mass spectrometry data of complex biological and environmental mixtures. SciSpace. [Link]
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Various Authors. (2021). Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives. ThaiScience. [Link]
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The Doebner Reaction: A Versatile Three-Component Synthesis of Quinoline-4-Carboxylic Acids
Abstract
The Doebner reaction, a classic three-component condensation, stands as a cornerstone in heterocyclic chemistry for the synthesis of quinoline-4-carboxylic acids. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the theoretical underpinnings and practical execution of the Doebner reaction. We will explore the reaction mechanism, detail step-by-step protocols for both classical and modern catalyzed approaches, and discuss the critical parameters that influence reaction outcomes. This guide is designed to equip the user with the necessary knowledge to successfully synthesize these valuable scaffolds, which are integral to numerous bioactive compounds and pharmaceutical agents.[1][2][3]
Introduction: The Significance of Quinoline-4-Carboxylic Acids
Quinoline and its derivatives are privileged heterocyclic motifs found in a vast array of natural products and synthetic bioactive molecules.[2][4] Specifically, the quinoline-4-carboxylic acid core is a key structural component in compounds exhibiting a wide spectrum of pharmacological activities, including antimalarial, antibacterial, antiviral, and antitumor properties.[1][2][5] The versatility of this scaffold allows for extensive structural modifications, enabling the fine-tuning of biological activity and the development of novel therapeutic agents. The Doebner reaction, first described by Oscar Doebner in 1887, offers a direct and efficient one-pot synthesis of 2-substituted quinoline-4-carboxylic acids from readily available starting materials: an aniline, an aldehyde, and pyruvic acid.[6][7]
Mechanistic Insights into the Doebner Reaction
The precise mechanism of the Doebner reaction has been a subject of discussion, with two primary pathways generally proposed.[3][8] Understanding these pathways is crucial for optimizing reaction conditions and predicting potential side reactions.
Proposed Reaction Mechanisms
The two most plausible mechanisms are the Schiff base formation pathway and the aldol condensation pathway.
-
Schiff Base Formation Pathway: This mechanism begins with the condensation of the aniline and the aldehyde to form an N-arylimine (Schiff base). The enol form of pyruvic acid then acts as a nucleophile, attacking the imine. The resulting intermediate subsequently undergoes an intramolecular electrophilic cyclization onto the aromatic ring of the aniline. A final dehydration and oxidation step yields the aromatic quinoline-4-carboxylic acid.[1][7]
-
Aldol Condensation Pathway: Alternatively, the reaction can initiate with an aldol-type condensation between the enol of pyruvic acid and the aldehyde. This forms a β,γ-unsaturated α-keto acid. This intermediate then undergoes a Michael-type addition with the aniline. Similar to the first pathway, this is followed by intramolecular cyclization and subsequent dehydration/oxidation to afford the final product.[3][8]
The prevailing pathway can be influenced by the specific reactants and reaction conditions employed.
Below is a diagram illustrating the generally accepted Schiff base formation pathway.
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Application Notes & Protocols: Synthesis of 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid via the Pfitzinger Reaction
Abstract
The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The Pfitzinger reaction, a classic condensation reaction, provides a robust and versatile one-pot route to this important class of compounds from readily available starting materials.[4][5] This document provides a comprehensive guide for the synthesis of a specific derivative, 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid, by reacting isatin with 1-(4-chlorophenyl)propan-1-one under basic conditions. We will delve into the underlying reaction mechanism, provide a detailed, field-proven experimental protocol, and discuss the scientific rationale behind key procedural steps, offering insights valuable to researchers in organic synthesis and drug discovery.
Introduction: The Significance of the Pfitzinger Reaction
First reported in the late 19th century, the Pfitzinger (or Pfitzinger-Borsche) reaction involves the condensation of isatin (or its derivatives) with a carbonyl compound possessing an α-methylene group, in the presence of a strong base, to yield substituted quinoline-4-carboxylic acids.[2][6] The operational simplicity and the ability to generate molecular diversity have cemented its importance in synthetic chemistry.[5]
The resulting quinoline core is a cornerstone in drug development, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antiviral, antibacterial, and antimalarial properties.[1][4] The target molecule, 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid, incorporates structural motifs—the 2-arylquinoline-4-carboxylic acid core—that are of significant interest in the development of novel inhibitors for enzymes like histone deacetylases (HDACs) and sirtuins (e.g., SIRT3), which are implicated in cancer progression.[7][8][9] This protocol offers a reliable pathway to access this and similar molecules for screening and lead optimization programs.
Reaction Mechanism: A Stepwise Annulation
The Pfitzinger reaction proceeds through a logical sequence of base-catalyzed transformations. Understanding this mechanism is crucial for optimizing conditions and troubleshooting the synthesis.
-
Amide Hydrolysis: The reaction initiates with the base-catalyzed hydrolysis of the amide bond within the isatin ring, opening it to form the potassium salt of a keto-isatinic acid intermediate (2). While this intermediate can be isolated, it is typically generated in situ.[1][6]
-
Imine Formation: The aniline moiety of the opened isatin intermediate then condenses with the carbonyl group of the ketone (1-(4-chlorophenyl)propan-1-one) to form an imine (3).
-
Tautomerization: The imine rapidly tautomerizes to the more thermodynamically stable enamine isomer (4).[1][6]
-
Intramolecular Cyclization & Dehydration: The enamine undergoes an intramolecular aldol-type condensation, where the enamine attacks the ketone on the isatinic acid backbone. This cyclization is followed by a dehydration step, which results in the aromatization of the newly formed ring, yielding the final quinoline-4-carboxylic acid product (5).[1][6]
Caption: The mechanism of the Pfitzinger reaction.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, with clear steps for reaction setup, monitoring, work-up, and purification.
Materials and Reagents
| Reagent/Material | Grade | M.W. | Typical Amount | Moles (mmol) | Notes |
| Isatin | Reagent | 147.13 g/mol | 1.03 g | 7.0 | Starting material. |
| 1-(4-Chlorophenyl)propan-1-one | Reagent | 168.61 g/mol | 1.18 g | 7.0 | The α-methylene ketone. |
| Potassium Hydroxide (KOH) | ACS | 56.11 g/mol | 1.12 g | 20.0 | Base catalyst. |
| Ethanol (EtOH) | 200 Proof | 46.07 g/mol | 25 mL | - | Solvent. |
| Deionized Water (H₂O) | - | 18.02 g/mol | 1 mL | - | Co-solvent for KOH. |
| Diethyl Ether (Et₂O) | ACS | 74.12 g/mol | ~40 mL | - | For extraction. |
| Acetic Acid (AcOH), Glacial | ACS | 60.05 g/mol | As needed | - | For acidification. |
| Round-bottom flask (100 mL) | - | - | 1 | - | Reaction vessel. |
| Reflux Condenser | - | - | 1 | - | To prevent solvent loss. |
| Magnetic Stirrer & Stir Bar | - | - | 1 | - | For homogeneous mixing. |
| Heating Mantle | - | - | 1 | - | For controlled heating. |
| Buchner Funnel & Filter Flask | - | - | 1 | - | For product isolation. |
Step-by-Step Synthesis Procedure
-
Catalyst Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve potassium hydroxide (1.12 g, 20.0 mmol) in a mixture of ethanol (25 mL) and deionized water (1 mL). Stir until the KOH is fully dissolved.
-
Isatin Hydrolysis: Add isatin (1.03 g, 7.0 mmol) to the basic solution. The mixture will typically turn from a purple or orange color to a dark brown. Stir at room temperature for 1 hour to ensure the complete formation of the potassium salt of isatinic acid.[1]
-
Addition of Ketone: To this mixture, add 1-(4-chlorophenyl)propan-1-one (1.18 g, 7.0 mmol).
-
Reaction Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 79-82°C for ethanol) using a heating mantle. Maintain a gentle reflux for 24 hours.[5]
-
Expert Tip: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 7:3 Hexane:Ethyl Acetate with a drop of acetic acid). Spot the starting materials and the reaction mixture to observe the consumption of isatin and the formation of a new, more polar spot for the carboxylic acid product.
-
-
Initial Work-up: After 24 hours, allow the mixture to cool to room temperature. Remove the bulk of the ethanol using a rotary evaporator.
-
Purification - Extraction: Add approximately 30 mL of deionized water to the residue to dissolve the potassium salt of the product. Transfer the aqueous solution to a separatory funnel and wash with diethyl ether (2 x 20 mL) to remove any unreacted 1-(4-chlorophenyl)propan-1-one and other neutral impurities. Discard the organic layers.[1][5]
-
Product Precipitation: Cool the aqueous layer in an ice bath. While stirring vigorously, slowly add glacial acetic acid dropwise to acidify the solution. The product will begin to precipitate as a solid. Continue adding acid until the precipitation is complete (typically pH 4-5, check with pH paper).[1][5]
-
Isolation and Drying: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid cake with cold deionized water (2 x 15 mL) to remove any remaining salts. Dry the product in a vacuum oven overnight.
-
Recrystallization (Optional): The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield the final product as a crystalline solid.[1]
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Application Notes and Protocols for In Vitro Evaluation of 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid
Introduction: Unveiling the Therapeutic Potential of a Novel Quinoline Carboxylic Acid Derivative
The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The specific derivative, 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid, represents a promising candidate for targeted therapeutic development. Its structural similarity to other biologically active quinoline derivatives suggests potential efficacy in oncology and immunology. For instance, various 2-phenylquinoline-4-carboxylic acid analogs have been investigated for their anticancer properties, with some demonstrating inhibitory effects on enzymes like dihydroorotate dehydrogenase (DHODH) and histone deacetylases (HDACs).[3][4] Furthermore, related heterocyclic compounds bearing a 4-chlorophenyl moiety have shown anti-inflammatory potential by modulating cytokine production.[5]
These application notes provide a comprehensive framework for the initial in vitro characterization of 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid. The following protocols are designed to first establish a cytotoxicity profile across relevant human cell lines, followed by a series of functional assays to elucidate its potential mechanisms of action in both cancer and inflammation models. The experimental design emphasizes a logical, stepwise progression from broad phenotypic screening to more specific target-oriented investigations.
Physicochemical Properties and Compound Handling
A foundational aspect of robust in vitro screening is the proper handling and solubilization of the test compound. The predicted physicochemical properties of 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid from publicly available data are summarized below.[1]
| Property | Predicted Value | Source |
| Molecular Formula | C17H12ClNO2 | [1] |
| Molecular Weight | 297.7 g/mol | [1] |
| XlogP | 4.4 | [1] |
Protocol 1: Stock Solution Preparation
The high predicted XlogP value suggests that 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid is lipophilic and will likely have low solubility in aqueous media. Therefore, an organic solvent is required for initial solubilization.
Materials:
-
2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Accurately weigh a precise amount of the compound.
-
Dissolve the compound in an appropriate volume of 100% DMSO to create a high-concentration stock solution (e.g., 10 mM or 50 mM).
-
Gently vortex until the compound is completely dissolved. A brief sonication in a water bath may be used to aid dissolution.
-
Aliquot the stock solution into single-use volumes in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C or -80°C.
Causality and Best Practices:
-
DMSO as the Solvent of Choice: DMSO is a widely used solvent in cell-based assays due to its high solubilizing capacity for a broad range of organic molecules and its miscibility with aqueous cell culture media.
-
High-Concentration Stock: Preparing a concentrated stock minimizes the volume of DMSO added to the final cell culture, thereby reducing potential solvent-induced cytotoxicity. The final concentration of DMSO in the culture medium should ideally be kept below 0.5%, and a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) must always be included in experiments.
-
Aliquoting and Storage: Aliquoting prevents degradation of the compound from multiple freeze-thaw cycles. Storing in amber tubes protects the compound from potential photodegradation.
Phase 1: Cytotoxicity and Antiproliferative Screening
The initial step in evaluating a novel compound is to determine its effect on cell viability and proliferation. This provides a therapeutic window and identifies cell lines that are sensitive to the compound's effects. A colorimetric assay, such as the XTT assay, is a robust and efficient method for this purpose. The XTT assay measures the metabolic activity of viable cells, which is proportional to the number of living cells.[3][6][7]
Protocol 2: Cell Viability Assessment using the XTT Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the compound in a panel of human cancer cell lines. The choice of cell lines should be guided by the therapeutic hypothesis. For instance, given the activities of related compounds, a panel could include colorectal (e.g., HCT116), breast (e.g., MDA-MB-231), and a leukemia cell line (e.g., K562).[3][4]
Materials:
-
Selected human cancer cell lines
-
Appropriate complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom cell culture plates
-
2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid stock solution (in DMSO)
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent and activation solution
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells using a hemocytometer or automated cell counter.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of the compound from the DMSO stock in complete medium. A typical concentration range to start with is 0.1 µM to 100 µM.
-
Include a "vehicle control" (medium with the highest percentage of DMSO used) and a "no-treatment control" (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compound or controls.
-
Return the plate to the incubator for a 48- or 72-hour exposure period.
-
-
XTT Assay:
-
Following the manufacturer's instructions, prepare the activated XTT solution by mixing the XTT reagent with the activation solution.[6]
-
Add 50 µL of the activated XTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light. The incubation time may need to be optimized based on the metabolic activity of the cell line.
-
-
Data Acquisition:
-
Measure the absorbance of the formazan product at 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm should also be used to subtract background absorbance.[6]
-
-
Data Analysis:
-
Subtract the background absorbance from the test absorbance.
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Calculate the IC50 value using non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).
-
Phase 2: Mechanistic Investigation of Anti-Inflammatory Activity
Based on the structure-activity relationships of similar compounds, 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid may possess anti-inflammatory properties. A common mechanism for anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[8] Additionally, modulation of key inflammatory signaling pathways, such as the NF-κB pathway, is another important mechanism.[9][10][11]
Protocol 3: In Vitro COX-2 Inhibition Assay (Fluorometric)
This cell-free assay directly measures the ability of the compound to inhibit the enzymatic activity of recombinant human COX-2.
Materials:
-
COX-2 Inhibitor Screening Kit (Fluorometric)
-
2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid stock solution (in DMSO)
-
96-well white opaque plate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare all kit components (COX assay buffer, COX probe, COX cofactor, arachidonic acid, and human recombinant COX-2 enzyme) according to the manufacturer's protocol.
-
Assay Setup:
-
In a 96-well white opaque plate, add the test compound at various concentrations.
-
Include a positive control (a known COX-2 inhibitor, e.g., celecoxib) and an enzyme control (with DMSO vehicle).
-
Add the diluted COX-2 enzyme to all wells except for a no-enzyme control.
-
Add the COX probe and cofactor solution.
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the arachidonic acid substrate solution.
-
Immediately begin measuring the fluorescence kinetically (e.g., every minute for 10-20 minutes) at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Determine the percentage of inhibition for each compound concentration relative to the enzyme control.
-
Calculate the IC50 value for COX-2 inhibition.
-
Protocol 4: Assessment of NF-κB Signaling Pathway Activation
This cell-based assay determines if the compound can inhibit the activation of the NF-κB pathway, a central regulator of inflammation. A common method is to measure the expression of downstream target genes or to use a reporter gene assay. Here, we describe the measurement of a key pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α), which is regulated by NF-κB.
Materials:
-
Human macrophage-like cell line (e.g., THP-1 differentiated with PMA, or RAW 264.7 murine macrophages)
-
Lipopolysaccharide (LPS)
-
2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid stock solution (in DMSO)
-
Human TNF-α ELISA kit
Procedure:
-
Cell Culture and Treatment:
-
Seed differentiated THP-1 cells or RAW 264.7 cells in a 24-well plate.
-
Pre-treat the cells with various non-toxic concentrations of the compound (determined from the cytotoxicity assay) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a defined period (e.g., 6-24 hours) to induce an inflammatory response and TNF-α production. Include unstimulated controls.
-
-
Supernatant Collection:
-
After the incubation period, centrifuge the plates at a low speed to pellet any detached cells.
-
Carefully collect the cell culture supernatants.
-
-
TNF-α Measurement by ELISA:
-
Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's instructions. This typically involves adding the supernatants to a plate pre-coated with a TNF-α capture antibody, followed by the addition of a detection antibody, a substrate, and a stop solution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve using the provided TNF-α standards.
-
Calculate the concentration of TNF-α in each sample from the standard curve.
-
Determine the percentage of inhibition of TNF-α production by the compound compared to the LPS-stimulated vehicle control.
-
Summary and Future Directions
The protocols outlined in these application notes provide a robust starting point for the in vitro characterization of 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid. By systematically evaluating its cytotoxicity and then probing its effects on key inflammatory pathways, researchers can gain valuable insights into its therapeutic potential. Positive results from these assays, such as potent and selective cytotoxicity against cancer cell lines or significant inhibition of COX-2 or NF-κB signaling, would warrant further investigation. Subsequent studies could include broader kinase profiling, cell cycle analysis, apoptosis assays, and ultimately, validation in in vivo models of cancer or inflammation.
References
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Wikipedia. MTT assay. Available at: [Link].
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BPS Bioscience. COX2 Inhibitor Screening Assay Kit. Available at: [Link].
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PubChem. 2-(4-chlorophenyl)-3-methylquinoline-4-carboxylic acid. Available at: [Link].
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Creative BioMart. COX-2 Inhibitor Screening Kit. Available at: [Link].
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Assay Genie. COX-2 Inhibitor Screening Kit (Fluorometric). Available at: [Link].
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Creative Diagnostics. The NF-kB Signaling Pathway. Available at: [Link].
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Bio-Rad. Transcription - NF-kB signaling pathway. Available at: [Link].
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Honokiol, a SIRT3 Activator, as a Novel Therapeutic Agent in Leukemia: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 3 (SIRT3), a primary mitochondrial NAD+-dependent deacetylase, has emerged as a critical regulator of mitochondrial function and cellular metabolism.[1] Its role in cancer is complex, acting as both a tumor suppressor and an oncogene depending on the cellular context.[1][2] In several cancers, including acute myeloid leukemia (AML), SIRT3 is implicated in promoting cell survival and proliferation by maintaining mitochondrial homeostasis and mitigating oxidative stress.[3][4] This makes SIRT3 a compelling therapeutic target. Honokiol, a natural biphenolic compound derived from the bark of the Magnolia tree, has been identified as a potent activator of SIRT3.[5][6][7] Extensive research has demonstrated its anti-cancer properties across various malignancies, including leukemia, where it induces apoptosis and cell cycle arrest.[8][9][10] This guide provides a comprehensive overview of the application of Honokiol as a SIRT3 activator in leukemia cell lines, complete with detailed protocols for its experimental use.
Mechanism of Action: Honokiol and SIRT3 in Leukemia
Honokiol exerts its anti-leukemic effects through a multi-faceted mechanism centered on the activation of SIRT3.[5][7] In leukemia cells, SIRT3 activation by Honokiol leads to the deacetylation of downstream targets, which in turn modulates several critical cellular processes. One of the key consequences is the regulation of reactive oxygen species (ROS). While cancer cells often exhibit higher ROS levels to promote proliferation, excessive ROS can trigger cell death.[1] SIRT3 helps maintain ROS at a level compatible with cell viability.[1] By activating SIRT3, Honokiol can influence this balance, pushing the cell towards apoptosis.
Furthermore, Honokiol has been shown to induce apoptosis through both intrinsic and extrinsic pathways.[11] It can modulate the expression of key apoptotic regulatory proteins, such as the Bcl-2 family member Mcl-1, and trigger the activation of caspases, leading to programmed cell death.[9] In some leukemia cell lines, Honokiol's cytotoxic effects have been linked to the inhibition of STAT3 signaling, a pathway often constitutively active in cancer and contributing to cell proliferation and survival.[12]
Experimental Protocols
Preparation of Honokiol Stock Solution
Honokiol has poor aqueous solubility, which necessitates careful preparation for in vitro experiments.[13][14]
Materials:
-
Honokiol powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
Protocol:
-
Reconstitution: Dissolve Honokiol powder in DMSO to create a high-concentration stock solution (e.g., 10-20 mM). Ensure complete dissolution by vortexing.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term use.
-
Working Solution Preparation: Immediately before use, thaw an aliquot of the stock solution and dilute it to the desired final concentration using pre-warmed, sterile cell culture medium or PBS. It is crucial to ensure that the final DMSO concentration in the cell culture does not exceed a level that is toxic to the cells (typically <0.1%).
Cell Culture and Treatment
This protocol is a general guideline and should be optimized for the specific leukemia cell line being used.
Materials:
-
Leukemia cell line (e.g., HL-60, Jurkat, K562)
-
Complete culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and penicillin-streptomycin
-
Incubator (37°C, 5% CO2)
-
Hemocytometer or automated cell counter
-
Honokiol working solutions
Protocol:
-
Cell Seeding: Seed the leukemia cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein or RNA extraction) at a predetermined optimal density.
-
Treatment: After allowing the cells to attach or acclimate (for suspension cultures), replace the medium with fresh medium containing the desired concentrations of Honokiol. Include a vehicle control (medium with the same final concentration of DMSO as the highest Honokiol concentration).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours), depending on the experimental endpoint.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[15][16]
Materials:
-
Cells cultured in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
MTT Addition: Following the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.[15]
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[15] The absorbance is directly proportional to the number of viable cells.
Data Presentation:
| Honokiol Concentration (µM) | Absorbance (570 nm) - Replicate 1 | Absorbance (570 nm) - Replicate 2 | Absorbance (570 nm) - Replicate 3 | Average Absorbance | % Cell Viability |
| 0 (Vehicle) | 100 | ||||
| 1 | |||||
| 5 | |||||
| 10 | |||||
| 25 | |||||
| 50 |
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[17][18]
Materials:
-
Treated and control cells
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Harvesting: Collect the cells (including the supernatant for suspension cultures) and wash them with cold PBS.
-
Resuspension: Resuspend the cell pellet in Binding Buffer at a concentration of 1x10^6 cells/mL.[19]
-
Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[20]
-
Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are both Annexin V and PI positive.
Data Presentation:
| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | |||
| Honokiol (X µM) |
Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway, such as caspases and members of the Bcl-2 family.[21][22]
Materials:
-
Treated and control cell lysates
-
Protein electrophoresis equipment (SDS-PAGE)
-
Transfer apparatus
-
Blocking buffer
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Mcl-1, anti-Bax, anti-SIRT3, anti-acetylated lysine)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction and Quantification: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Analyze the band intensities to determine relative protein expression.
Visualizations
Caption: A general experimental workflow for investigating the effects of Honokiol on leukemia cell lines.
Caption: A simplified diagram illustrating the proposed signaling pathway of Honokiol-induced apoptosis in leukemia cells via SIRT3 activation.
Conclusion
Honokiol presents a promising therapeutic avenue for leukemia by targeting the mitochondrial deacetylase SIRT3. Its ability to induce apoptosis and cell cycle arrest in leukemia cell lines underscores its potential as a novel anti-cancer agent. The protocols outlined in this guide provide a framework for researchers to investigate the efficacy and mechanism of action of Honokiol in various leukemia subtypes. Further research is warranted to fully elucidate its therapeutic potential and to explore its efficacy in combination with existing chemotherapeutic agents.
References
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Bhattacharyya, S., et al. (2014). Honokiol induces cell cycle arrest and apoptosis via inhibiting class I histone deacetylases in acute myeloid leukemia. Journal of Cellular Biochemistry, 115(12), 2199-2208. [Link]
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Arora, S., et al. (2012). Honokiol: a novel natural agent for cancer prevention and therapy. Current Molecular Medicine, 12(10), 1244-1252. [Link]
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Torrens-Mas, M., et al. (2020). SIRT3: Oncogene and Tumor Suppressor in Cancer. Cancers, 12(1), 184. [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
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Lu, Y., et al. (2021). A Mitochondria-Targeting SIRT3 Inhibitor with Activity against Diffuse Large B Cell Lymphoma. Journal of Medicinal Chemistry, 64(19), 14716-14732. [Link]
-
Ling, H., et al. (2020). Honokiol: A Review of Its Anticancer Potential and Mechanisms. Cancers, 12(3), 602. [Link]
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Li, Y., et al. (2018). Preparation of honokiol nanoparticles by liquid antisolvent precipitation technique, characterization, pharmacokinetics, and evaluation of inhibitory effect on HepG2 cells. International Journal of Nanomedicine, 13, 5647-5658. [Link]
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Crowley, L. C., et al. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(21), e1958. [Link]
-
Li, Y., et al. (2015). Honokiol Inhibits Constitutive and Inducible STAT3 Signaling via PU.1-Induced SHP1 Expression in Acute Myeloid Leukemia Cells. Journal of Biological Chemistry, 290(18), 11487-11499. [Link]
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Estela-Escalante, W. D., et al. (2020). Solubility of magnolol (○) and honokiol (●) as a function of pH at 37 °C. ResearchGate. [Link]
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Liu, X., et al. (2022). The Double-Edged Sword of SIRT3 in Cancer and Its Therapeutic Applications. Frontiers in Pharmacology, 13, 843995. [Link]
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Pillai, V. B., et al. (2017). Honokiol, an activator of Sirtuin-3 (SIRT3) preserves mitochondria and protects the heart from doxorubicin-induced cardiomyopathy in mice. Oncotarget, 8(21), 34084-34098. [Link]
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Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity. [Link]
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Jones, C. L., et al. (2021). Simultaneous inhibition of Sirtuin 3 and cholesterol homeostasis targets acute myeloid leukemia stem cells by perturbing fatty acid β-oxidation and inducing lipotoxicity. Haematologica, 106(12), 3122-3135. [Link]
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Battle, T. E., et al. (2005). The natural product honokiol induces caspase-dependent apoptosis in B-cell chronic lymphocytic leukemia (B-CLL) cells. Blood, 106(2), 690-697. [Link]
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Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. [Link]
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
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Giralt, A., & Villarroya, F. (2012). Sirtuin-3 (SIRT3) and the Hallmarks of Cancer. Cancers, 4(1), 81-103. [Link]
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Marks, D. C., et al. (1992). The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells. Leukemia Research, 16(12), 1165-1173. [Link]
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Suraweera, A., et al. (2022). The Role of the Sirtuin Family Histone Deacetylases in Acute Myeloid Leukemia—A Promising Road Ahead. International Journal of Molecular Sciences, 23(19), 11847. [Link]
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Teo, C. (2021). Best protocol to collect mammalian cells for screening apoptosis markers using WB? ResearchGate. [Link]
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Zhang, Y., et al. (2019). Highly Water-Soluble Solid Dispersions of Honokiol: Preparation, Solubility, and Bioavailability Studies and Anti-Tumor Activity Evaluation. Pharmaceutics, 11(11), 565. [Link]
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ResearchGate. (n.d.). Signaling functions of SIRT3 relevant to cancer metastasis. [Link]
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Ramesh, S., et al. (2018). SIRT3 activator Honokiol attenuates β-Amyloid by modulating amyloidogenic pathway. PLOS ONE, 13(1), e0190350. [Link]
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Martin, S. L., & Duan, W. (2013). Determination of Caspase Activation by Western Blot. In Methods in Molecular Biology (Vol. 979, pp. 65-74). [Link]
-
Wang, Z., et al. (2023). Honokiol attenuates mitochondrial fission and cell apoptosis by activating Sirt3 in intracerebral hemorrhage. Chinese Medical Journal, 136(4), 465-476. [Link]
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Fried, L. E., & Arbiser, J. L. (2009). Honokiol, a Multifunctional Antiangiogenic and Antitumor Agent. Antioxidants & Redox Signaling, 11(5), 1139-1148. [Link]
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Smith, A. E., et al. (2011). Small Molecule Inhibition of SIRT Activity: A Novel Therapeutic Approach for Acute Myeloid Leukemia. Blood, 118(21), 84. [Link]
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Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. [Link]
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Cancer Genetics Web. (n.d.). SIRT3. [Link]
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Jing, H., et al. (2016). A SIRT2-Specific Inhibitor, TM, Induces c-Myc Degradation and Inhibits Tumor Growth in Breast Cancer. Cancer Cell, 29(3), 297-310. [Link]
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application of 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid in antibacterial studies
Application Note & Protocol Guide
Topic: Application of 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid in Antibacterial Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Promise of Quinolines in an Era of Resistance
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including antimalarial, anti-inflammatory, and anticancer properties.[1] Within this family, quinoline-4-carboxylic acid derivatives have emerged as a significant class of antibacterial agents.[2] Their structural resemblance to the quinolone antibiotics, a clinically vital class of drugs, suggests a potent and well-characterized mechanism of action.
This guide focuses on 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid , a specific derivative poised for investigation. The presence of the 2-aryl ring is a known contributor to the antibacterial efficacy of quinoline-4-carboxylic acids, making this compound a compelling candidate for screening and development.[1] This document serves as a comprehensive technical guide for researchers, providing field-proven protocols to systematically evaluate its antibacterial potential, from initial screening to preliminary mechanism-of-action studies.
Hypothesized Mechanism of Action: Targeting Bacterial DNA Replication
The primary mechanism of action for quinolone-based antibacterials is the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and Topoisomerase IV .[3] These enzymes are critical for managing DNA topology—supercoiling, replication, and decatenation—during cell division. By targeting these enzymes, the compound can effectively halt bacterial proliferation.
-
In Gram-Negative Bacteria: The primary target is typically DNA gyrase. Inhibition prevents the relaxation of positively supercoiled DNA that occurs during replication and transcription.
-
In Gram-Positive Bacteria: The primary target is often Topoisomerase IV. Inhibition interferes with the separation of interlinked daughter chromosomes following replication.
The formation of a stable ternary complex involving the enzyme, the DNA, and the quinoline compound prevents the re-ligation of the DNA strands, leading to double-stranded breaks and ultimately, cell death.[3] Molecular docking studies on similar quinoline derivatives have shown favorable binding within the active site of E. coli DNA gyrase, reinforcing this hypothesis.[4][5]
Caption: Hypothesized inhibition of bacterial DNA gyrase and topoisomerase IV.
Core Application: In Vitro Antibacterial Efficacy Assessment
A tiered approach is recommended, beginning with a quantitative assessment of inhibitory activity (MIC), followed by an evaluation of bactericidal potential (MBC).
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol determines the lowest concentration of the test compound that prevents visible growth of a bacterium.[6] It is a quantitative and standardized method, with guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[7][8]
Causality Behind Choices:
-
Method: Broth microdilution is chosen for its efficiency, low sample volume, and ability to generate quantitative, reproducible data suitable for comparing multiple compounds and strains.[6]
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of non-fastidious aerobic bacteria, ensuring consistency and comparability across different studies.[9]
-
Inoculum: Standardizing the inoculum to a 0.5 McFarland standard ensures the final bacterial concentration is ~5 x 10^5 CFU/mL, a critical parameter for accurate MIC determination.
-
Solvent: Dimethyl sulfoxide (DMSO) is used to prepare the stock solution due to its ability to dissolve a wide range of organic compounds and its miscibility with aqueous culture media. Its concentration is kept low (<1%) to avoid solvent-induced toxicity.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Step-by-Step Methodology:
-
Preparation of Test Compound:
-
Prepare a 10 mg/mL stock solution of 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid in 100% DMSO.
-
Create a working solution by diluting the stock solution in CAMHB to a concentration of 128 µg/mL (or 2x the highest desired final concentration).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium (e.g., Staphylococcus aureus ATCC 29213).
-
Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approx. 1.5 x 10^8 CFU/mL).
-
Dilute this standardized suspension 1:150 in CAMHB to achieve a final inoculum density of ~1 x 10^6 CFU/mL.
-
-
Plate Setup (96-Well Microtiter Plate):
-
Add 100 µL of sterile CAMHB to wells 2 through 12 in a designated row.
-
Add 200 µL of the 128 µg/mL compound working solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. This creates a concentration gradient from 64 µg/mL to 0.125 µg/mL.
-
Well 11 will serve as the Growth Control (no compound).
-
Well 12 will serve as the Sterility Control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial inoculum (~1 x 10^6 CFU/mL) to wells 1 through 11. The final volume in each well will be 200 µL, and the final bacterial concentration will be ~5 x 10^5 CFU/mL.
-
Do not add bacteria to well 12.
-
-
Incubation:
-
Seal the plate (e.g., with a breathable film or lid) and incubate at 35-37°C for 18-24 hours in ambient air.
-
-
Reading the MIC:
-
Visually inspect the plate. The growth control (well 11) should be turbid. The sterility control (well 12) should be clear.
-
The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well).[6]
-
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is a logical extension of the MIC test, used to determine if the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).
Step-by-Step Methodology:
-
Following the MIC determination, take a 10-20 µL aliquot from each clear well (the MIC well and all wells with higher concentrations).
-
Spot-plate each aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).
-
Incubate the agar plate at 35-37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count. Practically, this is often the lowest concentration plate spot with no bacterial growth.
Data Interpretation and Presentation
Results should be recorded and presented clearly. A compound is considered bactericidal if the MBC is no more than four times the MIC value.
Table 1: Sample Antibacterial Activity Data
| Bacterial Strain | Gram Type | MIC (µg/mL) | MBC (µg/mL) | Interpretation |
|---|---|---|---|---|
| Staphylococcus aureus ATCC 29213 | Gram-Positive | 64 | 128 | Bactericidal |
| Bacillus subtilis ATCC 6633 | Gram-Positive | 32 | 64 | Bactericidal |
| Escherichia coli ATCC 25922 | Gram-Negative | 128 | >256 | Bacteriostatic |
| Pseudomonas aeruginosa ATCC 27853 | Gram-Negative | >256 | >256 | Limited Activity |
| Ciprofloxacin (Control) | N/A | 0.25 | 0.5 | Bactericidal |
Note: Data are hypothetical and for illustrative purposes only.
Advanced Applications & Further Studies
Protocol 3: Selectivity Assessment via Cytotoxicity (MTT Assay)
A crucial step in drug development is to ensure the compound is selective for bacterial cells over mammalian cells. The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable (living) cells.[10] It relies on the reduction of the yellow tetrazolium salt (MTT) into purple formazan crystals by mitochondrial enzymes in living cells.[11][12]
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed a mammalian cell line (e.g., HEK293, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adhesion.[10]
-
-
Compound Treatment:
-
Prepare 2-fold serial dilutions of the test compound in culture medium at 2x the final desired concentrations.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the wells. Include a "cells only" control and a "medium only" blank.
-
Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Plot the percent viability against the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability). A high IC₅₀ value is desirable, indicating low cytotoxicity.
-
Protocol 4: Mechanistic Validation (DNA Gyrase Supercoiling Inhibition Assay)
This biochemical assay directly tests the hypothesis that the compound inhibits DNA gyrase. The assay measures the enzyme's ability to convert relaxed plasmid DNA into its supercoiled form, a process that can be visualized by agarose gel electrophoresis.[14]
Step-by-Step Methodology:
-
Reaction Setup (on ice):
-
In a microcentrifuge tube, combine the following components from a commercial assay kit (or prepared individually): Assay Buffer (containing ATP, MgCl₂, KCl, etc.), relaxed plasmid DNA (e.g., pBR322), and the test compound at various concentrations (dissolved in DMSO).
-
Include a "no enzyme" control and a "no compound" (positive) control.
-
-
Enzyme Addition and Incubation:
-
Add a defined unit of purified E. coli DNA gyrase to each reaction tube (except the "no enzyme" control).
-
Mix gently and incubate the reactions at 37°C for 30-60 minutes.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding a stop buffer/loading dye containing a chelating agent (EDTA) and a detergent (SDS).[15]
-
(Optional) Treat with Proteinase K to remove the enzyme, followed by chloroform/isoamyl alcohol extraction to purify the DNA.
-
-
Agarose Gel Electrophoresis:
-
Load the samples onto a 1% agarose gel containing an intercalating dye (e.g., ethidium bromide or SYBR Safe).
-
Run the gel until there is clear separation between the supercoiled and relaxed DNA bands. Supercoiled DNA migrates faster than relaxed DNA.
-
-
Visualization and Interpretation:
-
Visualize the DNA bands under UV light.
-
The "no enzyme" control will show a single band corresponding to relaxed DNA.
-
The "no compound" control will show a prominent, faster-migrating band corresponding to supercoiled DNA.
-
Inhibition is observed as a dose-dependent decrease in the intensity of the supercoiled band and a corresponding increase in the relaxed band. The IC₅₀ can be estimated as the compound concentration that reduces the amount of supercoiled product by 50%.
-
Conclusion
The protocols outlined in this guide provide a robust framework for the systematic evaluation of 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid as a potential antibacterial agent. By progressing from broad efficacy screening (MIC/MBC) to critical safety assessment (MTT cytotoxicity) and specific mechanistic validation (gyrase inhibition), researchers can build a comprehensive data package. This structured approach ensures that experimental choices are grounded in established scientific principles, generating the reliable and reproducible data necessary to advance promising compounds in the drug discovery pipeline.
References
- CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
- Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
- BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
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Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences, 8(3), 1-4. Available from: [Link]
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Wang, S., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 21(3), 329. Available from: [Link]
- Abcam. MTT assay protocol.
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available from: [Link]
- MI - Microbiology. Broth Microdilution.
- Semantic Scholar. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives.
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Clinical and Laboratory Standards Institute. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available from: [Link]
- Inspiralis. Escherichia coli Gyrase Supercoiling Inhibition Assay.
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Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 45(6), 1985-1989. Available from: [Link]
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Maxwell, A. (1999). Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. Methods in Molecular Biology, 95, 145-156. Available from: [Link]
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ResearchGate. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Available from: [Link]
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Miller, R. A., et al. (2005). Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria. Diseases of Aquatic Organisms, 64(3), 211-222. Available from: [Link]
- ProFoldin. E. coli DNA Gyrase DNA Supercoiling Assay Kits.
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Clinical and Laboratory Standards Institute. (2009). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard-Eighth Edition. CLSI document M07-A8. Available from: [Link]
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Wang, S., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. PubMed, 21(3), 329. Available from: [Link]
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Heide, L., et al. (2011). Inhibition of DNA gyrase and DNA topoisomerase IV of Staphylococcus aureus and Escherichia coli by aminocoumarin antibiotics. Journal of Antimicrobial Chemotherapy, 66(3), 557-565. Available from: [Link]
- TopoGEN, Inc. DNA Gyrase Assay Kit USER MANUAL.
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Chu, D. T., et al. (1985). Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents: synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 28(11), 1558-1564. Available from: [Link]
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Waisser, K., et al. (2001). Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. Folia Microbiologica, 46(4), 316-320. Available from: [Link]
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ProQuest. (2021). Synthesis, Antibacterial, Antioxidant, and Molecular Modeling Studies of Novel [2,3′-Biquinoline]-4-Carboxylic Acid and Quinoline-3-Carbaldehyde Analogs. Available from: [Link]
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Agui, H., et al. (1977). Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. Journal of Medicinal Chemistry, 20(6), 791-796. Available from: [Link]
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Abdo, N. A., et al. (2020). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Molecules, 25(18), 4242. Available from: [Link]
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ResearchGate. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Available from: [Link]
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ThaiScience. (2021). Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives. Available from: [Link]
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ResearchGate. (2021). Synthesis, Antibacterial, Antioxidant, and Molecular Modeling Studies of Novel [2,3′-Biquinoline]-4-Carboxylic Acid and Quinoline-3-Carbaldehyde Analogs. Available from: [Link]
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El-Sayed, N. N. E., et al. (2012). Synthesis, antitumor and antimicrobial activities of 4-(4-chlorophenyl)-3-cyano-2-(β-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile. European Journal of Medicinal Chemistry, 49, 30-38. Available from: [Link]
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Application Notes and Protocols for In Vivo Studies of 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic Acid in Mouse Models
Introduction: The Therapeutic Potential of Quinoline Carboxylic Acids
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1] Derivatives of quinoline carboxylic acid, in particular, have garnered significant attention for their potential as therapeutic agents, demonstrating activities ranging from anticancer and antimalarial to antimicrobial.[2][3][4] Recent research has highlighted the role of substituted quinoline-4-carboxylic acids as inhibitors of critical cellular targets, including protein kinases, sirtuins, and enzymes involved in nucleotide biosynthesis, which are often dysregulated in diseases like cancer.[5][6][7][8]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo studies in mouse models for a novel compound, 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid. While specific in vivo data for this exact molecule are not yet extensively published, this guide synthesizes established protocols and field-proven insights for evaluating novel, poorly soluble compounds, with a particular focus on the quinoline carboxylic acid class. The aim is to provide a robust framework for preclinical investigation, from initial formulation and dose-ranging to pharmacokinetic and pharmacodynamic assessments.
Part 1: Pre-experimental Considerations
Before embarking on in vivo studies, a thorough understanding of the test compound's physicochemical properties is paramount. This foundational knowledge will inform formulation strategies and dose selection, ultimately impacting the reliability and reproducibility of the experimental outcomes.
Compound Characterization and Formulation
Given that many quinoline derivatives exhibit poor water solubility, developing a suitable formulation for in vivo administration is a critical first step.[9][10] The objective is to ensure consistent and predictable bioavailability.
Table 1: Formulation Strategies for Poorly Soluble Compounds
| Formulation Approach | Description | Advantages | Disadvantages |
| Suspension | The compound is milled to a fine powder and suspended in an aqueous vehicle containing a suspending agent (e.g., carboxymethylcellulose) and a wetting agent (e.g., Tween 80). | Simple to prepare; suitable for initial screening. | Potential for inconsistent absorption due to particle settling and aggregation. |
| Solution (Co-solvent) | The compound is dissolved in a mixture of a biocompatible organic solvent (e.g., DMSO, PEG-400) and an aqueous vehicle. | Ensures complete dissolution of the compound. | The organic solvent may have its own toxicity or pharmacological effects. |
| Lipid-based Formulation | The compound is dissolved in oils, surfactants, or a mixture thereof (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS).[11][12] | Can significantly enhance the oral absorption of lipophilic compounds. | More complex to develop and characterize. |
| Nanocrystal Formulation | The compound is processed into nanosized crystals, which are then suspended in an aqueous vehicle.[9] | Increases the surface area for dissolution, improving absorption. | Requires specialized equipment for production. |
Protocol 1: Preparation of a Simple Suspension for Oral Gavage
-
Micronize the Compound: If necessary, reduce the particle size of 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid using a mortar and pestle or a mechanical mill to improve its suspension properties.
-
Prepare the Vehicle: A common vehicle consists of 0.5% (w/v) carboxymethylcellulose (CMC) and 0.1% (v/v) Tween 80 in sterile water.
-
Create a Paste: In a sterile container, add a small amount of the vehicle to the powdered compound and triturate to form a smooth paste. This prevents clumping.
-
Final Suspension: Gradually add the remaining vehicle to the paste while stirring continuously to achieve the desired final concentration.
-
Homogenize: Use a homogenizer or sonicator to ensure a uniform and stable suspension.
-
Storage: Store the suspension at 4°C and ensure it is thoroughly re-suspended before each administration.
Dose-Range Finding (DRF) Studies
DRF studies are essential for determining the Maximum Tolerated Dose (MTD) and for selecting appropriate dose levels for subsequent efficacy studies.[13][14][15] These studies involve administering escalating doses of the compound to small groups of mice and monitoring for signs of toxicity.
Table 2: Key Parameters to Monitor in Dose-Range Finding Studies
| Parameter | Description |
| Mortality | The number of deaths in each dose group. |
| Clinical Observations | Changes in appearance (e.g., ruffled fur), behavior (e.g., lethargy), and physiological functions (e.g., changes in breathing). |
| Body Weight | Measured daily; a significant weight loss (e.g., >15-20%) is a common sign of toxicity. |
| Food and Water Intake | Can provide an early indication of adverse effects. |
| Gross Necropsy | At the end of the study, major organs should be examined for any visible abnormalities. |
Protocol 2: Acute Dose-Range Finding Study
-
Animal Selection: Use a small number of healthy mice (e.g., 3 per group) for each dose level.
-
Dose Selection: Based on any available in vitro cytotoxicity data, select a starting dose and a series of escalating doses (e.g., using a geometric progression).
-
Administration: Administer a single dose of the compound via the intended route of administration (e.g., oral gavage).
-
Observation: Monitor the animals closely for the first few hours post-dosing and then daily for up to 14 days. Record all clinical signs and body weights.
-
Endpoint: The MTD is typically defined as the highest dose that does not cause mortality or significant signs of toxicity.[16]
Part 2: Designing and Executing In Vivo Studies
With a suitable formulation and an understanding of the compound's tolerability, more definitive in vivo studies can be designed.
Experimental Workflow
The following diagram illustrates a typical workflow for the in vivo evaluation of a novel compound.
Caption: A generalized workflow for in vivo compound evaluation.
Pharmacokinetic (PK) Studies
PK studies determine the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body.[17] This information is crucial for understanding the compound's exposure profile and for designing effective dosing schedules.
Protocol 3: Mouse Pharmacokinetic Study
-
Animal Groups: Assign mice to groups for each route of administration to be tested (e.g., intravenous and oral). A typical study might use 3 mice per time point.
-
Dosing:
-
Intravenous (IV): Administer a single bolus dose via the tail vein. This serves as the reference for determining bioavailability.
-
Oral (PO): Administer a single dose via oral gavage.
-
-
Blood Sampling: Collect blood samples (e.g., 20-30 µL) at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) via a suitable method (e.g., submandibular or saphenous vein).
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life.
Pharmacodynamic (PD) and Efficacy Studies
PD studies assess the effect of the drug on the body, including its mechanism of action.[17] Efficacy studies evaluate the therapeutic benefit of the compound in a relevant disease model. Given the known activities of similar quinoline derivatives, a cancer xenograft model is a logical starting point.[18][19][20]
Choice of Mouse Model
The selection of an appropriate mouse model is critical for the clinical relevance of the study.[21][22][23]
-
Subcutaneous Xenograft Model: Human cancer cells are injected under the skin of immunocompromised mice. This model is well-suited for initial efficacy screening.
-
Orthotopic Model: Cancer cells are implanted into the corresponding organ of origin, providing a more clinically relevant tumor microenvironment.
-
Genetically Engineered Mouse Models (GEMMs): These models develop tumors spontaneously due to specific genetic mutations, closely mimicking human cancer development.
Protocol 4: Subcutaneous Xenograft Efficacy Study
-
Cell Culture: Culture the chosen human cancer cell line (e.g., a line known to be sensitive to kinase inhibitors if that is the hypothesized mechanism) under sterile conditions.
-
Tumor Implantation: Inject a suspension of cancer cells (e.g., 1-5 million cells in 100 µL of PBS or Matrigel) subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Grouping: Randomize the mice into treatment and control groups (e.g., vehicle control, test compound at one or more dose levels, positive control).
-
Treatment: Administer the compound and controls according to the predetermined dosing schedule (e.g., daily oral gavage for 21 days).
-
Efficacy Assessment:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Tissue Collection: At the end of the study, euthanize the mice and collect tumors and other relevant tissues for further analysis (e.g., Western blotting for target engagement, immunohistochemistry for proliferation markers).
Signaling Pathway Visualization
Based on the literature for similar quinoline derivatives, a potential mechanism of action is the inhibition of a protein kinase involved in a cancer cell signaling pathway. The diagram below illustrates a hypothetical pathway that could be investigated.
Caption: Hypothetical signaling pathway inhibited by the test compound.
Part 3: Ethical Considerations and Data Reporting
All animal studies must be conducted in accordance with institutional and national guidelines for the humane care and use of laboratory animals.[20] Researchers should adhere to the principles of the 3Rs (Replacement, Reduction, and Refinement) to minimize animal use and suffering.
Data from in vivo studies should be reported comprehensively, including details of the animal model, housing conditions, experimental procedures, and statistical analyses, to ensure reproducibility.
References
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From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. [Link]
-
Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. [Link]
-
Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. [Link]
-
Evaluation of preclinical formulations for a poorly water-soluble compound. PubMed. [Link]
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Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 2. ResearchGate. [Link]
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In Vivo PK/PD Study Services. Reaction Biology. [Link]
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3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. University of South Florida. [Link]
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Best Practices for Preclinical Dose Range Finding Studies. Altasciences. [Link]
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Guidelines for Establishing a Cancer Tumor Mouse Model for In Vivo Bioluminescence and Fluorescence Imaging. Spectral Instruments Imaging. [Link]
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Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central. [Link]
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Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. [Link]
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Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. PubMed Central. [Link]
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Microemulsion formulation for enhanced absorption of poorly soluble drugs. II. In vivo study. PubMed. [Link]
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Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). PubMed. [Link]
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Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. PubMed. [Link]
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Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. PubMed. [Link]
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Dose Range Finding Studies. Charles River Laboratories. [Link]
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Dose selection for toxicity studies: a protocol for determining the maximum repeatable dose. PubMed. [Link]
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Quinoline-based small molecules as effective protein kinases inhibitors (Review). ResearchGate. [Link]
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Formulation of poorly water-soluble drugs for oral administration. Future4200. [Link]
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The Use of Targeted Mouse Models for Preclinical Testing of Novel Cancer Therapeutics. Clinical Cancer Research. [Link]
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Carcinogenicity studies Duration and dose selection. Ettlin Consulting. [Link]
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Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. [Link]
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Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. [Link]
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Mouse Model for Pre-Clinical Study of Human Cancer Immunotherapy. ResearchGate. [Link]
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Quinoline. Wikipedia. [Link]
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Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. PubMed. [Link]
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Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. MDPI. [Link]
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An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. DergiPark. [Link]
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2-(4-Methylphenyl)quinoline-4-carboxylic acid. PubMed Central. [Link]
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Application Notes & Protocols: Formulation of 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid for Cell-Based Assays
Abstract
Introduction: The Challenge of Poor Solubility
2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid is a member of the quinoline class of compounds, which are ubiquitous in bioactive molecules and natural products with diverse medicinal properties, including antitumor, antimalarial, and antiviral activities[1][2]. A common feature of this structural class is limited solubility in aqueous media, a characteristic dictated by its rigid, lipophilic quinoline core. Furthermore, the presence of a carboxylic acid group imparts a strong pH-dependent solubility profile[3][4].
In typical cell culture media, which are buffered to a physiological pH of approximately 7.2-7.4, the carboxylic acid group will be largely deprotonated to its more soluble carboxylate form[3][5]. However, the overall lipophilicity of the molecule can still lead to precipitation when diluted from an organic stock solution into the aqueous assay medium. This phenomenon, known as "kinetic solubility," is a major source of experimental artifacts[6]. An effective formulation strategy must therefore focus on creating a stable, concentrated stock solution and a carefully executed dilution process to maintain the compound's dissolved state at the final assay concentration.
Mechanism of Action Context
Quinoline-4-carboxylic acid derivatives have been identified as inhibitors of various cellular targets, including histone deacetylases (HDACs) and signal transducer and activator of transcription 3 (STAT3)[1][7]. An accurate understanding of a compound's potency (e.g., IC50 or EC50) is fundamentally dependent on knowing the true concentration of the compound accessible to the cells. Precipitation effectively lowers this concentration, leading to an underestimation of the compound's true biological activity.
A hypothetical signaling pathway where a quinoline carboxylic acid derivative might act as an inhibitor.
Caption: Hypothetical inhibition of the JAK/STAT3 signaling pathway.
Materials and Reagents
-
2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid (powder form)
-
Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9% purity (e.g., Sigma-Aldrich Cat# D2650)
-
Sterile, nuclease-free microcentrifuge tubes (1.5 mL)
-
Sterile, polypropylene conical tubes (15 mL and 50 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional, water bath type preferred)
-
Sterile, disposable serological pipettes
-
Calibrated P1000, P200, and P20 micropipettes with sterile, low-retention filter tips
-
Cell culture medium (e.g., DMEM, RPMI-1640), supplemented as required for the specific cell line
-
Sterile syringe filters (0.22 µm), preferably with a low protein-binding membrane (e.g., PVDF)
Protocol 1: Preparation of a 10 mM Primary Stock Solution
This protocol describes the preparation of a high-concentration stock solution in DMSO, which serves as the foundation for all subsequent dilutions. The high concentration minimizes the volume of DMSO introduced into the final cell culture wells.
Rationale: DMSO is a polar aprotic solvent capable of dissolving a wide range of hydrophobic and hydrophilic compounds. It is the solvent of choice for most compound libraries in drug discovery due to its high solubilizing power and miscibility with aqueous media[8]. Preparing a concentrated stock (e.g., 10 mM) is crucial for minimizing the final DMSO concentration in the assay, which should ideally be kept below 0.5%, and preferably ≤0.1%, to avoid solvent-induced cytotoxicity or off-target effects[9][10].
Step-by-Step Procedure:
-
Calculate Required Mass: Determine the mass of 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid needed. The molecular weight is 297.74 g/mol .
-
To make 1 mL of a 10 mM stock:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 297.74 g/mol * (1000 mg / 1 g) = 2.98 mg
-
-
-
Weighing: In a sterile environment (e.g., a clean weigh boat inside a chemical fume hood or biosafety cabinet), carefully weigh out the calculated mass of the compound using a calibrated analytical balance.
-
Dissolution: Transfer the weighed powder into a sterile 1.5 mL microcentrifuge tube. Add the calculated volume of anhydrous DMSO (e.g., 1 mL for 2.98 mg).
-
Solubilization: Tightly cap the tube and vortex vigorously for 1-2 minutes. Visually inspect the solution against a light source to ensure all solid particles have dissolved.
-
Troubleshooting: If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Avoid overheating. Gentle warming to 37°C may also aid dissolution.
-
-
Sterilization (Optional but Recommended): While DMSO is bactericidal, filtration ensures the stock is sterile for cell culture use[11]. Filter the stock solution through a 0.22 µm syringe filter into a new sterile tube. This step is particularly important if the initial weighing was not performed in a sterile hood[12].
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound or cause it to precipitate out of solution[9]. Store aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Assay Working Solutions
This protocol details the critical process of diluting the DMSO stock into the aqueous cell culture medium. A stepwise dilution is essential to prevent the compound from precipitating upon encountering the aqueous environment[11].
Key Experimental Controls
-
Vehicle Control: This is the most critical control. Cells are treated with the same final concentration of DMSO as the highest concentration of the test compound. This allows for the differentiation of compound-specific effects from solvent-induced effects[9][13].
-
Untreated Control: Cells are grown in culture medium only, without any DMSO or compound. This serves as a baseline for normal cell health and proliferation.
-
Positive Control: A known inhibitor or activator for the assay readout to ensure the assay is performing as expected.
Serial Dilution Workflow
The following workflow is designed to prepare a range of final assay concentrations from 10 µM down to 0.03 µM, ensuring the final DMSO concentration remains constant at 0.1%.
A standardized workflow for preparing working solutions from a concentrated DMSO stock.
Caption: Workflow for preparing assay-ready compound dilutions.
Step-by-Step Procedure:
-
Thaw Stock: Remove one aliquot of the 10 mM primary stock from the freezer and thaw at room temperature. Centrifuge briefly to collect the solution at the bottom of the tube.
-
Prepare Highest Intermediate Solution: To minimize precipitation, first prepare an intermediate dilution in culture medium.
-
Pipette 998 µL of pre-warmed cell culture medium into a sterile tube.
-
Add 2 µL of the 10 mM DMSO stock to the medium. Crucially, dispense the DMSO stock directly into the medium while vortexing or pipetting up and down to ensure rapid dispersal. This creates a 20 µM intermediate solution with a DMSO concentration of 0.2%.
-
-
Prepare Vehicle Control Intermediate: In a separate tube, prepare a vehicle control solution by adding 2 µL of 100% DMSO to 998 µL of medium. This also has a 0.2% DMSO concentration.
-
Plate Dilutions:
-
Add 100 µL of cell culture medium to all wells of your assay plate except for the wells designated for the highest concentration (10 µM).
-
To the "10 µM" wells, add 200 µL of the 20 µM intermediate solution . The final concentration in these wells is 20 µM / 2 = 10 µM , and the final DMSO concentration is 0.2% / 2 = 0.1% .
-
To the "Vehicle Control" wells, add 200 µL of the vehicle control intermediate . The final DMSO concentration is 0.1% .
-
Perform a 1:2 serial dilution across the plate by transferring 100 µL from the 10 µM wells to the next set of wells (creating 5 µM), mixing, and repeating down the plate. Discard 100 µL from the last dilution wells.
-
-
Add Cells: Once the compound dilution plate is prepared, add your cell suspension to each well. For example, add 100 µL of cells suspended at 2x the desired final plating density. Note: The order (cells first vs. compound first) can be assay-dependent, but preparing the compound plate first is common practice.
Quantitative Data and Recommendations
The following table summarizes the key quantitative parameters for the formulation protocol.
| Parameter | Recommended Value | Rationale |
| Primary Stock Conc. | 10 - 30 mM | High concentration minimizes final DMSO volume. |
| Storage Solvent | Anhydrous DMSO | Excellent solubilizing power for many organic molecules[8]. |
| Storage Temperature | -20°C or -80°C | Prevents degradation and solvent evaporation. |
| Final DMSO Conc. | ≤ 0.1% | Highly recommended to avoid solvent artifacts. Safe for most cell lines[9][14]. |
| Max Final DMSO Conc. | 0.5% | Use with caution; requires rigorous vehicle control validation for cell line sensitivity[9][15]. |
| Dilution Method | Stepwise, with rapid mixing | Prevents compound from precipitating when transferred from organic to aqueous solution[11]. |
Troubleshooting and Best Practices
-
Compound Precipitation: If visible precipitate (cloudiness, crystals) forms in the intermediate or final dilutions, the concentration is above its kinetic solubility limit. The primary stock concentration must be increased to allow for a greater dilution factor, or the highest assay concentration must be lowered.
-
pH-Dependent Solubility: As a carboxylic acid, the compound's solubility is lowest at acidic pH[3]. Cell culture medium becomes acidic over time due to cellular metabolism producing CO₂ and lactic acid[5][16]. Ensure the medium's buffering capacity (typically a CO₂/bicarbonate system) is adequate for the duration of the experiment to maintain a pH between 7.2 and 7.4[5][17].
-
Verifying Compound Integrity: For long-term studies, it is advisable to periodically check the purity and concentration of the primary stock solution using analytical methods like HPLC-UV or LC-MS.
-
DMSO Lot-to-Lot Variability: Always use high-purity, anhydrous DMSO. Water contamination can reduce the solubilizing power and stability of the stock solution.
By implementing this structured and scientifically-grounded approach, researchers can confidently formulate 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid and similar challenging compounds, ensuring the integrity and reproducibility of their cell-based assay data.
References
- BenchChem. (n.d.). Addressing solubility problems with quinoline-4-carboxylic acid derivatives.
- Reddit. (2022). How to prepare sterile drug solution in DMSO for cell culture?.
- BenchChem. (n.d.). How to control for vehicle effects when using ML191 in DMSO.
- Bridges Lab Protocols. (2018, June 1).
- ResearchGate. (2022, July 21). MTT assay DMSO vehicle?.
- Quora. (2018, April 25). How to make a stock solution of a substance in DMSO.
- Protocols.io. (2021, October 21).
- ResearchGate. (2023, March 6).
- MedChemExpress. (n.d.). Compound Handling Instructions.
- Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences, 78(9), 767-770.
- ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays?.
- APExBIO. (n.d.). Quinoline-2-carboxylic acid.
- Reddit. (2023, October 5). Maximum DMSO concentration in media for cell culture?.
- ResearchGate. (2017, May 8). How do you exactly calculate the effect of a vehicle control in a MTT drug cytotoxicity assay?.
- Wikipedia. (n.d.). Quinoline.
- ResearchGate. (2025, August 6). Dissolution Method Development for Poorly Soluble Compounds.
- Dissolution Technologies. (2010, August 23). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective.
- Chemistry & Biodiversity. (2010, May 1). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track.
- MedCrave online. (2018, February 1). Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs.
- PubMed Central (PMC). (2023, August 23). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.
- ACS Publications. (2023, August 23). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry.
- HuanKai Group. (2024, July 31). The Impact of pH on Cell Culture Media.
- PubMed Central (PMC). (2022, July 14). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors.
- Plant Cell Technology. (2025, April 21). Media pH: Why It Matters More Than You Think in Plant Tissue Culture.
- Scientific Bioprocessing. (n.d.). pH In Cell Culture - How Does pH Buffered Culture Media Work?.
- Nature Communications. (n.d.). Evidence-based guidelines for controlling pH in mammalian live-cell culture systems.
- Frontiers. (2022, March 29). Discovery of 2-(4-Acrylamidophenyl)
- ThaiScience. (2021, January 5). Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl)
- National Institutes of Health (NIH). (n.d.).
- Sigma-Aldrich. (n.d.). 2-(P-CHLOROPHENYL)-QUINOLINE-4-CARBOXYLIC ACID AldrichCPR.
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- 5. The Impact of pH on Cell Culture Media - HuanKai Group - HuanKai Group [huankaigroup.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. researchgate.net [researchgate.net]
Evaluating 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic Acid as a Histone Deacetylase (HDAC) Inhibitor Scaffold
An Application Guide for Researchers
Abstract
Histone Deacetylases (HDACs) are critical epigenetic regulators and validated therapeutic targets for a range of diseases, most notably cancer. The development of potent and selective HDAC inhibitors is a major focus of drug discovery. This document provides a comprehensive guide for researchers on the evaluation of 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid as a potential HDAC inhibitor. We present its chemical profile, the scientific rationale for its investigation based on the established pharmacophore model of HDAC inhibitors, and detailed protocols for its characterization. This guide provides step-by-step methodologies for in-vitro enzymatic assays to determine direct inhibitory activity, cell-based assays to measure downstream effects on histone acetylation and cytotoxicity, and a forward-looking perspective on using this compound as a scaffold for developing more potent derivatives.
Introduction: HDACs as Therapeutic Targets
The dynamic acetylation and deacetylation of histone proteins is a fundamental mechanism for controlling gene expression. This process is balanced by two opposing enzyme families: Histone Acetyltransferases (HATs) and Histone Deacetylases (HDACs).[1][2] HATs add acetyl groups to lysine residues on histone tails, neutralizing their positive charge and creating a more relaxed chromatin structure that is permissive to transcription. Conversely, HDACs remove these acetyl groups, leading to chromatin condensation and transcriptional repression.[3][4]
An imbalance in this equilibrium is linked to the pathogenesis of numerous diseases, including cancer, where aberrant HDAC activity leads to the silencing of tumor suppressor genes.[5][6] Consequently, HDAC inhibitors (HDACis) have emerged as a promising class of therapeutic agents, with several approved for the treatment of hematologic malignancies.[7][8]
The generally accepted pharmacophore for a typical HDAC inhibitor consists of three key components:
-
Zinc-Binding Group (ZBG): Chelates the essential zinc ion in the HDAC active site. Common ZBGs include hydroxamic acids and benzamides.[4][9]
-
Linker: A chain of atoms that connects the ZBG to the cap group, occupying the channel of the HDAC active site.[4][9]
-
Cap Group: A larger, often aromatic moiety that interacts with residues at the rim of the active site, contributing to potency and isoform selectivity.[4][9]
The compound 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid represents a potential cap group, a foundational piece for building a complete and potent HDAC inhibitor.
Compound Profile: 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic Acid
This molecule serves as the starting point for our investigation. Its properties and the rationale for its selection are rooted in existing medicinal chemistry literature where the 2-phenylquinoline-4-carboxylic acid scaffold has been successfully employed as a cap group in potent HDAC inhibitors.[3][4][10]
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₂ClNO₂ | [11] |
| Molecular Weight | 297.7 g/mol | [11] |
| CAS Number | 43071-47-2 | [12] |
| Predicted XlogP | 4.4 | [11] |
| Synthesis Route | Commonly synthesized via the Pfitzinger reaction from isatin and a substituted acetophenone, or the Doebner reaction.[3][13] |
Scientific Rationale: While 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid itself lacks the critical zinc-binding group and linker, its core structure is analogous to the cap moieties of known HDAC3-selective inhibitors.[3][4][9] Therefore, the protocols outlined below are designed not only to test the baseline activity of this parent compound but to establish a complete workflow for screening and validating a new series of derivatives built upon this promising scaffold.
Caption: The general pharmacophore model of an HDAC inhibitor interacting with the enzyme's active site.
Part 1: In Vitro Enzymatic Characterization
Objective: To quantify the direct inhibitory effect of 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid on total HDAC activity using purified enzymes. This provides a baseline IC₅₀ (half-maximal inhibitory concentration) value.
Protocol 1.1: Colorimetric In Vitro HDAC Activity/Inhibition Assay
This protocol is adapted from commercially available kits that offer a straightforward, non-radioactive method for measuring HDAC activity.[14][15][16]
Principle: An acetylated histone substrate is bound to a microplate. Active HDACs in the sample deacetylate the substrate. A specific antibody that recognizes the acetylated substrate is added, followed by a secondary antibody conjugated to horseradish peroxidase (HRP). The amount of remaining acetylated substrate is inversely proportional to HDAC activity and can be quantified by measuring absorbance after adding a colorimetric HRP substrate.
Materials:
-
Epigenase™ HDAC Activity/Inhibition Direct Assay Kit (Colorimetric) or similar.[14]
-
2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid (Test Compound).
-
Trichostatin A (TSA) or SAHA (Positive Control Inhibitor).
-
DMSO (Vehicle Control).
-
Purified HDAC enzyme or nuclear extract.
-
Microplate spectrophotometer (450 nm).
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of dilutions (e.g., 100 µM to 0.01 µM) in HDAC Assay Buffer. Also prepare dilutions of the positive control inhibitor.
-
Enzyme Reaction:
-
Add 3 µL of Assay Buffer, 3 µL of the test compound dilution (or vehicle/positive control), and 6 µL of the purified HDAC enzyme or nuclear extract to each well of the substrate-coated assay strip.
-
For a "no enzyme" control, add 9 µL of Assay Buffer.
-
Cover the plate and incubate at 37°C for 60-90 minutes.
-
-
Detection:
-
Wash each well three times with 150 µL of 1X Wash Buffer.
-
Add 50 µL of the Capture Antibody solution to each well and incubate at room temperature for 60 minutes.
-
Wash each well four times with 150 µL of 1X Wash Buffer.
-
Add 50 µL of the Detection Antibody solution and incubate at room temperature for 30 minutes.
-
Wash each well five times with 150 µL of 1X Wash Buffer.
-
Add 100 µL of the Developer Solution and incubate for 2-10 minutes at room temperature, protected from light. Monitor for color development.
-
Add 100 µL of Stop Solution to halt the reaction.
-
-
Data Acquisition: Read the absorbance on a microplate reader at 450 nm within 15 minutes.
Data Analysis:
-
Calculate the average duplicate readings for each sample.
-
The HDAC activity is inversely proportional to the signal. Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = [1 - (OD_inhibitor - OD_blank) / (OD_vehicle - OD_blank)] * 100
-
Plot the % Inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
| Compound | Target | IC₅₀ (µM) |
| Test Compound | Total HDACs | To be determined |
| SAHA (Control) | Total HDACs | Expected: Low µM / High nM |
Part 2: Cell-Based Assay Workflow
Objective: To determine if the compound can penetrate cells, engage with HDAC targets, and elicit downstream biological effects. This workflow validates in-vitro findings in a more physiologically relevant system.
Caption: A comprehensive workflow for evaluating a potential HDAC inhibitor in a cellular context.
Protocol 2.1: Assessment of Cellular Histone Acetylation by Western Blot
Principle: This gold-standard method directly visualizes changes in the acetylation levels of specific histone proteins (e.g., H3, H4) in cells treated with the test compound. An increase in acetylated histones indicates successful HDAC inhibition.
Materials:
-
Cancer cell line (e.g., HCT116, K562).
-
Complete cell culture medium.
-
Test compound and controls (dissolved in DMSO).
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and electrophoresis equipment.
-
PVDF membrane and transfer apparatus.
-
Blocking buffer (5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-acetyl-Histone H3, anti-total Histone H3, anti-GAPDH (loading control).
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of the test compound for a set time (e.g., 24 hours). Include vehicle (DMSO) and positive (SAHA) controls.
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Normalize all samples to the same protein concentration (e.g., 20 µg) in Laemmli buffer. Boil for 5 minutes and load onto a polyacrylamide gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-acetyl-H3, diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane 3 times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To ensure equal loading, the membrane can be stripped and re-probed for total Histone H3 and then for GAPDH.
Protocol 2.2: Evaluation of Compound-Induced Cytotoxicity
Principle: HDAC inhibitors are known to induce cytotoxicity in cancer cells.[6][17] The MTT assay is a colorimetric method that measures cell metabolic activity as an indicator of cell viability. Viable cells with active mitochondrial reductases convert the yellow tetrazolium salt (MTT) into purple formazan crystals.
Materials:
-
Cancer cell line.
-
96-well cell culture plates.
-
Test compound and controls.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Treatment: Add serial dilutions of the test compound to the wells. Include wells for vehicle control and a "no cell" blank. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm.
Data Analysis:
-
Subtract the average absorbance of the "no cell" blank from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (OD_treated / OD_vehicle) * 100
-
Plot the % Viability against the log of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
The Path Forward: Designing Potent Derivatives
The experimental data will likely show that 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid has weak to negligible activity as an HDAC inhibitor. This is expected, as it represents only the "cap" portion of the pharmacophore. The true value of this compound is as a chemical starting point.
Strategy for Derivatization:
-
Leverage the Carboxylic Acid: The carboxylic acid at the 4-position of the quinoline ring is the ideal attachment point for introducing a linker and a zinc-binding group.
-
Amide Coupling: Standard peptide coupling reactions can be used to attach various linkers (e.g., phenylpiperazine groups, as seen in successful derivatives) to the carboxylic acid.[4][18]
-
Introducing the ZBG: The linker can be terminated with a precursor to a zinc-binding group, which is then converted in the final synthetic steps. For example, a terminal amine on the linker can be reacted to form a hydroxamic acid, a highly effective ZBG.[3][9]
By systematically synthesizing a library of derivatives with different linkers and ZBGs, researchers can use the assay cascade described in this document to identify potent and potentially selective HDAC inhibitors for further development.
Conclusion
While 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid is not anticipated to be a potent HDAC inhibitor in its own right, it serves as an excellent and validated scaffold for the design of novel inhibitors. The protocols provided herein establish a comprehensive, self-validating workflow for any research lab. By first performing in-vitro enzymatic assays to establish baseline activity, followed by a robust cell-based cascade to assess target engagement and functional outcomes, researchers can efficiently screen and characterize new chemical entities derived from this quinoline core. This structured approach, grounded in the established principles of HDAC inhibitor design, provides a clear path from initial compound evaluation to the development of promising lead candidates.
References
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Assessment of HDACi-Induced Cytotoxicity. (n.d.). PubMed. Retrieved from [Link]
-
Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery. (2017). NCBI. Retrieved from [Link]
-
Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors. (n.d.). Promega. Retrieved from [Link]
-
Hui, Q., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. Retrieved from [Link]
-
Cellular Acetylation Assay Kit. (n.d.). MBL Life Science. Retrieved from [Link]
-
Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). (n.d.). EpigenTek. Retrieved from [Link]
-
Epigenase™ HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). (2022). EpigenTek. Retrieved from [Link]
-
Hui, Q., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. NCBI. Retrieved from [Link]
-
Hui, Q., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers. Retrieved from [Link]
-
Cytotoxicity Mediated by Histone Deacetylase Inhibitors in Cancer Cells: Mechanisms and Potential Clinical Implications. (n.d.). NCBI. Retrieved from [Link]
-
Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2023). ACS Publications. Retrieved from [Link]
-
Purification and enzymatic assay of class I histone deacetylase enzymes. (n.d.). PubMed Central. Retrieved from [Link]
-
Selective bioluminogenic HDAC activity assays for profiling HDAC inhibitors. (2014). American Association for Cancer Research. Retrieved from [Link]
-
EpiQuik Global Histone H3 Acetylation Assay Kit. (n.d.). EpigenTek. Retrieved from [Link]
-
Synthesis of quinoline 4-carboxylic acid derivatives. Reagents and... (n.d.). ResearchGate. Retrieved from [Link]
-
Hui, Q., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. PubMed. Retrieved from [Link]
-
2-(4-chlorophenyl)-3-methylquinoline-4-carboxylic acid (C17H12ClNO2). (n.d.). PubChem. Retrieved from [Link]
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molecular docking of 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid with target proteins
Abstract
This guide provides a comprehensive, step-by-step protocol for conducting molecular docking studies of 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid. Quinoline derivatives are a significant class of heterocyclic compounds known for a wide range of biological activities, making them promising candidates in drug discovery.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical basis and practical application of molecular docking to predict the binding affinity and interaction patterns of this specific ligand with a relevant protein target. For the purpose of this protocol, we will use Cyclooxygenase-2 (COX-2), a key enzyme in inflammatory pathways, as the target protein, given that many quinoline derivatives exhibit anti-inflammatory properties.[5]
Introduction and Scientific Background
Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein).[6][7] This method is instrumental in structure-based drug design, enabling the rapid screening of potential drug candidates and providing insights into the molecular basis of ligand-receptor interactions.[1]
The Ligand: 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid
This compound belongs to the quinoline carboxylic acid family. The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse pharmacological effects, including anticancer and anti-HIV activities.[2][8][9] The specific substitutions on this core—a 4-chlorophenyl group at position 2, a methyl group at position 3, and a carboxylic acid at position 4—will dictate its steric and electronic properties, influencing its binding to a target protein.
The Target: Cyclooxygenase-2 (COX-2)
Cyclooxygenase-2 (COX-2) is an enzyme that plays a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins.[5][10] Inhibition of COX-2 is a well-established strategy for treating inflammation and pain.[5][11][12] Therefore, docking our quinoline derivative against COX-2 allows us to hypothesize its potential as an anti-inflammatory agent.[5][11][12][13]
Principle of the Method
The molecular docking workflow involves several critical stages, each underpinned by specific biophysical principles. The process simulates the natural binding event between a ligand and a protein, estimating the binding affinity through a scoring function. A more negative binding energy value typically indicates a more stable and favorable interaction.[14][15]
Our protocol will utilize AutoDock Vina , a widely used, open-source docking program known for its accuracy and efficiency.[16][17][18] The process is supported by visualization and preparation software such as AutoDockTools (ADT), PyMOL, and Avogadro.[19][20]
Workflow Overview
The entire molecular docking process can be visualized as a sequential workflow, from data acquisition to final analysis.
Caption: General workflow for molecular docking.
Detailed Protocols
This section provides step-by-step instructions for performing the docking simulation.
Required Software and Resources
| Software/Resource | Purpose | URL for Access |
| RCSB Protein Data Bank | Source for protein crystal structures | [Link] |
| Avogadro | 2D/3D molecule drawing & energy minimization | [Link] |
| AutoDockTools (MGLTools) | Protein and ligand preparation (PDBQT format) | [Link] |
| AutoDock Vina | Molecular docking engine | [Link] |
| PyMOL or UCSF ChimeraX | Visualization of molecules and interactions | [Link] or |
Protocol 1: Target Protein Preparation
The goal of this protocol is to clean the raw PDB file of the target protein, leaving only the necessary components for docking.
-
Obtain Protein Structure:
-
Navigate to the RCSB PDB database.
-
Search for "Cyclooxygenase-2" or a specific PDB ID. For this protocol, we will use PDB ID: 3LN1 , which is human COX-2 in complex with a selective inhibitor.[12]
-
Download the structure in PDB format.
-
-
Clean the Protein Structure:
-
Open the downloaded PDB file (3LN1.pdb) in AutoDockTools (ADT).[21]
-
The COX-2 protein in 3LN1 is a homodimer (Chains A and B). For simplicity and faster computation, we will work with a single chain. Delete Chain B.
-
Remove all water molecules (Edit > Delete Water). Water molecules can interfere with the docking process unless a specific hydrated docking protocol is intended.[21]
-
Remove the co-crystallized ligand and any other heteroatoms (ions, cofactors) that are not essential for the binding site's integrity.[12][21]
-
-
Prepare the Receptor for Docking:
-
Add polar hydrogens to the protein (Edit > Hydrogens > Add > Polar Only). This is crucial for correctly calculating interactions like hydrogen bonds.[21]
-
Compute charges (Edit > Charges > Compute Gasteiger). Charges are fundamental to the scoring function.
-
Save the prepared protein in the required PDBQT format (Grid > Macromolecule > Choose).[20] This format includes atomic charges and atom types required by AutoDock Vina. Name the file receptor.pdbqt.
-
Protocol 2: Ligand Preparation
This protocol details the steps to convert the 2D chemical structure of our ligand into a 3D, energy-minimized, and dock-ready format.
-
Create 3D Structure of the Ligand:
-
Draw the 2D structure of 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid using software like Avogadro or ChemDraw.[22]
-
Convert the 2D drawing to a 3D structure.
-
Perform an energy minimization using a suitable force field (e.g., MMFF94). This step ensures the ligand has a low-energy, realistic conformation.[22]
-
Save the 3D structure as a PDB file (e.g., ligand.pdb).
-
-
Prepare the Ligand for Docking:
-
Open ligand.pdb in AutoDockTools.
-
Detect the root of the molecule and define the rotatable bonds (Torsion Tree > Detect Root and Choose Torsions). This allows the ligand to be flexible during the docking simulation.
-
Save the prepared ligand in PDBQT format (Ligand > Output > Save as PDBQT). Name the file ligand.pdbqt.
-
Protocol 3: Docking Simulation with AutoDock Vina
This protocol describes how to define the binding site and run the docking calculation.
-
Define the Binding Site (Grid Box):
-
With the prepared receptor.pdbqt loaded in ADT, open the Grid Box tool (Grid > Grid Box).[17][19]
-
A grid box defines the three-dimensional space where AutoDock Vina will search for binding poses.
-
To define the binding site, you can center the grid on the co-crystallized ligand from the original PDB file (if available and relevant) or use literature information to identify key active site residues.[12] For 3LN1, the active site is well-defined.
-
Adjust the center and dimensions (in Ångströms) of the grid box to encompass the entire binding pocket. A typical size is 25 x 25 x 25 Å.[17]
-
Record the grid center coordinates (X, Y, Z) and dimensions (X, Y, Z).
-
-
Create the Configuration File:
-
AutoDock Vina uses a simple text file to define the docking parameters. Create a new text file named config.txt.
-
Add the following lines to the file, replacing the coordinate and dimension values with those from the previous step:[17]
-
The exhaustiveness parameter controls the thoroughness of the search. Higher values increase accuracy but also computation time. A value of 8 is a reasonable starting point.[17]
-
-
Run AutoDock Vina:
-
Open a command line terminal or PowerShell.
-
Navigate to the directory containing your receptor.pdbqt, ligand.pdbqt, and config.txt files.
-
Execute the following command (ensure the path to the Vina executable is correct):
-
The simulation will run, and upon completion, you will have two new files: output_poses.pdbqt (containing the docked ligand poses) and log.txt (containing the binding energy scores).
-
Analysis and Interpretation of Results
Binding Affinity (Docking Score)
-
Open the log.txt file. AutoDock Vina will report the binding affinities for the top poses (typically 9) in kcal/mol.
-
The most negative value corresponds to the highest predicted binding affinity.[7][15] This value provides a quantitative estimate of how strongly the ligand binds to the protein.[14]
| Pose | Binding Affinity (kcal/mol) |
| 1 | -9.5 |
| 2 | -9.2 |
| 3 | -9.1 |
| ... | ... |
| A lower (more negative) score indicates a stronger predicted binding interaction.[14][23] |
Binding Pose and Interactions
-
Use a molecular visualization tool like PyMOL or Discovery Studio to analyze the results.[18]
-
Open the receptor.pdbqt file and the output_poses.pdbqt file.
-
Examine the top-ranked pose (the one with the lowest binding energy). Observe how the ligand fits into the binding pocket.[24]
-
Identify key molecular interactions between the ligand and the amino acid residues of the receptor.[24] Look for:
-
Hydrogen Bonds: Crucial for specificity and affinity.
-
Hydrophobic Interactions: Often drive the initial binding event.
-
Pi-Pi Stacking: Interactions between aromatic rings.
-
Ionic Interactions: Between charged groups.
-
Caption: Hypothetical ligand-protein interactions.
Protocol for Result Validation
The trustworthiness of a docking result must be established. A key validation method is re-docking the native ligand.[25]
-
Obtain the Native Ligand: From the original PDB file (3LN1), extract the co-crystallized inhibitor into a separate PDB file.
-
Prepare and Dock the Native Ligand: Follow Protocol 2 and 3 using the native ligand.
-
Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand with its original crystal structure pose. Calculate the Root Mean Square Deviation (RMSD) between the two.
-
Interpret RMSD: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[25] This builds confidence in the results obtained for your test ligand.[25]
Conclusion and Future Directions
This guide outlines a robust and validated workflow for the molecular docking of 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid against the COX-2 enzyme. The predicted binding affinity and interaction patterns provide a strong foundation for hypothesizing its biological activity.
The results from this in silico analysis should be viewed as predictive. The next logical steps involve experimental validation, such as in vitro enzyme inhibition assays, to confirm the computational findings.[26] Furthermore, molecular dynamics (MD) simulations can be employed to study the stability of the predicted ligand-protein complex over time.[25][27]
References
-
AutoDock Vina. (n.d.). The Scripps Research Institute. Retrieved from [Link]
-
Bioinformatics Review. (2020, April 19). Beginner's Guide for Docking using Autodock Vina. Retrieved from [Link]
- Eberhardt, J., Santos-Martins, D., Tillack, A. F., & Forli, S. (2021). AutoDock Vina 1.2.0: New Docking and Virtual Screening Tools.
- Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite.
-
ResearchGate. (2023, December 5). Interpretation of Molecular docking results?. Retrieved from [Link]
- Khan, I., et al. (2020). Molecular docking analysis of COX-2 for potential inhibitors.
-
MGLTools. (n.d.). The Scripps Research Institute. Retrieved from [Link]
-
ResearchGate. (2022, April 25). How to validate the molecular docking results?. Retrieved from [Link]
-
ResearchGate. (2021, April 19). How can I validate docking result without a co-crystallized ligand?. Retrieved from [Link]
-
ResearchGate. (2021, October 28). How to validate molecular docking results with no proper crystal structure??. Retrieved from [Link]
- Singh, V. J., & Chawla, P. A. (2021). Molecular docking study of natural compounds as cyclooxygenase-2 inhibitors. Pharmaspire, 13(2), 64-68.
- Nekkaz, K., & Ismail, D. (2014). Docking Studies on Cyclooxygenases-2 Inhibitors based on Potential Ligand Binding Sites.
-
TrendBioTech. (2022, November 21). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech [Video]. YouTube. [Link]
-
YouTube. (2025, August 12). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial [Video]. [Link]
- Bouziane, I., et al. (2024). Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling. Molecules, 29(18), 4283.
- Firoz, A., & Talwar, P. (2024). Role of death-associated protein kinase 1 (DAPK1) in retinal degenerative diseases: an in-silico approach towards therapeutic intervention. Journal of Biomolecular Structure & Dynamics, 42(11), 5686-5698.
-
ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results?. Retrieved from [Link]
-
SciELO. (2020). In Silico Target Identification and Validation for Antioxidant and Anti-inflammatory Activity of Selective Phytochemicals. Retrieved from [Link]
-
Frontiers. (2021). Currently Available Strategies for Target Identification of Bioactive Natural Products. Retrieved from [Link]
-
PubMed Central. (2021). In silico molecular docking of cyclooxygenase (COX-2), ADME-toxicity and in vitro evaluation of antioxidant and anti-inflammatory activities of marine macro algae. Retrieved from [Link]
-
ResearchGate. (n.d.). Target protein structure and best binding phytochemical identified in molecular docking. Retrieved from [Link]
-
Schrödinger. (2024, January 29). Learn Maestro: Preparing protein structures [Video]. YouTube. [Link]
-
PubMed Central. (2021). An update of label-free protein target identification methods for natural active products. Retrieved from [Link]
-
ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]
-
PubMed Central. (2024). Exploring the Antiangiogenic and Anti-Inflammatory Potential of Homoisoflavonoids: Target Identification Using Biotin Probes. Retrieved from [Link]
-
AWS. (n.d.). “STRUCTURE BASED DRUG DISCOVERY, DOCKING, MODELLING, SYNTHESIS AND ANTICANCER SCREENING OF SOME NOVEL QUINOLINE DERIVATIVES”. Retrieved from [Link]
-
ETFLIN. (n.d.). A Beginner's Guide to Molecular Docking. Retrieved from [Link]
-
PubMed Central. (2021). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. Retrieved from [Link]
-
MDPI. (2022). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Retrieved from [Link]
-
ResearchGate. (2021, October 22). Design, Synthesis and Molecular Docking Study of Some Quinoline Derivatives. Retrieved from [Link]
-
MDPI. (2024). Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. Retrieved from [Link]
-
PubMed Central. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite. Retrieved from [Link]
-
Springer. (2021). Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives. Retrieved from [Link]
-
Bioinformatics Stack Exchange. (2025, June 1). Ligand and Receptor Preparation for Molecular Docking using AutoDock4 and AutoDockTools. Retrieved from [Link]
-
Medium. (2025, April 8). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Retrieved from [Link]
-
Avogadro Discussion. (2022, December 14). How to prepare ligands for docking?. Retrieved from [Link]
-
PubMed Central. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Retrieved from [Link]
-
ResearchGate. (2017, March 19). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Retrieved from [Link]
-
National Institutes of Health. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Retrieved from [Link]
-
MDPI. (2023). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Retrieved from [Link]
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Technical Support Center: Synthesis of 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid
Welcome to the dedicated technical support guide for the synthesis of 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve the yield and purity of the final product. The quinoline-4-carboxylic acid scaffold is a cornerstone in medicinal chemistry, and mastering its synthesis is crucial for the advancement of many drug discovery programs.[1][2][3]
This guide is structured to provide direct, actionable advice in a question-and-answer format, addressing specific challenges you may encounter in the laboratory.
Overview of Synthetic Strategies
The synthesis of 2-aryl-3-alkyl-quinoline-4-carboxylic acids, such as our target molecule, is primarily achieved through two classical named reactions: the Pfitzinger reaction and the Doebner reaction . The choice between these routes depends on the availability of starting materials and the desired substitution pattern.
-
Pfitzinger Reaction : This involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group, under basic conditions.[1][3][4] For the target molecule, this would involve the reaction of isatin with 1-(4-chlorophenyl)propan-1-one.
-
Doebner Reaction : This is a three-component reaction between an aniline, an aldehyde, and pyruvic acid.[2][5] For our target molecule, this would involve the reaction of aniline, 4-chlorobenzaldehyde, and pyruvic acid, followed by a reaction with an appropriate methylating agent or a variation of the Doebner reaction using a different set of starting materials to introduce the 3-methyl group.
Below is a decision workflow to help you select the appropriate synthetic strategy.
Caption: Decision workflow for selecting a synthetic route.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid.
Low Yield
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yields can be attributed to several factors, spanning from reactant quality to reaction conditions and work-up procedures. Here's a systematic approach to troubleshooting:
-
Reactant Quality : Ensure all starting materials are pure and dry. Moisture can interfere with many of the catalysts used and can also affect the reactivity of the starting materials.
-
Reaction Conditions :
-
Temperature : Many quinoline syntheses require heating to proceed at an appreciable rate. However, excessive temperatures can lead to the formation of tar and other byproducts.[6] It is advisable to start with milder conditions and incrementally increase the temperature.
-
Reaction Time : Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. Prolonged reaction times can lead to product degradation.[6]
-
-
Catalyst Choice and Concentration : The type and amount of catalyst are critical.
-
In the Doebner reaction , both Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., SnCl₄, Sc(OTf)₃) can be employed.[6][7] The choice of acid can significantly influence the reaction rate and selectivity.[6]
-
In the Pfitzinger reaction , the concentration of the base (e.g., KOH) is crucial for the initial hydrolysis of isatin.[4]
-
-
Work-up Procedure :
-
pH Adjustment : Ensure the pH is carefully adjusted during the work-up to precipitate the carboxylic acid product fully.
-
Extraction : Use an appropriate solvent for extraction and perform multiple extractions to ensure complete recovery of the product from the aqueous layer.[6]
-
Q2: I am using an aniline with an electron-withdrawing group in a Doebner-type reaction and getting a low yield. How can I improve this?
Anilines with electron-withdrawing groups are known to be less reactive in the conventional Doebner reaction, which often results in poor yields.[2][5] Recent studies have shown that certain Lewis acids, such as BF₃·THF, can be particularly effective for these less reactive anilines.[2] Additionally, optimizing the solvent system is crucial; for instance, acetonitrile (MeCN) has been shown to be a good solvent choice in some cases.[2]
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| None | Ethanol | Reflux | 8 | 45 | [8] |
| p-TSA | Ethanol | Reflux | 3 | 85 | [8] |
| Silica Sulfuric Acid | Ethanol | Reflux | 2 | 92 | [8] |
| BF₃·THF | MeCN | 65 | 20 | 88 | [8] |
Table 1: Comparison of Catalysts for the Doebner Synthesis of 2-phenylquinoline-4-carboxylic acid.
Side Reactions and Impurities
Q3: My reaction mixture is forming a significant amount of dark, tarry byproduct. What is causing this and how can I prevent it?
Tar formation is a very common issue, particularly in the Doebner-von Miller variation of the Doebner reaction, and is primarily due to the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound or other reactive intermediates.[6][9]
Here are some strategies to mitigate tar formation:
-
Slow Addition of Reagents : Adding the carbonyl compound slowly to the heated acidic solution of the aniline can help control the reaction's exothermicity and minimize polymerization.[6]
-
Use of a Biphasic System : Sequestering the carbonyl compound in an organic phase (e.g., toluene) while the aniline is in an acidic aqueous phase can significantly reduce self-polymerization.[9]
-
Optimize Acid Catalyst : Experiment with different acids and concentrations. A milder Lewis acid might be more beneficial than a strong Brønsted acid in some cases.[6]
-
Control Temperature : Avoid excessive temperatures, as this can accelerate polymerization and degradation pathways.[9]
Caption: Troubleshooting workflow for tar formation.
Q4: I have isolated my product, but it is contaminated with a starting material. How can I improve the purification?
Effective purification is key to obtaining a high-quality final product. Recrystallization is often the method of choice for solid carboxylic acids.
-
Solvent Selection : The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. For quinoline-4-carboxylic acids, common solvents to screen include:
Q5: My product "oils out" during recrystallization instead of forming crystals. What should I do?
"Oiling out" occurs when the solute separates as a liquid phase instead of a solid. This is often due to the solution being too concentrated or cooled too quickly.[10]
-
Reduce Cooling Rate : Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.[10]
-
Use a More Dilute Solution : Add more solvent to the hot solution before cooling.[10]
-
Change the Solvent System : The current solvent may be too good a solvent. Try a solvent in which the compound is less soluble, or use a binary solvent system where you add an anti-solvent.[10]
-
Scratch the Flask : Gently scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth.
Experimental Protocols
The following are generalized protocols based on established methods for the Pfitzinger and Doebner reactions. These should be adapted and optimized for the specific synthesis of 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid.
Protocol 1: Pfitzinger Synthesis
This protocol is adapted from general Pfitzinger reaction procedures.[1][11]
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (0.02 mol) in a mixture of water (1 mL) and absolute ethanol (40 mL).[11]
-
Isatin Addition : Add isatin (0.0075 mol) to the basic solution and stir at room temperature for 1 hour, or until the color changes from purple to brown, indicating the formation of the potassium salt of isatinic acid.[11]
-
Ketone Addition : Slowly add 1-(4-chlorophenyl)propan-1-one (0.015 mol) to the reaction mixture.
-
Reflux : Heat the mixture to reflux (approximately 79°C) with continuous stirring for 24 hours.[11] Monitor the reaction progress by TLC.
-
Work-up :
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water and acidify with acetic acid or dilute HCl to a pH of approximately 4 to precipitate the product.[12]
-
Filter the precipitate, wash with cold water, and dry to obtain the crude product.
-
-
Purification : Recrystallize the crude product from a suitable solvent (e.g., ethanol, or an ethanol/water mixture) to afford the pure 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid.
Protocol 2: Doebner Synthesis
This protocol is a generalized procedure for the Doebner reaction.[8][13]
-
Reaction Setup : In a round-bottom flask, combine aniline (1.0 equiv), 4-chlorobenzaldehyde (1.0 equiv), and a suitable solvent such as ethanol.
-
Catalyst Addition : Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TSA).[8]
-
Pyruvic Acid Addition : Add pyruvic acid (1.0 equiv) to the mixture.
-
Reflux : Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Work-up :
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice water and adjust the pH with a base (e.g., NaOH solution) to precipitate the product.
-
Filter the crude product, wash with water, and dry.
-
-
Purification : Purify the crude product by recrystallization.
References
- byproduct formation in the Doebner-von Miller reaction - Benchchem.
- Technical Support Center: Crystallization of 2-(1-Adamantyl)quinoline-4-carboxylic acid - Benchchem.
- troubleshooting side reactions in the synthesis of quinoline derivatives - Benchchem.
- Improving the regioselectivity of the Doebner-Miller reaction - Benchchem.
- Navigating the Nuances of the Doebner Reaction: A Technical Support Guide - Benchchem.
-
Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Doebner–Miller reaction - Wikipedia. Available at: [Link]
-
Pfitzinger reaction - Wikipedia. Available at: [Link]
- Technical Support Center: Doebner-von Miller Quinoline Synthesis - Benchchem.
-
The Pfitzinger Reaction. (Review) - ResearchGate. Available at: [Link]
- Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis - Benchchem.
- Quinoline compounds and process of making same - Google Patents.
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. Available at: [Link]
-
Chemistry of Pfitzinger Synthesis | PDF | Chemical Reactions | Hydrolysis - Scribd. Available at: [Link]
- Three-Component Synthesis of Quinoline-4-Carboxylic Acids: Application Notes and Protocols - Benchchem.
-
Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC - PubMed Central. Available at: [Link]
-
(PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review - ResearchGate. Available at: [Link]
-
Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re - UI Scholars Hub. Available at: [Link]
- Process for the preparation of 2-(4-chlorophenyl)-3-methylbutyric acid - Google Patents.
-
Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - MDPI. Available at: [Link]
- Pfitzinger Quinoline Synthesis.
-
Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives - ThaiScience. Available at: [Link]
-
2-(4-Methylphenyl)quinoline-4-carboxylic acid - PMC - NIH. Available at: [Link]
-
Esterification of Carboxylic Acids with - Organic Syntheses Procedure. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 12. scribd.com [scribd.com]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Purification of 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of purifying this valuable heterocyclic compound. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively and achieve high purity.
Section 1: Understanding the Molecule - The Root of the Challenge
The purification challenges associated with 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid stem directly from its distinct structural features. A successful purification strategy must account for the interplay between its acidic, basic, and lipophilic domains.
-
The Acidic Group: The carboxylic acid at the C4 position is the primary handle for pH-driven separations. In basic media (pH > ~5-6), it deprotonates to form a water-soluble carboxylate salt. In acidic media (pH < ~4), it is protonated and becomes significantly less soluble in water.[1]
-
The Basic Group: The nitrogen atom within the quinoline ring is weakly basic (pKa of quinoline is ~4.9). This basicity is the primary cause of issues in normal-phase chromatography, as it interacts strongly with acidic silanol groups on silica gel, leading to severe peak tailing.[2][3]
-
The Lipophilic Moieties: The 4-chlorophenyl ring and the quinoline core itself are large, nonpolar structures. This lipophilicity dictates the compound's solubility in organic solvents and makes it susceptible to co-purification with nonpolar impurities.
These competing properties mean the molecule's solubility and chromatographic behavior can change dramatically with small adjustments in pH or solvent polarity.
Physicochemical Data Summary
| Property | Value / Description | Impact on Purification |
| Chemical Structure | The amphiphilic nature requires a multi-step purification strategy. | |
| Molecular Formula | C₁₇H₁₂ClNO₂ | - |
| Molecular Weight | 297.74 g/mol | - |
| Appearance | Typically an off-white to yellow solid | Color often indicates the presence of synthesis-related impurities. |
| pKa (Carboxylic Acid) | ~4-5 (Estimated) | Crucial for pH-controlled precipitation and extraction. |
| pKa (Quinoline Nitrogen) | ~4-5 (Estimated) | Responsible for strong interactions with silica gel. |
| Solubility Profile | Aqueous: Poorly soluble at acidic/neutral pH; soluble as a salt at basic pH.[1] Organic: Soluble in polar aprotic solvents (DMF, DMSO); moderately soluble in alcohols (Ethanol, Methanol); poorly soluble in nonpolar solvents (Hexane, Toluene). | Guides the selection of solvents for reaction work-up, recrystallization, and chromatography. |
Section 2: Troubleshooting Guide
This section addresses common problems encountered during the purification of 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid in a practical, question-and-answer format.
Problem 1: Low Purity and Yield After Initial Reaction Work-up
Question: "I've just completed the Pfitzinger synthesis and neutralized the reaction mixture, but the precipitate is a discolored, sticky solid with a low yield. What are the likely causes and how can I improve this initial purification step?"
Answer: This is a classic issue stemming from the simultaneous precipitation of your product and various impurities. The Pfitzinger reaction, which typically involves condensing isatin with 1-(4-chlorophenyl)propan-1-one in the presence of a strong base, generates several byproducts.[4][5][6]
Causality Explained:
-
Key Impurities: The primary culprits are unreacted starting materials (isatin, the ketone) and the potassium salt of isatinic acid, which forms when the base hydrolyzes the amide bond in isatin.[5] Simply neutralizing the mixture causes everything that is insoluble at that pH to crash out together.
-
pH Control is Critical: The key is to leverage the different acidic/basic properties of the components. Your desired product is an acid, while unreacted ketone is neutral and unreacted isatin is weakly acidic.
Recommended Solution: Acid/Base Extraction Workflow
Instead of simple neutralization, a liquid-liquid extraction is a far more robust method for the initial clean-up.
-
Basify and Dissolve: After the reaction, cool the mixture and add water to dissolve the potassium salt of your product. The solution should be strongly basic (pH > 10).
-
Extract Neutral Impurities: Transfer the basic aqueous solution to a separatory funnel and extract it two or three times with a non-polar organic solvent like diethyl ether or ethyl acetate. This step removes the unreacted 1-(4-chlorophenyl)propan-1-one and other neutral, nonpolar impurities, which will prefer the organic layer.[4]
-
Isolate the Aqueous Layer: Discard the organic layers. The aqueous layer now contains the carboxylate salt of your product and the salt of isatinic acid.
-
Controlled Acidification: Cool the aqueous layer in an ice bath and slowly add a dilute acid (e.g., 1M HCl or acetic acid) with vigorous stirring. Monitor the pH closely. Your product, being a stronger acid than isatinic acid, should precipitate first, typically between pH 4 and 5.[4] Do not acidify too strongly or too quickly, as this can trap impurities.
-
Isolate and Wash: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any inorganic salts, followed by a small amount of a cold, nonpolar solvent (like hexane) to remove any residual surface impurities. Dry the product under vacuum.
This procedure will yield a significantly purer starting material for subsequent recrystallization or chromatography.
Problem 2: Recrystallization Fails or the Compound "Oils Out"
Question: "My crude product won't form crystals from my chosen solvent. It either stays in solution or separates as a viscous, non-crystalline oil. What should I do?"
Answer: "Oiling out" is a common frustration in crystallization and typically occurs for two reasons: the solution is too concentrated, or it is being cooled too rapidly.[7] The high lipophilicity of the chlorophenyl group can also promote this behavior. The solution is a systematic approach to finding the right solvent system and controlling the cooling process.
Causality Explained:
-
Supersaturation: When a hot, saturated solution is cooled, it becomes supersaturated. If the rate of cooling is too fast, or if the concentration is too high, molecules may not have time to orient themselves into a stable crystal lattice. Instead, they rapidly aggregate as a disordered, liquid-like phase (the "oil").[7]
-
Solvent Choice: The ideal solvent will dissolve the compound completely when hot but only sparingly when cold.[7] For a molecule with both polar and nonpolar regions, a single solvent is often not ideal. A binary (two-solvent) system is usually more effective.
Recommended Solution: Systematic Solvent Screening and Controlled Cooling
-
Solvent Screening: Use small test tubes to test the solubility of ~10-20 mg of your crude product in various solvents across a polarity range (e.g., Ethanol, Isopropanol, Ethyl Acetate, Toluene, Acetonitrile). A good candidate will show poor solubility at room temperature but dissolve upon heating.
-
Employ a Binary Solvent System: This is often the most effective method.
-
Dissolve the crude product in a minimum amount of a hot "good" solvent (one in which it is highly soluble, like DMF or hot Ethanol).
-
While still hot, add a "poor" solvent (one in which it is insoluble, like water or hexane) dropwise until the solution becomes faintly cloudy (turbid).
-
Add a few drops of the "good" solvent back into the hot solution until the cloudiness just disappears.
-
-
Slow Cooling is Essential:
-
Allow the flask to cool slowly and undisturbed to room temperature. Insulating the flask with glass wool can help.
-
Once at room temperature, induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface.
-
After crystal growth begins, place the flask in a refrigerator (4 °C) and then a freezer (-20 °C) to maximize the yield.
-
-
Isolate and Dry: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.
Problem 3: Severe Tailing and Poor Separation on Silica Gel
Question: "When I try to run a column on silica gel, my compound streaks down the column and I get very broad peaks and poor separation from impurities. What is causing this?"
Answer: This is the most common chromatographic challenge for quinoline derivatives. The issue is a strong acid-base interaction between the basic quinoline nitrogen and the acidic silanol (Si-OH) groups on the surface of the silica gel.[2][3] This strong, sometimes irreversible, binding leads to tailing and can even cause decomposition of the compound on the column.
Causality Explained:
-
Acid-Base Interaction: The lone pair of electrons on the quinoline nitrogen acts as a Lewis base, while the protons of the silanol groups are Lewis acids. This interaction effectively "sticks" the molecule to the stationary phase, requiring a much more polar eluent to move it, resulting in a smeared or "tailed" peak.
Recommended Solution: Deactivate the Stationary Phase
The solution is to neutralize the acidic sites on the silica gel by adding a basic modifier to your mobile phase.
-
Select a Base: Triethylamine (NEt₃) is the most common and effective choice. A 7N solution of ammonia in methanol is another option.
-
Optimize the Concentration: Add a small amount of the basic modifier to your eluent system. A good starting point is 0.5% to 1% by volume. For example, if your mobile phase is 90:10 Hexane:Ethyl Acetate, you would modify it to 90:10:0.5 Hexane:Ethyl Acetate:NEt₃.
-
Run the Column:
-
Prepare your eluent with the added base.
-
It is good practice to flush the packed column with this modified eluent before loading your sample to ensure the entire stationary phase is deactivated.
-
Dissolve your sample in a minimal amount of the mobile phase (or a slightly stronger solvent like dichloromethane) and load it onto the column.
-
Elute as normal. You should observe significantly sharper peaks and improved separation.
-
Alternative Strategy: If tailing persists, consider using a less acidic stationary phase like neutral or basic alumina.[2] For very difficult separations, reversed-phase (C18) chromatography is an excellent alternative where these acid-base interactions are not an issue.[2][8]
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect from a Pfitzinger synthesis? A1: The most common impurities are unreacted isatin, unreacted 1-(4-chlorophenyl)propan-1-one, and isatinic acid (from the hydrolysis of isatin).[4][5] Side products from self-condensation of the ketone can also sometimes be observed.
Q2: What is the optimal pH for precipitating the product from an aqueous solution? A2: The optimal pH is typically between 4 and 5. It's best to perform a small-scale trial, but this range generally provides the best balance between maximizing product precipitation while keeping more weakly acidic or basic impurities in solution.[4]
Q3: How should I store the purified 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid? A3: The compound should be stored in a cool, dark, and dry place. Like many quinolines, it can be sensitive to light and may discolor over time.[9] Storing it under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.
Q4: What are the best analytical methods to confirm the purity of my final product? A4: A combination of methods is ideal.
-
¹H and ¹³C NMR: To confirm the chemical structure and identify any organic impurities.
-
HPLC/LC-MS: This is the best method for determining quantitative purity (e.g., >98%).[10] A reversed-phase C18 column with a mobile phase of acetonitrile/water (with 0.1% formic or trifluoroacetic acid) is a typical starting point. The mass spectrometer provides confirmation of the molecular weight.
-
Melting Point: A sharp melting point is a good indicator of high purity. Impurities will typically cause the melting point to be lower and broader.
Section 4: Key Experimental Protocols
Protocol 1: Preparative Column Chromatography with Basic Modifier
This protocol describes the purification of 1 gram of crude product using silica gel chromatography.
Materials:
-
Silica gel (60 Å, 230-400 mesh)
-
Crude 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid
-
Solvents: Hexane, Ethyl Acetate (HPLC grade)
-
Modifier: Triethylamine (NEt₃)
-
Glass column, collection tubes, TLC plates
Procedure:
-
Determine Eluent System: Using TLC, find a solvent system of Hexane:Ethyl Acetate that gives your product an Rf value of ~0.2-0.3.
-
Prepare Mobile Phase: Prepare 1 L of the optimized solvent system. Add triethylamine to a final concentration of 0.5% (e.g., for 1 L, add 5 mL of NEt₃). Mix thoroughly. This is your mobile phase.
-
Pack the Column: Prepare a slurry of silica gel (~50 g for 1 g of crude product) in the mobile phase. Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.
-
Prepare and Load Sample: Dissolve the 1 g of crude product in a minimal amount of dichloromethane (~2-3 mL). In a separate flask, add ~2 g of silica gel and evaporate the solvent until a dry, free-flowing powder is obtained (dry loading). Carefully add this powder to the top of the packed column.
-
Elute the Column: Add the mobile phase to the column and begin elution, collecting fractions.
-
Monitor Fractions: Monitor the collected fractions by TLC. Combine the fractions that contain the pure product.
-
Isolate Product: Evaporate the solvent from the combined pure fractions under reduced pressure. The residual triethylamine can be removed by co-evaporation with toluene or by dissolving the residue in a solvent and re-precipitating.
Section 5: Visual Guides
Diagram 1: General Purification Workflow
This diagram illustrates the logical flow from crude reaction mixture to highly pure final product.
Caption: A multi-step purification strategy for the target compound.
Diagram 2: Troubleshooting "Oiling Out" During Recrystallization
This decision tree helps diagnose and solve issues with crystallization.
Caption: A decision tree for resolving crystallization failures.
Section 6: References
-
BenchChem Technical Support. (2025). Addressing solubility problems with quinoline-4-carboxylic acid derivatives.
-
BenchChem Technical Support. (2025). Crystallization of 2-(1-Adamantyl)quinoline-4-carboxylic acid.
-
BenchChem Technical Support. (2025). Purification of Quinoline Derivatives.
-
Ito, Y., et al. (n.d.). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. ResearchGate.
-
Glowiak, T., et al. (n.d.). Crystal structure of quinoline-2-carboxylic acid ⋅ quinolinium-2-carboxylate. ResearchGate.
-
Glowiak, T., et al. (1995). Crystal structure of quinoline-2-carboxylic acid.... Journal of Chemical Crystallography.
-
Google Patents. (n.d.). Process for the preparation of a quinoline carboxylic acid.
-
BenchChem Technical Support. (2025). Purification of Highly Lipophilic Quinoline Derivatives.
-
MDPI. (n.d.). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants.
-
Krasovskii, A. N., et al. (2017). Quantitative structure-chromatographic retention correlations of quinoline derivatives. Journal of Chromatography A.
-
BenchChem Technical Support. (2025). Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis.
-
Wikipedia. (n.d.). Pfitzinger reaction.
-
Wikipedia. (n.d.). Quinoline.
-
Toomula, N., et al. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. Journal of Analytical & Bioanalytical Techniques.
-
Sangshetti, J. N., et al. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Quantitative structure-chromatographic retention correlations of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quinoline - Wikipedia [en.wikipedia.org]
- 10. omicsonline.org [omicsonline.org]
Technical Support Center: Optimizing the Doebner Synthesis of Quinolines
Welcome to the technical support center for the Doebner synthesis of quinolines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. As Senior Application Scientists, we aim to bridge the gap between theoretical knowledge and practical application, helping you navigate the complexities of this powerful synthetic tool.
The Doebner reaction, first reported in 1887, is a three-component reaction between an aromatic amine (typically an aniline), an aldehyde, and pyruvic acid to yield quinoline-4-carboxylic acids.[1][2] A widely used variant, the Doebner-Miller reaction, involves the condensation of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions to form substituted quinolines.[3][4] These methods are cornerstones in heterocyclic chemistry due to the prevalence of the quinoline scaffold in pharmaceuticals and functional materials.[1][4]
However, the synthesis is not without its challenges, which often include low yields, competing side reactions, and difficult purifications.[1] This guide provides a structured, problem-solving approach to optimize your reaction conditions and achieve reliable, high-yield results.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses the most common issues encountered during the Doebner and Doebner-Miller syntheses in a direct question-and-answer format. We focus on the causality behind each problem and provide validated, actionable solutions.
Question 1: My reaction is producing a very low yield or failing completely. What are the primary causes and how can I fix this?
Low yields are the most frequently reported issue and can stem from several distinct factors. A systematic diagnosis is key.
Root Cause Analysis & Solutions:
-
Poor Substrate Reactivity: The nucleophilicity of the aniline is critical. Anilines bearing strong electron-withdrawing groups (EWGs) are significantly less reactive and often result in poor yields under standard conditions.[1][5][6]
-
Solution: Employ the Doebner Hydrogen-Transfer Modification. For these challenging substrates, a modified protocol has been developed that significantly improves yields.[6] This method leverages the reaction's own intermediates to facilitate the final oxidation step, overcoming the low reactivity of the starting aniline.[6] A detailed protocol is provided below.
-
-
Polymerization of Carbonyls: In the Doebner-Miller variant, the α,β-unsaturated aldehyde or ketone is highly susceptible to acid-catalyzed polymerization. This is a major competing pathway that consumes starting material and leads to the formation of intractable tars.[7][8][9]
-
Solution: Use a Biphasic Solvent System. This is the most effective strategy to mitigate polymerization.[7][8][10] By sequestering the carbonyl compound in a non-polar organic phase (e.g., toluene) and keeping the acid catalyst in the aqueous phase, self-condensation is drastically reduced.[8] The slow, portion-wise addition of the carbonyl compound can also help maintain its low concentration in the reactive phase.[7]
-
-
Harsh Reaction Conditions: While the reaction requires an acid catalyst and often heating, excessively high temperatures or overly concentrated strong acids can lead to the degradation of both starting materials and the desired quinoline product.[7]
-
Solution: Systematic Optimization. Begin with milder conditions and gradually increase the temperature and/or acid concentration.[7] It is crucial to monitor the reaction by Thin Layer Chromatography (TLC) to find the optimal balance where the product forms cleanly without significant decomposition.[11]
-
-
Inefficient Workup: The quinoline product is basic. Improper pH adjustment during the workup can lead to significant product loss in the aqueous phase.
-
Solution: Optimize Extraction pH. After neutralizing the acid catalyst, ensure the aqueous layer is sufficiently basic before extraction. This guarantees the quinoline product is in its free base form, maximizing its partitioning into the organic solvent.[7]
-
Question 2: My reaction flask is full of a thick, dark, sticky tar, making product isolation impossible. How do I prevent this?
Tar formation is a severe manifestation of the polymerization issue discussed above, particularly in the Doebner-Miller synthesis.
Root Cause Analysis & Solutions:
-
Cause: The primary cause is the uncontrolled acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[8][9]
-
Solution 1: Biphasic Reaction Medium. As previously mentioned, a water/toluene system is highly effective at preventing tarring by physically separating the bulk of the carbonyl compound from the acidic catalyst.[8][10]
-
Solution 2: Use an Acetal Protecting Group. For α,β-unsaturated aldehydes like acrolein, using an acetal (e.g., acrolein diethyl acetal) can prevent polymerization. The acetal is stable but hydrolyzes in situ under the acidic reaction conditions to slowly release the reactive aldehyde, keeping its concentration low.[7]
-
Solution 3: Milder Catalysts and Controlled Temperature. Explore different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄) to find a catalyst that promotes the desired reaction without aggressively driving polymerization.[3][8] Maintaining the lowest effective temperature is also critical.[8]
-
Question 3: I've isolated my product, but it's contaminated with dihydroquinoline or other unexpected byproducts. What went wrong?
The final step of the Doebner synthesis is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline.[1][4] Incomplete oxidation is a common source of impurities.
Root Cause Analysis & Solutions:
-
Cause: Insufficient Oxidation. The reaction may not have a sufficient quantity of an oxidizing agent to drive the final aromatization to completion. In many cases, an intermediate anil or the carbonyl compound itself acts as the oxidant, but this may not be efficient.[4][8]
-
Solution 1: Ensure Sufficient Oxidant. If the reaction is known to require an external oxidant (like nitrobenzene or arsenic acid in some classical procedures), ensure it is used in stoichiometric excess.[4]
-
Solution 2: Monitor Reaction Completion. Use TLC or GC-MS to monitor the disappearance of the dihydroquinoline intermediate. If it persists, extend the reaction time or increase the temperature moderately.
-
Solution 3: Post-Reaction Oxidation. If dihydroquinoline impurities are already present in your isolated product, you can often salvage the material. Treat the mixture with a suitable oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or manganese dioxide (MnO₂) in a separate step to complete the aromatization.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between the Doebner and Doebner-Miller reactions? The Doebner reaction is a specific three-component synthesis using an aniline, an aldehyde, and pyruvic acid to form quinoline-4-carboxylic acids.[2][5] The Doebner-Miller reaction is a more general synthesis between an aniline and an α,β-unsaturated carbonyl compound (aldehyde or ketone) to form substituted quinolines.[3][12]
Q2: What are the most common catalysts and solvents? Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., SnCl₄, Sc(OTf)₃, BF₃·THF) are effective catalysts.[1][3] The choice can significantly impact yield and side product formation.[1] Common solvents include ethanol, acetonitrile (MeCN), and biphasic systems like toluene/water.[1][5] For challenging substrates, MeCN with BF₃·THF has been shown to be particularly effective.[5][13]
Q3: How can I monitor the progress of my reaction? Thin Layer Chromatography (TLC) is the most common and convenient method.[11] Spot the reaction mixture alongside your starting materials on a silica plate and elute with an appropriate solvent system (e.g., ethyl acetate/hexanes). The disappearance of the limiting reagent and the appearance of a new, typically UV-active spot for the quinoline product indicates reaction progress. Quantitative methods like MIA-TLC can also be used for more detailed kinetic analysis.[14]
Q4: What is a standard workup and purification procedure? After the reaction is complete, the mixture is cooled and the acid catalyst is carefully neutralized with a base (e.g., aqueous NaOH or NaHCO₃).[7] The basic quinoline product is then extracted into an organic solvent like ethyl acetate or dichloromethane. The combined organic layers are washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.[5] The crude product is typically purified by column chromatography on silica gel or by recrystallization.[5]
Data Summary Tables
Table 1: Catalyst and Solvent Effects on Doebner Reaction with Electron-Deficient Anilines
| Entry | Aniline Substrate | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | 4-Nitroaniline | p-TsOH | Ethanol | Reflux | Low | [1] |
| 2 | 4-Trifluoromethylaniline | H₂NSO₃H | Water | 100 | Low | [13] |
| 3 | 6-(trifluoromethoxy)aniline | BF₃·THF | Toluene | 65 | 25 | [13] |
| 4 | 6-(trifluoromethoxy)aniline | BF₃·THF | Ethanol | 65 | <5 | [13] |
| 5 | 6-(trifluoromethoxy)aniline | BF₃·THF | MeCN | 65 | 61 | [13] |
This table highlights the critical role of catalyst and solvent selection, showing that a BF₃·THF/MeCN system can significantly improve yields for challenging electron-deficient substrates.[13]
Key Mechanisms & Workflows
Doebner Reaction Mechanism
The reaction proceeds through the formation of an imine (Schiff base), which then reacts with the enol of pyruvic acid. This is followed by an intramolecular cyclization and subsequent oxidation to yield the final quinoline-4-carboxylic acid.[1][15]
Caption: Proposed mechanism of the Doebner reaction.
General Experimental Workflow
This diagram outlines the typical laboratory procedure for performing a Doebner synthesis.
Caption: General experimental workflow for the Doebner synthesis.
Detailed Experimental Protocols
Protocol 1: Standard Doebner-Miller Synthesis of 2-Methylquinoline
This procedure is a classic example of the Doebner-Miller reaction.
-
Reaction Setup: In a fume hood, equip a 250 mL round-bottom flask with a reflux condenser and a magnetic stir bar.
-
Charging Reactants: To the flask, add aniline (10.0 g, 0.107 mol) and concentrated hydrochloric acid (20 mL).[9]
-
Reactant Addition: While stirring vigorously, slowly add crotonaldehyde (11.3 g, 0.161 mol) to the mixture. The addition should be controlled to manage the exothermic reaction.[9]
-
Reaction: Heat the reaction mixture to reflux and maintain for 3-4 hours. The mixture will darken significantly.[9]
-
Work-up: Cool the reaction mixture to room temperature. Carefully make the solution strongly alkaline by the slow addition of concentrated sodium hydroxide solution, ensuring the flask is cooled in an ice bath.
-
Isolation: The product, 2-methylquinoline, will separate as a dark oil. Extract the mixture with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure 2-methylquinoline.
Protocol 2: Doebner Hydrogen-Transfer Reaction for Electron-Deficient Anilines[6]
This modified procedure is optimized for anilines with electron-withdrawing groups.
-
Reaction Setup: To a solution of the electron-deficient aniline (1.0 equiv) and the aldehyde (1.1 equiv) in acetonitrile (MeCN), add BF₃·THF (0.28 equiv).
-
Initial Stirring: Stir the reaction mixture at 65 °C for 10 minutes.
-
Pyruvic Acid Addition: Prepare a separate solution of pyruvic acid (0.56 equiv) in MeCN. Add this solution dropwise to the main reaction mixture over a period of 3 hours while maintaining the temperature at 65 °C.
-
Reaction: Continue to heat the reaction mixture at 65 °C for an additional 21 hours, monitoring by TLC.
-
Work-up and Purification: After cooling to room temperature, perform a standard aqueous workup as described in the FAQ section. The crude product can be purified by recrystallization or column chromatography.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. iipseries.org [iipseries.org]
- 3. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Doebner-Miller_reaction [chemeurope.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. m.youtube.com [m.youtube.com]
solubility issues of 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid in DMSO
A Guide for Researchers, Scientists, and Drug Development Professionals on Overcoming Solubility Challenges in DMSO
Welcome to the technical support resource for 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid. This guide, prepared by our senior application scientists, provides in-depth troubleshooting advice and validated protocols to address common solubility issues encountered with this compound in Dimethyl Sulfoxide (DMSO) and subsequent aqueous dilutions. Our goal is to equip you with the foundational knowledge and practical techniques to ensure consistent, reliable, and accurate experimental results.
Frequently Asked Questions (FAQs)
This section addresses the most common questions our team receives regarding the handling and solubility of 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid.
Q1: Why is my 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid not dissolving in DMSO at my desired concentration, even though DMSO is a powerful solvent?
A1: This is a multifaceted issue that often stems from a combination of the compound's intrinsic properties and extrinsic factors.
-
Molecular Structure and Crystal Lattice Energy: The compound possesses a rigid, planar quinoline core and a phenyl group, which can lead to strong intermolecular π-π stacking interactions in its solid, crystalline form. This high crystal lattice energy requires significant energy to overcome before the individual molecules can be solvated.
-
The Carboxylic Acid Moiety: Carboxylic acids as a functional group are known to be particularly sensitive to precipitation from DMSO.[1] This is because DMSO is a poor solvator for the anionic carboxylate form, making the neutral, protonated form more favorable, which can be less soluble.[1]
-
Hygroscopic Nature of DMSO: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2] Even small amounts of absorbed water can significantly decrease the solubility of hydrophobic organic compounds.[2] This occurs because the properties of DMSO-water mixtures are non-ideal, making it more difficult to form the solvent cavity necessary for dissolution compared to either pure dry DMSO or pure water.[2]
-
Compound Purity and Form: The compound may exist in a crystalline form that is thermodynamically stable and thus less soluble. Amorphous forms are generally more soluble but can crystallize over time, especially with temperature fluctuations.[1]
Q2: My compound dissolves completely in DMSO, but it immediately precipitates or turns cloudy when I dilute it into my aqueous cell culture medium or assay buffer. What is happening?
A2: This is a classic and very common problem known as "precipitation upon dilution." It occurs when a compound that is highly soluble in a potent organic solvent like DMSO is transferred to an aqueous system where its solubility is drastically lower.[3] The abrupt shift from a non-polar (DMSO) to a highly polar (aqueous) environment causes the compound to crash out of solution.
To prevent this, you must manage the transition between solvents more carefully. Strategies include:
-
Lowering the Stock Concentration: Preparing a more dilute stock solution in DMSO can reduce the degree of supersaturation upon dilution into the aqueous phase.[4]
-
Optimizing the Dilution Process: Instead of adding the DMSO stock directly to the full volume of media, perform a stepwise dilution. First, add the DMSO stock to a small volume of the media with vigorous mixing, and then add this intermediate dilution to the final volume.[3]
-
Pre-warming the Aqueous Medium: Having the assay buffer or cell culture media at a slightly elevated temperature (e.g., 37°C) can help maintain the compound's solubility during the critical dilution step.[3][4]
Q3: Can the carboxylic acid group on the molecule be used to improve its solubility in aqueous solutions?
A3: Absolutely. The carboxylic acid is the key to overcoming many solubility challenges, particularly in aqueous systems. Quinoline-4-carboxylic acids are acidic, and their solubility is highly pH-dependent.[5]
-
Mechanism: At a neutral or acidic pH, the carboxylic acid group (–COOH) is protonated and uncharged, making the molecule relatively hydrophobic. By increasing the pH of the aqueous buffer to a value above the compound's pKa, the carboxylic acid group is deprotonated to form a carboxylate salt (–COO⁻). This negatively charged group is significantly more polar and thus dramatically increases the compound's aqueous solubility.[5][6]
-
Practical Application: Before diluting your DMSO stock, try adjusting the pH of your target aqueous buffer. Prepare a series of buffers with slightly basic pH values (e.g., 7.4, 7.8, 8.2) and test the solubility. It is critical to ensure the final pH is compatible with your experimental system (e.g., it does not affect cell viability or enzyme activity).[5]
Q4: I've tried vortexing and still see particulates. Are there more effective physical methods to aid dissolution in DMSO?
A4: Yes. When simple vortexing is insufficient, more robust physical methods can provide the energy needed to break the crystal lattice.
-
Sonication: This is a highly effective method. The application of high-frequency sound waves creates microcavitations in the solvent, generating localized high pressure and temperature gradients that physically break apart the solid compound, increasing the surface area available for dissolution.[2][7] Sonication can even re-dissolve compounds that have precipitated from DMSO stocks due to water uptake or freeze-thaw cycles.[2]
-
Gentle Heating: Warming the solution can increase the kinetic energy of both the solvent and solute molecules, promoting dissolution.[8] A common practice is to warm the vial in a water bath at 37-50°C.[4][8] However, you must first verify that your compound is thermally stable and will not degrade at these temperatures. Always start with a small test sample.
Troubleshooting Guides & Protocols
This section provides structured workflows and detailed protocols to systematically address solubility issues.
Troubleshooting Workflow 1: Initial Dissolution in DMSO
This workflow guides you through the initial steps when 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid fails to dissolve in DMSO.
Caption: Workflow for troubleshooting initial dissolution in DMSO.
The Impact of pH on Solubility
The ionization state of the carboxylic acid is critical for aqueous solubility. This diagram illustrates how pH shifts the equilibrium.
Caption: Effect of pH on the ionization and solubility of the compound.
Experimental Protocols
Protocol 1: Enhanced Solubility Method for Preparing a DMSO Stock Solution
This protocol incorporates physical methods to maximize the dissolution of the compound.
Materials:
-
2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid
-
High-purity, anhydrous DMSO[2]
-
Sterile, sealable vial (e.g., amber glass)
-
Vortex mixer
-
Bath sonicator
-
Water bath set to 37°C
Procedure:
-
Weigh Compound: Accurately weigh the desired amount of the compound into a sterile vial.
-
Add Solvent: Add the calculated volume of anhydrous DMSO to reach your target concentration.
-
Initial Mixing: Cap the vial securely and vortex vigorously for 1-2 minutes. Visually inspect for any undissolved material.
-
Sonication: Place the vial in a bath sonicator and sonicate for 10-15 minutes.[2] The water level in the sonicator should be high enough to cover the solvent in the vial.
-
Visual Inspection: After sonication, remove the vial and inspect again. If particulates remain, proceed to the next step.
-
Gentle Heating: Place the vial in a 37°C water bath for 5-10 minutes.[4] Remove the vial and vortex for 30 seconds. Repeat this heating/vortexing cycle 2-3 times.
-
Final Check: A clear, homogenous solution should be obtained. If not, the desired concentration may be above the compound's solubility limit even with these enhancements. Consider preparing a more dilute stock.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can promote precipitation.[1][2]
Protocol 2: Preventing Precipitation During Aqueous Dilution
This protocol provides a method for diluting the DMSO stock into an aqueous buffer while minimizing precipitation.
Materials:
-
Prepared DMSO stock solution (from Protocol 1)
-
Sterile aqueous buffer or cell culture medium (pre-warmed to 37°C)[3]
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Thaw Stock: Thaw your DMSO stock solution completely and bring it to room temperature. Vortex gently to ensure it is homogenous.
-
Pre-warm Buffer: Ensure your destination aqueous buffer is pre-warmed to 37°C.[4]
-
Prepare Intermediate Dilution (Stepwise Dilution): a. In a sterile tube, place a volume of the pre-warmed aqueous buffer that is at least 10-20 times the volume of the DMSO stock you will be adding. b. While vigorously vortexing the tube of aqueous buffer, slowly add the DMSO stock solution drop-by-drop. This rapid mixing helps to disperse the compound before it has a chance to aggregate and precipitate.[3]
-
Final Dilution: Add the intermediate dilution from the previous step to the final, larger volume of your aqueous medium and mix thoroughly.
-
Visual Confirmation: Visually inspect the final solution for any signs of cloudiness or precipitation. If the solution is clear, it is ready for use in your assay.
-
Vehicle Control: Always prepare a corresponding vehicle control by adding the same final concentration of DMSO (without the compound) to your assay medium to account for any solvent effects. The final concentration of DMSO in assays should typically be kept below 0.5% (v/v).[4]
Data Summary Table
| Parameter | Recommendation | Rationale & Citation |
| Solvent Quality | Anhydrous, high-purity DMSO | Water absorbed by DMSO significantly reduces the solubility of hydrophobic compounds.[1][2] |
| Gentle Heating | 37-50°C | Increases kinetic energy to aid dissolution. Temperature must be verified for compound stability.[4][8] |
| Sonication | 10-15 minutes in a bath sonicator | Provides physical energy via cavitation to break up the crystal lattice structure.[2][7] |
| Final DMSO in Assay | ≤ 0.5% (v/v) | Minimizes solvent-induced cytotoxicity or artifacts in biological assays.[4] |
| pH for Aqueous Buffer | > pKa of carboxylic acid (typically >7.4) | Deprotonates the carboxylic acid to a more soluble anionic salt form.[5][6] |
| Stock Solution Storage | -20°C or -80°C in small, single-use aliquots | Minimizes freeze-thaw cycles and water absorption, both of which can cause precipitation.[1][2] |
References
-
Oldenburg, K., Pooler, D., Scudder, K., Lipinski, C., & Kelly, M. (2005). High throughput sonication: evaluation for compound solubilization. Combinatorial chemistry & high throughput screening, 8(6), 499–512. [Link]
-
Ziath. (2006). Samples in DMSO: What an end user needs to know. Ziath Ltd. [Link]
-
Ort, D. R., et al. (2013). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 4(9), 836–840. [Link]
-
Carvajal-Vera, D. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 119. [Link]
-
Carvajal-Vera, D. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3). [Link]
-
Hansen, M., et al. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Ecotoxicology, 28(9), 1091–1098. [Link]
-
Mandal, A. (2014). Answer to "How to dissolve a poorly soluble drug?". ResearchGate. [Link]
-
Quora. (2024). How can dimethyl sulfoxide enhance solubility in lab applications?. Quora. [Link]
-
Carvajal-Vera, D. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. [Link]
-
ChemWhat. (n.d.). 2-(4-CHLORO-PHENYL)-3-METHYL-QUINOLINE-4-CARBOXYLIC ACID CAS#: 43071-47-2. ChemWhat. [Link]
-
Envirostar. (2023). Unlocking the Benefits of Sonication for Creating Soluble Liquids. Envirostar. [Link]
-
PubChemLite. (2026). 2-(4-chlorophenyl)-3-methylquinoline-4-carboxylic acid (C17H12ClNO2). Université du Luxembourg. [Link]
-
Hansen, M., et al. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. GEUS Publications. [Link]
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Wikipedia. [Link]
-
ResearchGate. (2024). Can DMSO be used to improve solubility and bioavailability of poorly soluble or bioavailable medicinals (like curcumin)?. ResearchGate. [Link]
-
Kypr, J., & Vorlíčková, M. (2002). Dimethyl sulfoxide (DMSO) as a stabilizing co-solvent for G-quadruplex DNA. ResearchGate. [Link]
-
LeClair, E. E. (2013). Answer to "Any suggestions for treating DMSO soluble compound in cell culture?". ResearchGate. [Link]
Sources
- 1. ziath.com [ziath.com]
- 2. High throughput sonication: evaluation for compound solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Stability of 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid in Cell Culture Media
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid in cell culture media. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the integrity of your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during your in vitro studies, focusing on the potential for compound instability and providing actionable solutions.
Issue 1: My compound shows diminishing activity over the course of a multi-day cell-based assay. Could this be a stability issue?
Answer:
Yes, a decline in biological activity over time is a classic indicator of compound instability in the cell culture medium. Several factors within the media can contribute to the degradation of 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid.
Causality:
-
Hydrolysis: The carboxylic acid and other functional groups on the quinoline scaffold can be susceptible to hydrolysis, especially at the physiological pH of most cell culture media (typically pH 7.2-7.4).
-
Oxidation: Components in the media, aided by exposure to light and oxygen, can lead to oxidative degradation of the compound.
-
Metabolism by Cells: While often considered separately, cellular metabolism can contribute to the overall loss of the parent compound in the culture.
-
Adsorption: The compound may non-specifically bind to the plasticware of your culture plates, reducing its effective concentration in the media.[1]
Troubleshooting Workflow:
To systematically investigate and mitigate this issue, we recommend the following experimental workflow:
Caption: Experimental workflow for assessing compound stability in cell culture media.
Detailed Protocol for Stability Assessment:
-
Preparation of Standards: Prepare a calibration curve of 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid in your chosen analytical solvent (e.g., acetonitrile or methanol) to allow for accurate quantification.
-
Incubation:
-
Add the compound to cell-free culture medium at the final concentration used in your assays.
-
Include a control with the compound in a stable buffer (e.g., PBS at a pH where the compound is known to be stable) to account for non-degradative losses.
-
Incubate the plates in a humidified incubator at 37°C with 5% CO₂.
-
-
Sampling: At each time point, collect an aliquot of the medium.
-
Sample Preparation: To remove proteins that can interfere with analysis, perform a protein precipitation step. A common method is to add three volumes of ice-cold acetonitrile to one volume of your media sample, vortex, and centrifuge to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), to quantify the remaining parent compound.[1]
-
Data Interpretation: A significant decrease in the concentration of the compound over time confirms instability.
Issue 2: I'm observing unexpected cytotoxicity or off-target effects. Could degradation products be the cause?
Answer:
Absolutely. The degradation of a parent compound can generate new chemical entities with their own distinct biological activities. These degradants could be more cytotoxic or interact with different cellular targets than the original molecule.
Causality:
-
Formation of Reactive Metabolites: Degradation pathways can sometimes lead to the formation of reactive intermediates that can covalently modify cellular macromolecules like proteins and DNA, leading to toxicity.
-
Altered Pharmacophore: The structural changes during degradation can result in molecules that bind to unintended biological targets, causing off-target effects.
Troubleshooting Approach:
Identifying and characterizing degradation products is key to understanding their potential impact.
Caption: Workflow for the identification and characterization of degradation products.
Methodology for Degradant Identification:
-
High-Resolution Mass Spectrometry: Utilize high-resolution mass spectrometry (HRMS), such as Orbitrap or TOF instruments, to obtain accurate mass measurements of the potential degradants. This will aid in determining their elemental composition.
-
MS/MS Fragmentation: Perform tandem mass spectrometry (MS/MS) to fragment the degradant ions. The resulting fragmentation pattern provides valuable structural information.
-
Literature and Database Search: Search scientific databases for known degradation pathways of quinoline-4-carboxylic acids. While specific data on 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid might be limited, information on similar structures can provide clues. For instance, microbial degradation of quinoline-4-carboxylic acid has been shown to involve the formation of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid.[2][3]
-
Synthesis and Confirmation: If a potential degradant structure is proposed, the definitive confirmation involves synthesizing the proposed molecule and comparing its chromatographic and spectral properties to the observed degradant.
-
Biological Evaluation: Once confirmed, the pure degradant should be tested in your cell-based assays to determine its cytotoxic and pharmacological profile.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors in cell culture media that can affect the stability of my compound?
A1: The main factors include:
-
pH: The typical pH of 7.2-7.4 can promote hydrolysis of susceptible functional groups.
-
Aqueous Environment: Water itself is a reactant in hydrolysis reactions.
-
Media Components: Components like amino acids, vitamins, and salts can potentially interact with or catalyze the degradation of your compound. For example, some media components can act as a source of oxidative stress.[4]
-
Serum: Proteins in fetal bovine serum (FBS) can bind to the compound, affecting its free concentration and potentially its stability.[1]
-
Light and Oxygen: Exposure to ambient light and atmospheric oxygen can drive photolytic and oxidative degradation.
Q2: How should I prepare and store stock solutions of 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid to maximize stability?
A2: Proper storage is crucial for reproducible results.
-
Solvent Selection: Use a high-purity, anhydrous solvent in which the compound is highly soluble and stable. Dimethyl sulfoxide (DMSO) is a common choice for quinoline-based compounds.[5]
-
Concentration: Prepare a concentrated stock solution (e.g., 10-50 mM) to minimize the volume of solvent added to your culture media, which is typically kept below 0.5% to avoid solvent-induced toxicity.
-
Storage Conditions: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[6] Protect from light by using amber vials or by wrapping vials in aluminum foil.
-
Inert Atmosphere: For highly sensitive compounds, consider overlaying the stock solution with an inert gas like argon or nitrogen before sealing and freezing.[6]
Q3: Are there any modifications to my experimental setup that can improve the stability of the compound during an assay?
A3: Yes, several strategies can be employed:
-
Media Refreshment: For long-term assays, consider replacing the media containing the compound every 24-48 hours to maintain a more consistent concentration.
-
Use of Antioxidants: If oxidative degradation is suspected, the inclusion of a mild, cell-compatible antioxidant in the culture medium could be beneficial, although this should be validated to ensure it doesn't interfere with your assay.
-
Low-Binding Plates: If adsorption to plastic is a concern, using low-binding microplates can help maintain the available concentration of your compound.[7]
-
Minimize Light Exposure: Protect your assay plates from direct light exposure by keeping them in the dark as much as possible.
Q4: What analytical techniques are best suited for quantifying the stability of my compound in cell culture media?
A4: The gold standard for quantifying small molecules in complex biological matrices like cell culture media is Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly HPLC or UPLC coupled with a triple quadrupole or high-resolution mass spectrometer.[1][8]
-
Specificity and Sensitivity: LC-MS offers excellent specificity to distinguish the parent compound from degradants and media components, along with high sensitivity to detect low concentrations.
-
Sample Preparation: A simple protein precipitation step is usually sufficient for sample cleanup before LC-MS analysis.[9]
-
Alternative Methods: While less common for this application, techniques like HPLC with UV detection can be used if the compound has a strong chromophore and if degradants do not co-elute and interfere with its detection.
Summary of Key Stability Considerations and Recommended Actions:
| Potential Issue | Key Factors | Recommended Action |
| Hydrolytic Degradation | pH, Aqueous Environment | Assess stability over time; consider media refreshment for long-term assays. |
| Oxidative Degradation | Oxygen, Light, Media Components | Minimize light exposure; consider use of antioxidants (with validation). |
| Adsorption to Plasticware | Hydrophobicity of Compound | Use low-binding plates; include a small amount of non-ionic surfactant if compatible with the assay. |
| Precipitation from Media | Poor Aqueous Solubility | Confirm solubility at the working concentration; use co-solvents like DMSO at low final concentrations.[5] |
| Formation of Active Degradants | All Degradation Pathways | Characterize potential degradants using LC-MS/MS and test their biological activity. |
References
-
Schmidt, M., Röger, P., & Lingens, F. (1991). Microbial metabolism of quinoline and related compounds. XI. Degradation of quinoline-4-carboxylic acid by Microbacterium sp. H2, Agrobacterium sp. 1B and Pimelobacter simplex 4B and 5B. Biological Chemistry Hoppe-Seyler, 372(11), 1015-1020. [Link]
-
Lingens, F., & Fetzner, S. (1998). Bacterial Degradation of Quinoline and Derivatives-Pathways and Their Biocatalysts. Angewandte Chemie International Edition, 37(5), 576-597. [Link]
-
Zenobi, R. (2013). Single-Cell Metabolomics: A Review. Analytical Chemistry, 85(19), 8857-8875. [Link]
-
Röger, P., & Lingens, F. (1989). Degradation of quinoline-4-carboxylic acid by Microbacterium sp. FEMS Microbiology Letters, 57(3), 279-282. [Link]
-
Wang, J., et al. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. International Journal of Molecular Sciences, 23(8), 4195. [Link]
-
Li, H., et al. (2010). Biodegradation characteristics and metabolic pathway of a strain for quinoline degradation. Journal of Environmental Sciences, 22(7), 1096-1102. [Link]
-
Zhang, Y., et al. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry, 59(24), 10957-10967. [Link]
-
Francky, A., et al. (2019). Cell culture media impact on drug product solution stability. Journal of Pharmaceutical Sciences, 108(1), 136-147. [Link]
-
Ladds, M. J. G., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(17), 7635-7651. [Link]
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Agilent. (2024). Cell Culture Media Analysis in Biopharma by Liquid Chromatography. Agilent Technologies. [Link]
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Lan, T., et al. (2017). Quantification of Drug Molecules in Live Single Cells Using the Single-Probe Mass Spectrometry Technique. Analytical Chemistry, 89(17), 9446-9453. [Link]
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ResearchGate. (2019). How to extract small molecules from cell culture media for LC-MS? [Link]
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Karna, D., et al. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. International Journal of Molecular Sciences, 25(23), 13121. [Link]
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ResearchGate. (2022). Synthesis of quinoline 4-carboxylic acid derivatives. Reagents and... [Link]
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Zhang, J., et al. (2017). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 22(10), 1735. [Link]
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Wang, C., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 846936. [Link]
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Stankunas, K., et al. (2008). Regulating Protein Stability in Mammalian Cells Using Small Molecules. Current Protocols in Chemical Biology, 1, 1-16. [Link]
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GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety. GMP Plastics. [Link]
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National Toxicology Program. (2019). Assay Development Principles and Good Research Practices for Rigor and Reproducibility in In Vitro Toxicology. [Link]
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Multispan, Inc. (n.d.). Tips for Establishing Successful Cell-Based Assays: Part 1. Multispan, Inc. [Link]
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Suresh, K., et al. (2010). Synthesis, antiviral and cytotoxic investigations of 2-(4-chlorophenyl)-3-substituted quinazolin-4(3H) ones. Indian Journal of Pharmaceutical Sciences, 72(6), 703-708. [Link]
-
Al-Qawasmeh, R. A., et al. (2012). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2892. [Link]
-
Al-Qawasmeh, R. A., et al. (2012). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. Acta Crystallographica Section E: Crystallographic Communications, E68, o2892. [Link]
-
Chan, T. H., et al. (2024). Using 2-(2-Chlorophenyl)thiazolidine-4-carboxylic Acid as a Novel Biomarker for 2-Chlorobenzalmalononitrile Exposure. Chemical Research in Toxicology, 37(10), 1747-1754. [Link]
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Pfitzinger Condensation Technical Support Center: A Guide to Optimizing Quinoline Synthesis
Welcome to the technical support center for the Pfitzinger condensation. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this powerful reaction for the synthesis of quinoline-4-carboxylic acids and encounter challenges with reaction yield. The quinoline scaffold is a cornerstone in medicinal chemistry, and mastering its synthesis is crucial for advancing drug discovery programs.[1][2] This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Troubleshooting Guide: Overcoming Low Yields
This section addresses specific experimental issues in a question-and-answer format to help you diagnose and resolve problems in your Pfitzinger condensation reactions.
Q1: My reaction is not proceeding to completion, or the yield is significantly lower than expected. What are the primary factors to investigate?
Low yields in the Pfitzinger reaction can often be traced back to a few key areas. A systematic approach to troubleshooting is essential.
-
Substrate Reactivity:
-
Steric Hindrance: This is a major factor that can impede the reaction.[3][4] Bulky substituents on the ketone, particularly at the α-carbon or on an aryl ring, can sterically hinder the approach of the isatin-derived intermediate.[3][5] For instance, while 2,4-dimethylacetophenone condenses readily with isatin, 2,4,6-trimethyl-desoxybenzoin fails to react under similar conditions due to increased steric bulk.[3][6]
-
Electronic Effects: The electronic nature of your substrates plays a role. Electron-withdrawing groups on the isatin ring can enhance its reactivity, while electron-donating groups may slow down the initial base-catalyzed ring opening.
-
-
Reaction Conditions:
-
Base Strength and Concentration: The Pfitzinger reaction requires a strong base, typically potassium hydroxide (KOH), to facilitate the initial hydrolysis of the isatin amide bond.[7][8] Insufficient base or the use of a weaker base can lead to incomplete isatin ring opening, a critical first step in the reaction mechanism.
-
Temperature and Reaction Time: While many Pfitzinger reactions are run at reflux, the optimal temperature can be substrate-dependent.[2] Insufficient heating may lead to a sluggish reaction, while excessive heat can cause decomposition of starting materials or products, leading to resinification.[9] Reaction times are also critical; these condensations can be slow, sometimes requiring 24 hours or more for completion.[2][6]
-
Solvent Choice: Protic solvents like ethanol are commonly used.[7] The solvent must be able to dissolve the reactants and the base, and its boiling point will dictate the maximum reaction temperature under reflux conditions.
-
-
Purity of Reagents:
-
Ensure the purity of your isatin and carbonyl compounds. Impurities can introduce side reactions or inhibit the desired transformation.
-
The quality of the base is also important. Older bottles of KOH may have absorbed atmospheric carbon dioxide, reducing their effective concentration.
-
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low yields in the Pfitzinger condensation.
Q2: I am observing significant byproduct formation. What are the likely side reactions and how can I minimize them?
Byproduct formation is a common issue that can complicate purification and reduce the yield of the desired quinoline-4-carboxylic acid.
-
Self-Condensation of the Carbonyl Compound: Aldehydes and some ketones with α-hydrogens can undergo base-catalyzed self-condensation (e.g., aldol condensation). This can be minimized by slowly adding the carbonyl compound to the reaction mixture containing the isatin and base.
-
Cannizzaro Reaction (for aldehydes without α-hydrogens): If you are using an aldehyde that lacks α-hydrogens, it can undergo a disproportionation reaction in the presence of a strong base to yield an alcohol and a carboxylic acid.
-
Decarboxylation of the Product: The quinoline-4-carboxylic acid product can sometimes decarboxylate under harsh reaction conditions (prolonged heating at high temperatures). If you suspect this is occurring, try reducing the reaction temperature or time.
-
Formation of Halberkann Variants: If N-acyl isatins are used, the reaction can proceed via the Halberkann variant to produce 2-hydroxy-quinoline-4-carboxylic acids.[7]
Q3: My starting materials are complex or sterically hindered. Are there any modifications to the standard Pfitzinger protocol that might improve my yield?
For challenging substrates, several modifications to the classical Pfitzinger conditions have been developed.
-
Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly reduce reaction times and, in some cases, improve yields.[2] This is due to efficient and rapid heating of the reaction mixture.
-
Alternative Bases: While KOH is standard, other strong bases like sodium ethoxide can be explored, particularly if solubility of the reactants is an issue in ethanolic KOH.
-
Acid-Catalyzed Variations: Although the classic Pfitzinger reaction is base-catalyzed, some acid-catalyzed multicomponent variations have been reported that may be suitable for certain substrates.[10]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Pfitzinger reaction?
The Pfitzinger reaction proceeds through a well-established multi-step mechanism:[2][7]
-
Base-Catalyzed Ring Opening: The reaction begins with the hydrolysis of the amide bond in isatin by a strong base, which opens the five-membered ring to form a keto-acid intermediate.[7][8]
-
Condensation and Imine/Enamine Formation: The carbonyl compound then reacts with the aniline moiety of the keto-acid to form an imine, which subsequently tautomerizes to the more stable enamine.[7]
-
Cyclization and Dehydration: The enamine undergoes an intramolecular cyclization, followed by dehydration, to yield the final substituted quinoline-4-carboxylic acid.[7][8]
Pfitzinger Reaction Mechanism
Caption: The stepwise mechanism of the Pfitzinger condensation.
Q2: What is the typical substrate scope for the carbonyl component in the Pfitzinger reaction?
The Pfitzinger reaction is quite versatile and accommodates a range of carbonyl compounds, provided they possess an α-methylene group.[2] This includes:
-
Aliphatic and aromatic ketones
-
Aldehydes
-
β-Ketoesters
-
1,3-Diketones
However, as previously mentioned, steric hindrance around the α-methylene group can significantly impact the reaction's success.[3][6]
Q3: Are there alternative synthetic routes to quinoline-4-carboxylic acids if the Pfitzinger reaction fails?
Yes, if the Pfitzinger reaction proves unsuitable for your specific substrates, several other named reactions can be employed for the synthesis of quinolines:
-
Doebner Reaction: This is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid.[6][11]
-
Friedländer Synthesis: This involves the condensation of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing a reactive α-methylene group.[12]
-
Camps Quinoline Synthesis: This is the cyclization of an o-acylaminoacetophenone in the presence of a base.
The choice of method will depend on the availability of starting materials and the desired substitution pattern on the quinoline ring.
Experimental Protocols and Data
Protocol 1: General Procedure for Pfitzinger Condensation (Conventional Heating)
This protocol is a generalized method based on several reported procedures.[2]
-
In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (3-4 equivalents) in ethanol.
-
Add isatin (1 equivalent) to the basic solution and stir at room temperature for approximately 1 hour. The color should change, indicating the formation of the potassium salt of isatinic acid.[2]
-
To this mixture, add the carbonyl compound (1-1.5 equivalents).
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in water and extract with a non-polar solvent (e.g., diethyl ether) to remove any unreacted carbonyl compound.
-
Cool the aqueous layer in an ice bath and acidify with a dilute acid (e.g., HCl or acetic acid) to a pH of 4-5 to precipitate the product.[2]
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[2]
Protocol 2: Microwave-Assisted Pfitzinger Synthesis
This method offers a more rapid approach.[2]
-
In a microwave-safe reaction vessel, add isatin (1 equivalent) to a 33% aqueous solution of potassium hydroxide.
-
Add the appropriate carbonyl compound (1 equivalent).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture for a predetermined time (e.g., 9 minutes, optimization may be required).[2]
-
After irradiation, cool the vessel to room temperature.
-
Filter the solution and pour the filtrate into an ice-water mixture.
-
Acidify with acetic acid to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
Table 1: Influence of Steric Hindrance on Pfitzinger Reaction Yield
| Ketone | Substituents | Yield (%) | Reference |
| 4'-Methyldesoxybenzoin | Less hindered | ~37 | [3] |
| 2',4'-Dimethyldesoxybenzoin | Moderately hindered | ~12 | [3] |
| 2',4',6'-Trimethyldesoxybenzoin | Highly hindered | 0 | [3][6] |
References
-
The Pfitzinger Reaction. (Review) - ResearchGate. Available at: [Link]
-
Pfitzinger reaction - Wikipedia. Available at: [Link]
-
(PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review - ResearchGate. Available at: [Link]
-
Steric Hindrance in the Pfitzinger Reaction - Datapdf. Available at: [Link]
-
The effect of steric hindrance on the course of Pfitzinger reactions - Journal of the Chemical Society (Resumed) (RSC Publishing). Available at: [Link]
-
Pfitzinger Synthesis Mechanism | Heterocyclic Compounds 17 - YouTube. Available at: [Link]
-
The Effect of Steric Hiizdrance on the Course of PJ'itxinger Reactions. 795. Available at: [Link]
-
Pfitzinger Reaction - YouTube. Available at: [Link]
-
Optimization of reaction conditions | Download Table - ResearchGate. Available at: [Link]
-
Pfitzinger Quinoline Synthesis. Available at: [Link]
-
The Pfitzinger Reaction. (Review) | PDF | Ketone | Hydroxide - Scribd. Available at: [Link]
-
Quinoline synthesis methods: Friedländer reaction (F); and Pfitzinger... | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
The effect of steric hindrance on the course of Pfitzinger reactions - Sci-Hub. Available at: [Link]
-
The Pfitzinger Reaction in the Synthesis of Quinoline Derivatives | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Scheme 59 3.1.2 Pfitzinger synthesisPfitzinger synthesis for quinolines... | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
フィッツィンガー キノリン合成 Pfitzinger Quinoline Synthesis - Chem-Station (ケムステ). Available at: [Link]
-
What could be reason for getting a very low yield in organic chemistry? - Quora. Available at: [Link]
-
What are some common causes of low reaction yields? : r/Chempros - Reddit. Available at: [Link]
-
Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I - International Journal of Science and Research (IJSR). Available at: [Link]
-
Acid‐catalyzed multicomponent Pfitzinger reaction. - ResearchGate. Available at: [Link]
-
Reaction Conditions Optimization: The Current State - PRISM BioLab. Available at: [Link]
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- 12. researchgate.net [researchgate.net]
Technical Support Center: Crystallization of 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic Acid
Welcome to the dedicated technical support center for the crystallization of 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the crystallization of this compound. Drawing from established principles of physical chemistry and extensive field experience, this document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to ensure the consistent attainment of high-purity crystalline material with the desired physical attributes.
I. Understanding the Molecule: Physicochemical Properties and Their Implications for Crystallization
2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid is a molecule characterized by a rigid, planar quinoline core, a substituted phenyl ring, and a carboxylic acid group. This combination of a large, relatively non-polar aromatic system with a polar, hydrogen-bonding carboxylic acid functional group dictates its solubility and crystallization behavior. The planarity of the quinoline system and the phenyl ring can promote π-π stacking interactions in the crystal lattice, while the carboxylic acid group will strongly favor the formation of hydrogen-bonded dimers or chains. These intermolecular interactions are key to forming a stable crystal lattice but can also present challenges in achieving controlled crystallization.
II. Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for the crystallization of 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid?
A1: A systematic solvent screening is always recommended. Based on the molecule's structure, good starting points are polar aprotic solvents, alcohols, and esters. Consider the following:
-
Alcohols: Ethanol, Methanol, Isopropanol.[1]
-
Esters: Ethyl acetate.
-
Ketones: Acetone.
-
Aromatic Hydrocarbons: Toluene.
-
Ethers: Dioxane, Tetrahydrofuran (THF).
-
Amides: N,N-Dimethylformamide (DMF), Dimethylacetamide (DMAc) (use with caution due to high boiling points).[1]
For a closely related compound, 2-phenyl-4-quinolinecarboxylic acid, it is soluble in alcohol (1g in 120ml), diethyl ether (1g in 100ml), and chloroform (1g in 400ml), and insoluble in water.[1] Another analog, 2-(4-Methylphenyl)quinoline-4-carboxylic acid, has been successfully recrystallized from ethanol.[2][3]
Q2: My compound is "oiling out" instead of crystallizing. What should I do?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid. This is often due to high supersaturation or rapid cooling. To address this:
-
Reduce the cooling rate: Allow the solution to cool slowly to room temperature before further cooling in an ice bath or refrigerator.
-
Use a more dilute solution: Add more solvent to the hot solution before cooling.
-
Change the solvent system: The current solvent may be too good a solvent. Try a solvent in which the compound is less soluble, or use a binary solvent system by adding an anti-solvent.[1]
Q3: I am observing very fine needles or very small crystals. How can I obtain larger crystals?
A3: Fine needles or small crystals are often a result of rapid crystallization. To encourage the growth of larger crystals, you need to slow down the nucleation and growth process. Try the following:
-
Slow cooling: As mentioned above, a slower cooling rate allows for more ordered crystal growth.
-
Reduce supersaturation: Use a slightly larger volume of solvent to dissolve the compound.
-
Use a vapor diffusion or layering technique: Dissolve the compound in a good solvent and layer a poor solvent on top. Slow diffusion of the poor solvent will induce slow crystallization.
Q4: The purity of my compound is not improving after recrystallization. What could be the issue?
A4: If recrystallization is not enhancing purity, consider these possibilities:
-
Inappropriate solvent choice: The impurities may have similar solubility profiles to your target compound in the chosen solvent. A different solvent or a binary solvent system might be necessary to better discriminate between the compound and its impurities.
-
Co-crystallization: The impurity may be co-crystallizing with your product. This requires a more drastic change in crystallization conditions or a different purification technique.
-
Incomplete dissolution: Ensure all of the desired compound is fully dissolved at the elevated temperature, leaving behind any insoluble impurities.
III. In-Depth Troubleshooting Guides
Issue 1: Oiling Out and Amorphous Precipitation
Causality: Oiling out occurs when the solute's solubility is exceeded at a temperature where it is still in a liquid or supercooled liquid state. This is common for compounds with relatively low melting points or when using a solvent in which the compound is extremely soluble at elevated temperatures. Amorphous precipitation is the rapid, disordered crashing out of the solid from a highly supersaturated solution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for oiling out.
Detailed Protocols:
-
Protocol 1: Slow Cooling Crystallization
-
Dissolve the crude 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid in a suitable solvent (e.g., ethanol) at its boiling point until fully dissolved.
-
Add an additional 5-10% of the solvent to prevent premature crashing out.
-
Cover the flask and allow it to cool slowly to room temperature on a benchtop, insulated with glass wool if necessary.
-
Once at room temperature, transfer the flask to a refrigerator (4 °C) for several hours to maximize yield.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Protocol 2: Anti-Solvent Crystallization
-
Dissolve the compound in a minimum amount of a "good" solvent (e.g., THF or acetone) at room temperature.
-
Slowly add a "poor" solvent (anti-solvent) in which the compound is insoluble (e.g., water or hexane) dropwise with stirring until the solution becomes slightly turbid.
-
Warm the mixture gently until the turbidity just disappears.
-
Allow the solution to cool slowly to room temperature.
-
Collect the crystals as described above.
-
Issue 2: Polymorphism and Crystal Habit Control
Causality: Polymorphism is the ability of a compound to exist in more than one crystalline form.[4] Different polymorphs can have different physicochemical properties, including solubility, stability, and bioavailability, making their control critical in pharmaceutical development.[5] The observation of different crystal morphologies (e.g., cubic vs. needle-shaped) in a related compound suggests that 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid may also exhibit polymorphism.[2][3] Crystal habit (the external shape of a crystal) is influenced by the solvent and the presence of impurities.
Investigative Workflow for Polymorphism:
Caption: Workflow for investigating polymorphism.
Key Analytical Techniques for Characterization:
| Technique | Information Provided |
| Powder X-Ray Diffraction (PXRD) | Provides a unique fingerprint for each crystalline form based on the diffraction pattern. |
| Differential Scanning Calorimetry (DSC) | Measures thermal transitions (melting point, phase transitions) and can distinguish between polymorphs.[5][6][7] |
| Thermogravimetric Analysis (TGA) | Determines the presence of solvates or hydrates by measuring mass loss upon heating.[7] |
| Microscopy (Polarized Light, SEM) | Visualizes crystal habit and can help identify different morphologies. |
| FT-IR/Raman Spectroscopy | Can detect differences in molecular vibrations and hydrogen bonding between polymorphs. |
Issue 3: Impact of Impurities on Crystallization
Causality: Impurities originating from the synthesis can significantly impact crystallization by affecting solubility, nucleation, crystal growth, and crystal habit. Structurally similar impurities can be incorporated into the crystal lattice, reducing the final product's purity.[8] For instance, in the synthesis of quinoline-4-carboxylic acids via the Doebner reaction, unreacted starting materials or side-products can be significant impurities.[9][10]
Strategies for Mitigating Impurity Effects:
-
Impurity Profiling: Identify the major impurities in your crude material using techniques like HPLC and LC-MS.
-
Solvent Selection for Impurity Rejection: Choose a solvent system where the desired compound has good solubility at high temperatures and poor solubility at low temperatures, while the impurities remain in the mother liquor.
-
Controlled Crystallization: Slow crystallization processes are generally more effective at excluding impurities from the crystal lattice.
-
Washing: Thoroughly wash the filtered crystals with a small amount of cold, fresh solvent to remove residual mother liquor containing dissolved impurities.
-
Re-slurrying: Suspending the crystalline product in a solvent where it is sparingly soluble can help remove surface-adsorbed impurities.[8]
IV. Experimental Protocols
Protocol 3: General Solvent Screening for Crystallization
-
Place approximately 10-20 mg of crude 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid into several small test tubes.
-
To each test tube, add a different solvent (e.g., ethanol, ethyl acetate, acetone, toluene, etc.) dropwise at room temperature, vortexing after each addition, until the solid dissolves. Note the approximate solubility at room temperature.
-
For solvents in which the compound is sparingly soluble at room temperature, gently heat the test tube in a water bath. Continue adding the solvent dropwise until the solid dissolves completely.
-
Allow the hot solutions to cool to room temperature and then place them in an ice bath.
-
Observe the formation of crystals. A good crystallization solvent will dissolve the compound when hot but yield a good recovery of crystalline solid upon cooling.
V. Data Presentation
Table 1: Recommended Solvents for Screening
| Solvent Class | Examples | Rationale |
| Alcohols | Ethanol, Methanol, Isopropanol | Good balance of polarity to dissolve the carboxylic acid and non-polarity for the aromatic rings.[1] |
| Esters | Ethyl Acetate | Medium polarity, often provides good crystal quality. |
| Ketones | Acetone | Good solvent for many organic compounds, can be used in binary systems. |
| Aromatic Hydrocarbons | Toluene | Can promote π-π stacking and lead to well-ordered crystals.[1] |
| Ethers | Dioxane, THF | Good for initial dissolution, often used in anti-solvent crystallization.[1] |
| Amides | DMF, DMAc | High solvating power, useful for poorly soluble compounds, but difficult to remove.[1] |
| Binary Systems | e.g., Ethanol/Water, THF/Hexane | Allows for fine-tuning of solubility and can be very effective for inducing crystallization.[1] |
References
-
Al-Qawasmeh, R. A., et al. (2012). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2892. [Link]
- Ford, J. L., & Timmins, P. (Eds.). (1989).
-
PubChem. 2-Chloroquinoline-4-carboxylic acid. [Link]
-
Khanfar, M. A., et al. (2012). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. ResearchGate. [Link]
-
Wikipedia. Crystal polymorphism. [Link]
-
Acevedo, D., et al. (2020). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystal Growth & Design, 20(10), 6449–6459. [Link]
- Patel, D. B., et al. (2017). Synthesis and Molecular Docking study of 2-Aryl/Heteroaryl quinoline-4-Carboxylic Acids for Antimalarial, Antituberculosis and Anticancer properties. International Journal of Chemical and Physical Sciences, 6(4), 1-11.
-
TA Instruments. Pharmaceutical Polymorphism by Rapid Heat-Cool DSC. [Link]
-
Salimi, A., et al. (2021). Polymorphism in carboxamide compounds with high-Z′ crystal structures. CrystEngComm, 23(1), 123-134. [Link]
-
Roy, S. (2007). The characterization of polymorphs by thermal analysis. Mettler-Toledo UserCom, 1, 9-12. [Link]
-
Ó'Ciardha, C. T., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 24(7), 1255–1265. [Link]
-
Yuliani, S. R., et al. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. Makara Journal of Science, 27(2), 7. [Link]
-
Starr, J. N., & King, C. J. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Lawrence Berkeley National Laboratory. [Link]
-
Goldstein, D. M., et al. (2013). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 56(22), 9037–9050. [Link]
-
Braga, D., et al. (2009). Crystal Polymorphism and Multiple Crystal Forms. In Crystal Engineering: From Molecules and Crystals to Materials (pp. 31-59). Springer, Dordrecht. [Link]
- Zemtsova, M. N., et al. (2004). A Procedure for Preparation of 2‐Methylquinoline‐4‐carboxylic Acids. ChemInform, 35(15).
-
Fun, H. K., et al. (2013). Crystal structure of 2-(pyridinium-2-yl)quinoline-4-carboxylic acid nitrate, [C15H11N2O2][NO3]. ResearchGate. [Link]
-
Zhang, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 848888. [Link]
-
Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]
- Wang, Y. (2013). Preparation method for quinoline-4-carboxylic acid derivative.
-
Gellis, A., et al. (2001). Synthetic approaches to 1-(2-chlorophenyl)isoquinoline-3-carboxylic acid. Journal of the Chemical Society, Perkin Transactions 1, (21), 2854-2857. [Link]
-
Guchhait, S. K., et al. (2024). Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C−H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions. The Journal of Organic Chemistry. [Link]
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- 1. 2-苯基-4-喹啉羧酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2-(4-Methylphenyl)quinoline-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Crystal polymorphism - Wikipedia [en.wikipedia.org]
- 5. tainstruments.com [tainstruments.com]
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- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthetic approaches to 1-(2-chlorophenyl)isoquinoline-3-carboxylic acid - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
reducing impurities in the synthesis of quinoline-4-carboxylic acids
Welcome to the technical support center for the synthesis of quinoline-4-carboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and practical laboratory experience. Our goal is to help you navigate the complexities of quinoline synthesis, minimize impurities, and optimize your reaction outcomes.
I. Troubleshooting Guide: Navigating Common Synthetic Challenges
This section addresses specific issues that may arise during the synthesis of quinoline-4-carboxylic acids, providing insights into their root causes and offering actionable solutions.
Problem 1: Low Yield of the Desired Quinoline-4-Carboxylic Acid
Q: My Doebner or Pfitzinger reaction is resulting in a disappointingly low yield. What are the likely causes and how can I improve it?
A: Low yields in classic quinoline syntheses like the Doebner and Pfitzinger reactions are a common challenge, often stemming from suboptimal reaction conditions or the inherent reactivity of the chosen substrates.[1][2]
Probable Causes & Solutions:
-
Incomplete Reaction:
-
Causality: The condensation and cyclization steps may not have gone to completion. Traditional methods can be slow and require prolonged heating.[1]
-
Solution: Consider extending the reaction time and ensuring the temperature is optimal for the specific substrates. For thermally sensitive materials, microwave irradiation can be an effective technique to shorten reaction times and improve yields.[1]
-
-
Substrate Reactivity (Especially with Electron-Deficient Anilines):
-
Causality: Anilines with electron-withdrawing groups are less nucleophilic, which can significantly hinder the initial condensation step in the Doebner reaction, leading to low product formation.[2][3]
-
Solution: For these challenging substrates, a modified approach known as the Doebner hydrogen-transfer reaction can be beneficial. This method has shown improved yields for electron-deficient anilines.[2] Additionally, screening different acid catalysts, such as BF₃·THF instead of traditional Brønsted acids, may enhance the reaction rate.[3]
-
-
Side Reactions and Impurity Formation:
-
Causality: Competing side reactions, such as self-condensation of carbonyl compounds or polymerization, can consume starting materials and reduce the yield of the desired product.[4]
-
Solution: Carefully control the reaction temperature. For instance, in the Doebner reaction, adding pyruvic acid dropwise at elevated temperatures can suppress decomposition and the formation of impurities.[3] In the Friedländer synthesis, using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) can promote the desired reaction over self-condensation of ketones.[4]
-
-
Suboptimal Catalyst or Solvent:
-
Causality: The choice of acid catalyst and solvent plays a crucial role in reaction efficiency.
-
Solution: Experiment with different acid catalysts (e.g., polyphosphoric acid, sulfamic acid) and solvents.[5][6] For example, in some Doebner reactions, acetonitrile has been found to be a superior solvent to ethanol or toluene.[3]
-
Problem 2: Formation of Tarry Byproducts
Q: My reaction mixture, particularly in a Skraup or Doebner-von Miller synthesis, is producing a significant amount of tar. How can I prevent this?
A: Tar formation is a well-known issue in quinoline syntheses that employ strongly acidic and oxidizing conditions, such as the Skraup and Doebner-von Miller reactions.[7] This is primarily due to the polymerization of reactive intermediates.
Probable Causes & Solutions:
-
Highly Exothermic Reaction:
-
Causality: The Skraup synthesis is notoriously exothermic, and uncontrolled temperature spikes can lead to the polymerization of intermediates like acrolein, which is formed from the dehydration of glycerol.[7]
-
Solution: Implement strict temperature control by gradually heating the reaction mixture. The use of a moderator, such as ferrous sulfate (FeSO₄), can help to make the reaction less violent and reduce tar formation.[7]
-
-
Vigorous Oxidizing Agents:
-
Causality: While effective, oxidizing agents like nitrobenzene can contribute to the vigorous nature of the reaction.
-
Solution: Consider using a milder oxidizing agent, such as arsenic acid, which can result in a less aggressive reaction.[7]
-
Problem 3: Presence of Isomeric Impurities
Q: I am observing the formation of regioisomers in my Combes synthesis. How can I improve the regioselectivity?
A: The formation of isomeric products is a common challenge in the Combes synthesis, particularly when using unsymmetrical β-diketones.[8] Regioselectivity is influenced by both steric and electronic factors.
Probable Causes & Solutions:
-
Steric and Electronic Effects:
-
Causality: The initial nucleophilic attack of the aniline on the β-diketone and the subsequent acid-catalyzed ring closure can occur at two different positions, leading to a mixture of isomers.
-
Solution: The regioselectivity can be influenced by the substituents on both the aniline and the β-diketone.[4]
-
Increasing the steric bulk on one of the carbonyl groups of the β-diketone can favor the formation of one regioisomer.[4]
-
The electronic nature of the aniline substituents also plays a role. For example, when using trifluoromethyl-β-diketones, methoxy-substituted anilines tend to favor the formation of 2-CF₃-quinolines, while chloro- or fluoroanilines favor the 4-CF₃ regioisomer.[4][8]
-
-
Catalyst and Solvent Choice: Experimenting with different acid catalysts (e.g., polyphosphoric acid instead of sulfuric acid) and solvents can also alter the product ratio.[4]
-
Problem 4: Difficulty in Product Purification
Q: My crude product is difficult to purify, and I'm struggling to remove residual starting materials and colored byproducts. What are the most effective purification strategies?
A: Effective purification is critical for obtaining high-purity quinoline-4-carboxylic acids. The choice of method depends on the nature of the impurities.
Effective Purification Techniques:
-
Recrystallization: This is a highly effective method for removing small amounts of impurities and for obtaining a crystalline final product.[7] The choice of solvent is crucial and may require some experimentation. Common solvents include ethanol, N,N-dimethylformamide (DMF), and mixtures of solvents.[9]
-
Column Chromatography: For separating the desired product from significant quantities of impurities with different polarities, such as isomers and colored byproducts, column chromatography is the method of choice.[4][7]
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase: A gradient elution with a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) is often effective.[4] For more polar or basic quinolines, a system of methanol in dichloromethane, sometimes with a small amount of ammonia, can be employed.[4]
-
-
Acid-Base Extraction: Since quinoline-4-carboxylic acids are acidic, they can be separated from non-acidic impurities by dissolving the crude product in a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide), washing with an organic solvent to remove neutral and basic impurities, and then re-precipitating the desired product by acidifying the aqueous layer.
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of quinoline-4-carboxylic acids.
Q1: What are the most common named reactions for synthesizing quinoline-4-carboxylic acids?
A1: The most prominent methods include:
-
Doebner Reaction: A three-component reaction involving an aniline, an aldehyde, and pyruvic acid.[2][10]
-
Pfitzinger Reaction: The reaction of an isatin with a carbonyl compound in the presence of a strong base.[5][10]
-
Gould-Jacobs Reaction: This synthesis starts with an aniline and an alkoxymethylenemalonic ester to form 4-hydroxyquinoline-3-carboxylic acid derivatives, which can be subsequently decarboxylated.[11][12]
Q2: How can I monitor the progress of my quinoline synthesis reaction?
A2: Thin-Layer Chromatography (TLC) is a quick and effective qualitative method for monitoring the progress of a reaction.[7] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. High-Performance Liquid Chromatography (HPLC) can provide more accurate quantitative data on the reaction progress and the formation of any byproducts.[7]
Q3: What analytical techniques are best for assessing the purity of the final product?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Provides accurate quantitative data on the purity of the sample and can resolve and quantify isomeric impurities.[7][13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure of the desired product and can help in the identification and quantification of impurities.[7]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can be coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS) to identify and quantify volatile impurities and byproducts.[7]
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity for solid compounds.[7]
Q4: Are there any "green" or more environmentally friendly approaches to quinoline synthesis?
A4: Yes, there is a growing focus on developing greener synthetic methods.[1] These often involve:
-
Use of environmentally benign solvents: Such as water or ethanol.[10]
-
Recyclable catalysts: To minimize waste.[10]
-
Energy-efficient reaction conditions: Including microwave or ultrasound irradiation to reduce reaction times and energy consumption.[1][10]
-
One-pot procedures: These reduce the number of steps and purification stages, minimizing solvent usage and waste generation.[1]
III. Experimental Protocols & Visualizations
Protocol 1: Purification by Column Chromatography
This protocol outlines a general procedure for purifying quinoline derivatives using silica gel column chromatography.
Materials:
-
Crude quinoline product
-
Silica gel (60-120 mesh or 230-400 mesh)
-
Elution solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol)
-
Chromatography column
-
Collection tubes
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane or a hexane/ethyl acetate mixture).
-
Column Packing: Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of the elution solvent or a suitable solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry-loaded sample to the top of the packed silica gel bed. Add a thin layer of sand on top to prevent disturbance.
-
Elution: Begin elution with a non-polar solvent system (e.g., 100% hexane). Gradually increase the polarity of the eluent (gradient elution) by increasing the proportion of the more polar solvent (e.g., ethyl acetate).[4]
-
Fraction Collection: Collect fractions and monitor the elution of the product by TLC.
-
Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified quinoline.[4]
Diagrams of Key Synthetic Pathways
The following diagrams illustrate the general mechanisms of common quinoline syntheses.
Caption: A simplified workflow of the Doebner reaction.
Caption: A simplified workflow of the Pfitzinger reaction.
IV. References
-
common impurities in 6-Chloroquinoline synthesis and their removal - Benchchem. (n.d.). Retrieved from
-
synthesis of quinoline derivatives and its applications | PPTX - Slideshare. (n.d.). Retrieved from
-
Combes Quinoline Synthesis. (n.d.). Retrieved from
-
Minimizing impurities in the final product of quinoline synthesis - Benchchem. (n.d.). Retrieved from
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.). Retrieved from
-
Combes quinoline synthesis - Wikipedia. (n.d.). Retrieved from
-
Doebner–Miller reaction - Wikipedia. (n.d.). Retrieved from
-
Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction | The Journal of Organic Chemistry - ACS Publications. (2023, August 23). Retrieved from
-
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - NIH. (n.d.). Retrieved from
-
Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants - MDPI. (n.d.). Retrieved from
-
Gould–Jacobs reaction - Wikipedia. (n.d.). Retrieved from
-
Combes Quinoline Synthesis PDF - Scribd. (n.d.). Retrieved from
-
Method for purifying quinolinecarboxylic acid derivative - Google Patents. (n.d.). Retrieved from
-
Gould-Jacobs Reaction. (n.d.). Retrieved from
-
Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from
-
Doebner-von Miller Synthesis. (n.d.). Retrieved from
-
Three-Component Synthesis of Quinoline-4-carboxylic Acids: Application Notes and Protocols - Benchchem. (n.d.). Retrieved from
-
Preparation method for quinoline-4-carboxylic acid derivative - Google Patents. (n.d.). Retrieved from
-
(PDF) RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES - ResearchGate. (2022, September 30). Retrieved from
-
Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC - PubMed Central. (n.d.). Retrieved from _
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. (n.d.). Retrieved from
-
Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction - Benchchem. (n.d.). Retrieved from
-
Doebner-von Miller reaction | Semantic Scholar. (n.d.). Retrieved from
-
Gould Jacobs Quinoline forming reaction:SP1.qxd. (n.d.). Retrieved from
-
Doebner-Miller reaction and applications | PPTX - Slideshare. (n.d.). Retrieved from
-
Determination of Quinoline in Textiles by High- Performance Liquid Chromatography - ResearchGate. (2023, July 14). Retrieved from
-
Preparation and Properties of Quinoline. (n.d.). Retrieved from
-
Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re - UI Scholars Hub. (2023, June 2). Retrieved from
-
Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC. (2020, November 3). Retrieved from
-
Quinoline-4-carboxylic Acids and Esters from N,N-Dimethylenaminones and Isatins. (n.d.). Retrieved from
-
Rapid and green analytical method for the determination of quinoline alkaloids from Cinchona succirubra based on Microwave-Integrated Extraction and Leaching (MIEL) prior to high performance liquid chromatography - PubMed. (n.d.). Retrieved from
-
A Comparative Guide to Quinoline Synthesis: Alternatives to the Gould-Jacobs Reaction - Benchchem. (n.d.). Retrieved from
-
(PDF) Rapid and Green Analytical Method for the Determination of Quinoline Alkaloids from Cinchona succirubra Based on Microwave-Integrated Extraction and Leaching (MIEL) Prior to High Performance Liquid Chromatography - ResearchGate. (2025, December 13). Retrieved from
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comparing the efficacy of 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid with other SIRT3 inhibitors
An In-Depth Guide to Comparing the Efficacy of SIRT3 Inhibitors: A Framework for Evaluating Novel Compounds
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to compare the efficacy of novel SIRT3 inhibitors. Given the limited public data on 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid as a Sirtuin 3 (SIRT3) inhibitor, this document will use it as a hypothetical lead candidate to illustrate the essential experimental comparisons against well-characterized inhibitors. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative references.
Introduction: SIRT3 as a Pivotal Therapeutic Target
Sirtuin 3 (SIRT3) has emerged as a critical regulator of mitochondrial health and cellular metabolism. As the primary NAD+-dependent protein deacetylase within the mitochondria, SIRT3 governs a wide array of processes crucial for cellular homeostasis.[1][2] Its substrates are key enzymes involved in the TCA cycle, fatty acid oxidation, oxidative phosphorylation, and antioxidant defense.[3][4][5] By deacetylating and activating proteins like manganese superoxide dismutase (MnSOD) and isocitrate dehydrogenase 2 (IDH2), SIRT3 plays a vital role in detoxifying reactive oxygen species (ROS) and maintaining metabolic stability.[1][3]
The dual role of SIRT3 in various cancers—acting as either a tumor suppressor or promoter depending on the context—has made it an attractive, albeit complex, therapeutic target.[3][6] This complexity necessitates the development of potent and, critically, selective inhibitors to dissect its function and exploit its therapeutic potential. The primary challenge in this endeavor is the high structural homology within the catalytic domains of SIRT1, SIRT2, and SIRT3, often leading to off-target effects.[2][7]
This guide will outline a rigorous, multi-step process for characterizing a novel SIRT3 inhibitor, such as our hypothetical compound 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid, and comparing its efficacy against a panel of established modulators.
The Current Landscape of SIRT3 Inhibitors: A Comparative Overview
A rational evaluation of a new chemical entity requires benchmarking against existing standards. SIRT3 inhibitors can be broadly categorized by their selectivity and mechanism of action. A direct comparison of their half-maximal inhibitory concentrations (IC50) reveals significant diversity in potency and selectivity.
| Compound | Type | SIRT3 IC50 (μM) | SIRT1 IC50 (μM) | SIRT2 IC50 (μM) | Key Features & Rationale | References |
| 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid (P6) | Selective Inhibitor | 7.2 | 32.6 | 33.5 | Quinoline derivative with moderate potency and good selectivity over SIRT1/2. Represents a class of inhibitors built on a specific chemical scaffold. | [8],[9] |
| 3-TYP | Selective Inhibitor | 38 | >100 (approx.) | >100 (approx.) | Widely used as a research tool for its SIRT3 specificity, though potential off-target effects on other NAD-dependent enzymes exist. | [6],[10] |
| YC8-02 | Mitochondria-Targeted Inhibitor | ~1.0 or lower | - | <1.0 | Incorporates a triphenylphosphonium (TPP) moiety to achieve high mitochondrial concentration, enhancing selectivity by localization. | [11],[6] |
| LC-0296 | Pan-SIRT1/2/3 Inhibitor | Potent (specific value not stated) | Potent | Potent | A polycyclic compound that increases global mitochondrial protein acetylation, indicating broad activity against mitochondrial sirtuins. | [12] |
| NH4-6 | Pan-SIRT1/2/3 Inhibitor | 2.3 | 3.0 | 0.032 | A pan-inhibitor that demonstrates high cytotoxicity but can cause toxicity due to broad sirtuin inhibition. | [13] |
| Peptide-Based Inhibitors (e.g., Compound 17) | Mitochondria-Targeted Inhibitor | Potent | Potent | Potent | Utilizes a mitochondria-targeting peptide sequence to deliver a potent but non-selective inhibitor payload specifically to the organelle, achieving cellular selectivity. | [2],[14] |
Table 1: Comparative data for a selection of SIRT3 inhibitors. This table serves as a benchmark against which a novel compound like 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid would be measured.
Visualizing the Mechanism: The SIRT3 Signaling Axis
To understand the impact of these inhibitors, it is crucial to visualize the central role of SIRT3 in mitochondrial function. The diagram below illustrates how SIRT3 deacetylates key protein targets to mitigate oxidative stress and regulate metabolism.
Caption: Core SIRT3 signaling pathway in the mitochondria.
A Step-by-Step Framework for Inhibitor Evaluation
Evaluating a novel SIRT3 inhibitor requires a tiered approach, moving from basic biochemical potency to cellular target engagement and downstream functional effects. The following workflow provides a self-validating system to ensure robust and reliable data.
Sources
- 1. The Role of SIRT3 in the Brain Under Physiological and Pathological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondria-targeted inhibitors of the human SIRT3 lysine deacetylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial Sirtuin 3: New emerging biological function and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sirtuin 3 (SIRT3) Pathways in Age-Related Cardiovascular and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Frontiers | Human Sirtuin Regulators: The “Success” Stories [frontiersin.org]
- 8. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 9. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. A Mitochondria-Targeting SIRT3 Inhibitor with Activity against Diffuse Large B Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Anticancer Potential of 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Preclinical Landscape
The quest for novel anticancer therapeutics is a journey from molecular design to potential clinical application. This guide offers an in-depth validation framework for a promising candidate, 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid. Quinoline derivatives have emerged as a significant class of heterocyclic compounds with a wide array of pharmacological activities, including potent anticancer effects. Their mechanisms of action are diverse, ranging from the induction of apoptosis and cell cycle arrest to the inhibition of critical signaling pathways.[1][2][3] This document provides a comparative analysis of the anticipated anticancer activity of 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid against established standards of care, supported by detailed experimental methodologies for its validation.
Section 1: Unveiling the Anticancer Potential: A Comparative In Vitro Analysis
While direct experimental data for 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid is not yet publicly available, we can extrapolate its potential efficacy by examining a closely related analogue, a 2-phenylquinoline-4-carboxylic acid derivative designated as Compound D28 .[4] This analogue shares the core 2-phenylquinoline-4-carboxylic acid scaffold, providing a valuable, albeit predictive, benchmark for our target molecule.
The following table compares the cytotoxic profile of Compound D28 with standard chemotherapeutic agents across a panel of human cancer cell lines. This comparative data is crucial for contextualizing the potential potency and selectivity of our lead compound.
| Cell Line | Cancer Type | Compound D28 IC₅₀ (µM)[4] | Standard Drug | Standard Drug IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | 5.66 | Doxorubicin | ~0.1-1 |
| A549 | Lung Carcinoma | 2.83 | Cisplatin | ~1-10 |
| HepG2 | Hepatocellular Carcinoma | 2.16 | Sorafenib | ~5-10 |
| MDA-MB-231 | Breast Adenocarcinoma | Not Available | Doxorubicin | ~0.01-0.1 |
Data Interpretation and Scientific Rationale:
The half-maximal inhibitory concentration (IC₅₀) is a critical metric for gauging the in vitro potency of a compound. A lower IC₅₀ value signifies greater potency. The data for Compound D28 suggests promising activity against lung and liver cancer cell lines, with IC₅₀ values in the low micromolar range.[4] While its activity against the MCF-7 breast cancer cell line is moderate, it still falls within a therapeutically relevant concentration.
It is imperative to acknowledge that the substitution pattern on the quinoline and phenyl rings can significantly influence biological activity. The presence of a 4-chloro substituent on the phenyl ring and a 3-methyl group on the quinoline ring of our target compound, 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid, will undoubtedly modulate its cytotoxic profile compared to Compound D28. These modifications may enhance lipophilicity, alter electronic properties, and influence binding to intracellular targets, potentially leading to increased potency and/or selectivity. Further empirical testing is essential to elucidate the precise cytotoxic effects of this specific molecule.
Section 2: Deciphering the Mechanism of Action: A Methodological Blueprint
To move beyond simple cytotoxicity, it is crucial to understand how a compound exerts its anticancer effects. The following experimental protocols provide a robust framework for elucidating the mechanism of action of 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is a foundational experiment to determine the dose-dependent cytotoxic effects of a novel compound.
Experimental Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid and standard drugs (e.g., Doxorubicin, Cisplatin, 5-Fluorouracil) in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value.
Causality Behind Experimental Choices: The choice of a 48-72 hour incubation period allows sufficient time for the compound to exert its effects on cell proliferation and viability. The use of multiple cell lines from different cancer types provides insights into the compound's spectrum of activity.
Apoptosis Induction: Annexin V-FITC/Propidium Iodide (PI) Staining
Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs eliminate tumor cells. The Annexin V-FITC/PI assay is a widely used flow cytometry-based method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[5]
Experimental Protocol:
-
Cell Treatment: Treat cancer cells with 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid at concentrations around its IC₅₀ value for 24-48 hours. Include both untreated and positive controls (e.g., cells treated with a known apoptosis inducer like staurosporine).
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.[6][7]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are in early apoptosis, while FITC-positive/PI-positive cells are in late apoptosis or necrosis.
Trustworthiness of the Protocol: This dual-staining method provides a self-validating system. Annexin V identifies the externalization of phosphatidylserine, an early apoptotic event, while PI identifies cells with compromised membrane integrity, a hallmark of late apoptosis and necrosis.
Cell Cycle Analysis: Propidium Iodide Staining
Many anticancer agents function by inducing cell cycle arrest, preventing cancer cells from progressing through the division cycle. Propidium iodide staining followed by flow cytometry allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[8]
Experimental Protocol:
-
Cell Treatment: Treat cancer cells with the test compound for a duration that allows for potential cell cycle alterations (e.g., 24 hours).
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.[1][2]
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide and RNase A (to prevent staining of RNA).[2][3]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will distinguish between the different cell cycle phases.
Authoritative Grounding: The stoichiometric binding of propidium iodide to DNA ensures that the fluorescence intensity is directly proportional to the DNA content, providing a reliable method for cell cycle analysis.
Section 3: Visualizing the Path Forward: Workflows and Pathways
Clear visualization of experimental processes and biological pathways is essential for comprehension and reproducibility.
Caption: A streamlined workflow for the preclinical validation of a novel anticancer compound.
Caption: A simplified diagram of the intrinsic apoptosis pathway often targeted by anticancer agents.
Section 4: Advancing to In Vivo Models: The Xenograft Study
Positive in vitro results are a prerequisite for advancing a compound to in vivo testing. The subcutaneous xenograft model is a widely accepted standard for evaluating the efficacy and toxicity of novel anticancer agents in a living organism.[9][10]
Experimental Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., A549, for which the analogue showed good in vitro activity) into the flank of immunodeficient mice (e.g., nude or SCID mice).[9]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into control and treatment groups. Administer 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid and a standard-of-care drug (e.g., Cisplatin) via an appropriate route (e.g., intraperitoneal or oral).
-
Monitoring: Measure tumor volume and body weight regularly. Monitor for any signs of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Causality Behind Experimental Choices: The use of immunodeficient mice is essential to prevent rejection of the human tumor cells.[9] Monitoring both tumor growth and animal well-being provides a crucial assessment of the compound's therapeutic index (the balance between efficacy and toxicity).
Conclusion: A Promising Scaffold for Further Development
While this guide has relied on data from a closely related analogue, the 2-phenylquinoline-4-carboxylic acid scaffold demonstrates significant promise as a source of novel anticancer agents. The anticipated cytotoxic activity of 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid, coupled with the potential for favorable mechanistic properties, warrants its progression through the rigorous validation pipeline outlined herein. The provided protocols offer a comprehensive and scientifically sound framework for elucidating its true therapeutic potential. The journey from the bench to the bedside is long and challenging, but with a systematic and evidence-based approach, compounds like 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid can be thoroughly evaluated for their potential to contribute to the arsenal of anticancer therapies.
References
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Bio-protocol. (2015). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Retrieved from [Link][8]
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Flow Cytometry Facility, University of Chicago. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. Retrieved from [Link][2]
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Jung, J. (2014). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PTB Reports, 2(1), 1-6.[9]
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George, R. E., et al. (2019). An overview of quinoline derivatives as anti-cancer agents. ResearchGate.[2]
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Kouznetsov, V. V., et al. (2012). Comprehensive review on current developments of quinoline-based anticancer agents. Anti-Cancer Agents in Medicinal Chemistry, 12(8), 955-971.[3]
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Shinde, K. W., et al. (2021). Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives as potent anti-breast cancer and antibacterial agents. Thai Journal of Pharmaceutical Sciences, 45(1), 41-49.[12][13][14]
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A Comparative Guide to the Synthesis and Biological Activity of 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic Acid and Its Analogs
Introduction
The quinoline-4-carboxylic acid scaffold is a quintessential "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2] Its rigid, planar structure and versatile substitution points allow for precise tuning of steric and electronic properties to optimize interactions with various biological targets. This guide provides a detailed comparative analysis of a specific, potent derivative, 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid , and its structural analogs.
Our focus will be on the structure-activity relationships (SAR) that govern the biological efficacy of these compounds, primarily as inhibitors of human dihydroorotate dehydrogenase (DHODH), a critical enzyme in cancer cell proliferation. We will delve into the synthetic strategies used to access this chemical class, provide detailed experimental protocols for both synthesis and biological evaluation, and present comparative data to guide future drug discovery efforts. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage this promising chemical scaffold.
Synthetic Strategies: The Pfitzinger Reaction
The most direct and widely employed method for synthesizing quinoline-4-carboxylic acids is the Pfitzinger reaction .[1][3] First described in 1886, this reaction involves the condensation of isatin (or a substituted isatin) with a carbonyl compound containing an α-methylene group, conducted under basic conditions.[1][4][5]
The choice of the Pfitzinger reaction is strategic. Its versatility allows for the introduction of diverse substituents at the C2 and C3 positions of the quinoline ring by simply varying the carbonyl reactant, making it ideal for generating a library of analogs for SAR studies.[1] The reaction proceeds via a base-catalyzed hydrolysis of the isatin amide bond, followed by condensation with the carbonyl compound to form an imine, which then undergoes an intramolecular cyclization and dehydration to yield the final quinoline-4-carboxylic acid.[5]
Caption: General workflow of the Pfitzinger reaction for quinoline synthesis.
While the Pfitzinger reaction is robust for C2 and C3 functionalization, other methods like the Doebner reaction, which condenses anilines, aldehydes, and pyruvic acid, are often used for synthesizing 2-aryl-quinoline-4-carboxylic acids that lack a C3 substituent.[6][7]
Primary Mechanism of Action: DHODH Inhibition
A significant body of research has identified human dihydroorotate dehydrogenase (hDHODH) as a key target for the anticancer activity of this compound class.[6][8] DHODH is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway—the oxidation of dihydroorotate to orotate.[9]
Rapidly proliferating cells, particularly cancer cells, have a high demand for pyrimidines for DNA and RNA synthesis. By inhibiting DHODH, these compounds effectively starve cancer cells of essential building blocks, leading to cell cycle arrest in the S-phase and subsequent cell death.[8][9]
Caption: Role of DHODH in pyrimidine synthesis and its inhibition.
Structure-Activity Relationship (SAR) Analysis
The potency of quinoline-4-carboxylic acids as DHODH inhibitors is highly dependent on the nature and position of substituents on the quinoline core. A comparative analysis reveals three critical regions for optimizing activity.[10]
-
C2 Position: Requires a bulky, hydrophobic substituent for effective binding within the largely nonpolar pocket of the DHODH enzyme.[6][10]
-
C4 Position: Has a strict requirement for a carboxylic acid. This group is essential for forming a salt bridge with a key arginine residue (R136) in the enzyme's active site.[9][10]
-
C3 Position: While not as extensively studied as the C2 position, substitution here, such as with a methyl group, significantly influences potency.
The following table summarizes experimental data for 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid and selected analogs, illustrating these SAR principles.
| Compound ID | C2-Substituent | C3-Substituent | Benzo Ring Sub. (R) | Target/Assay | IC₅₀ (µM) | Reference |
| 1 (Parent) | 4-Chlorophenyl | -CH₃ | H | DHODH | Potent (exact value not specified in sources) | Implied from[9] |
| 2 | 4'-Bromo-phenyl | -CH₃ | H | DHODH | 0.039 (for ester precursor) | [9] |
| 3 | 2'-Fluoro-1,1'-biphenyl-4-yl | H | H | DHODH | 0.250 ± 0.11 | [6][9] |
| 4 | Substituted Pyridine | H | H | DHODH | 0.0097 ± 0.0014 | [6][9] |
| 5 | Substituted Pyridine | H | H | DHODH | 0.0262 ± 0.0018 | [6][9] |
| 6 | 4'-Bromo-phenyl | -CH₃ | 6-CF₃ | DHODH | 0.028 (for ester precursor) | [9] |
| 7 (Ester) | 4'-Bromo-phenyl | -CH₃ | H | DHODH | 0.039 | [9] |
| 8 (Acid) | 4'-Bromo-phenyl | -CH₃ | H | DHODH | 0.003 | [9] |
Analysis of SAR Data:
-
Impact of C2-Substituent: The data shows that complex aryl systems, such as substituted biphenyls (Cmpd 3) and pyridines (Cmpd 4, 5), are well-tolerated and can lead to highly potent inhibitors.[6][9] The hydrophobic channel of the DHODH binding site accommodates these bulky groups.[9]
-
Impact of C4-Carboxylic Acid vs. Ester: A direct comparison between compound 7 (methyl ester) and compound 8 (carboxylic acid) demonstrates the critical importance of the free carboxylate. Hydrolysis of the ester to the carboxylic acid resulted in a >10-fold increase in potency (IC₅₀ from 0.039 µM to 0.003 µM).[9] This underscores the necessity of the carboxylate for the salt bridge interaction with the enzyme.[6][9][10]
-
Impact of Benzo Ring Substitution: The addition of an electron-withdrawing trifluoromethyl (-CF₃) group at the C6 position (Cmpd 6) maintains high potency, indicating that this part of the scaffold can be modified to fine-tune pharmacokinetic properties without sacrificing target engagement.[9]
Experimental Protocols
To ensure reproducibility and facilitate further research, we provide detailed, self-validating protocols for the synthesis of a representative compound and its subsequent biological evaluation.
Protocol 1: Synthesis of 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic Acid
This protocol is based on the Pfitzinger condensation reaction.[9]
Materials:
-
5-Chloroisatin
-
1-(4-chlorophenyl)propan-1-one
-
Potassium Hydroxide (KOH)
-
Ethanol (EtOH)
-
Deionized Water (H₂O)
-
Glacial Acetic Acid
-
Standard reflux apparatus, magnetic stirrer, filtration equipment.
Procedure:
-
Base Hydrolysis: In a 250 mL round-bottom flask, dissolve potassium hydroxide (e.g., 5.0 g) in a mixture of ethanol (50 mL) and water (20 mL).
-
Isatin Addition: Add 5-chloroisatin (e.g., 0.01 mol) to the basic solution. Heat the mixture to reflux with stirring for 1 hour to ensure complete hydrolysis and ring-opening of the isatin.
-
Ketone Addition: To the hot solution, add 1-(4-chlorophenyl)propan-1-one (e.g., 0.011 mol) dropwise over 10 minutes.
-
Condensation & Cyclization: Continue to reflux the reaction mixture with vigorous stirring for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Precipitation: After cooling the reaction mixture to room temperature, pour it slowly into 200 mL of ice-cold water.
-
Acidification: Acidify the aqueous mixture with glacial acetic acid until the pH is ~4-5. The product will precipitate as a solid.
-
Isolation & Purification: Filter the precipitate using a Buchner funnel. Wash the solid thoroughly with cold water to remove any inorganic salts.
-
Drying & Recrystallization: Dry the crude product in a vacuum oven. For final purification, recrystallize the solid from a suitable solvent system, such as ethanol/water, to afford the pure 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: In Vitro hDHODH Inhibition Assay
This protocol describes a representative enzyme inhibition assay to determine the IC₅₀ value of test compounds.
Caption: Workflow for an in vitro hDHODH enzyme inhibition assay.
Procedure:
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer solution (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100).
-
Prepare stock solutions of L-dihydroorotate (L-DHO), Decylubiquinone (CoQ), and 2,6-dichloroindophenol (DCIP) in the appropriate solvent.
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and perform serial dilutions to obtain a range of test concentrations.
-
-
Assay Plate Setup:
-
In a 96-well microplate, add the assay buffer to each well.
-
Add the test compound dilutions to the appropriate wells. Include wells for a positive control (known inhibitor, e.g., Brequinar) and a negative control (DMSO vehicle).
-
Add the hDHODH enzyme solution, CoQ, and DCIP to all wells.
-
-
Reaction & Measurement:
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding the L-DHO substrate to all wells.
-
Immediately place the plate in a microplate reader and monitor the decrease in absorbance at 600 nm (the wavelength at which DCIP reduction is measured) kinetically for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC₅₀ value.
-
Conclusion and Future Outlook
The comparative analysis of 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid and its analogs confirms its status as a highly promising scaffold for the development of targeted therapeutics. The structure-activity relationship is well-defined, with potent biological activity, particularly as DHODH inhibitors, being contingent on three key structural motifs: a bulky hydrophobic group at C2, an unmodified carboxylic acid at C4, and appropriate substitution on the quinoline core.
The Pfitzinger reaction provides a reliable and versatile synthetic route for generating diverse analogs, enabling extensive exploration of the chemical space around this scaffold. Future research should focus on modifying the C2-aryl group and the benzo portion of the quinoline ring to optimize not only potency but also critical drug-like properties such as solubility, metabolic stability, and oral bioavailability. The robust SAR foundation presented in this guide provides a clear roadmap for the rational design of next-generation inhibitors for cancer and potentially other diseases driven by pyrimidine metabolism.
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A Comparative Guide to the Efficacy of 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic Acid: An In Vitro and In Vivo Perspective
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Promise of Quinoline-4-Carboxylic Acids
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities, including anti-malarial, anti-bacterial, and anti-cancer effects.[1] Within this class, 2-phenylquinoline-4-carboxylic acid derivatives have emerged as a particularly promising avenue for anti-cancer drug discovery. These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of crucial cellular enzymes like histone deacetylases (HDACs) and sirtuin 3 (SIRT3).[2][3] The subject of this guide, 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid, belongs to this esteemed class of molecules. The strategic placement of a chlorophenyl group at the 2-position and a methyl group at the 3-position of the quinoline ring is anticipated to modulate its biological activity and pharmacokinetic properties. This guide will delve into the available scientific evidence to critically evaluate its standing as a potential anti-cancer agent.
In Vitro Efficacy: A Look at Cellular and Molecular Activity
In vitro studies are the cornerstone of early-stage drug discovery, providing fundamental insights into a compound's biological activity in a controlled environment. For 2-phenylquinoline-4-carboxylic acid derivatives, these assays typically involve assessing their ability to inhibit the proliferation of various cancer cell lines.
Anti-proliferative Activity
While specific data for 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid is not extensively available in the public domain, we can infer its potential from closely related analogs. For instance, a derivative, referred to as D28 , a 2-substituted phenylquinoline-4-carboxylic acid, has demonstrated significant in vitro anti-cancer activity. It exhibited potent growth inhibition against a panel of cancer cell lines with IC50 values in the low micromolar range.[2] Another related class of compounds, 2-(3-chlorophenyl)quinoline-4-carboxamide derivatives, also showed significant anti-cancer activity against the MDA-MB-231 breast cancer cell line.[4]
| Compound Class | Cell Line | IC50 (µM) | Reference |
| 2-substituted phenylquinoline-4-carboxylic acid (D28) | K562 (Leukemia) | 1.02 | [2] |
| U266 (Multiple Myeloma) | 1.08 | [2] | |
| U937 (Lymphoma) | 1.11 | [2] | |
| MCF-7 (Breast Cancer) | 5.66 | [2] | |
| A549 (Lung Cancer) | 2.83 | [2] | |
| 2-(3-chlorophenyl)quinoline-4-carboxamide derivative (6j) | MDA-MB-231 (Breast Cancer) | 8.24 | [4] |
Table 1: In Vitro Anti-proliferative Activity of 2-Phenylquinoline-4-Carboxylic Acid Derivatives.
Mechanism of Action: Targeting Key Cancer Pathways
The anti-cancer effects of 2-phenylquinoline-4-carboxylic acid derivatives are often attributed to their ability to modulate key signaling pathways involved in cell growth and survival.
-
HDAC Inhibition: Compound D28, for example, has been identified as a selective inhibitor of histone deacetylase 3 (HDAC3).[2] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes, ultimately inducing cell cycle arrest and apoptosis.
-
SIRT3 Inhibition: Another analog, P6 , a 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivative, was found to be a potent and selective inhibitor of SIRT3, a mitochondrial deacetylase.[3][5] The inhibition of SIRT3 in certain cancers can lead to cell cycle arrest and differentiation.[3]
Caption: A typical workflow for a xenograft efficacy study.
Bridging the Gap: The In Vitro-In Vivo Discrepancy
A significant challenge in drug development is the often-observed discrepancy between in vitro potency and in vivo efficacy. A compound that shows promising activity in a petri dish may not translate to a therapeutic effect in a living organism. Several factors contribute to this disparity:
-
Pharmacokinetics: A compound's absorption, distribution, metabolism, and excretion (ADME) properties heavily influence its bioavailability and concentration at the tumor site. Poor pharmacokinetic properties can lead to suboptimal drug exposure and lack of efficacy in vivo.
-
Toxicity: A compound may exhibit unforeseen toxicity in an animal model, limiting the achievable therapeutic dose.
-
Tumor Microenvironment: The complex tumor microenvironment, which includes stromal cells, immune cells, and the extracellular matrix, can influence a drug's activity in ways that are not captured in simple 2D cell culture models.
For 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid, the absence of in vivo data makes it difficult to assess its potential for overcoming these challenges. Future preclinical studies should focus on comprehensive pharmacokinetic and toxicology profiling to bridge this critical knowledge gap.
The Competitive Landscape: Alternative Therapeutic Strategies
The field of oncology is rich with a diverse array of therapeutic options. When evaluating a new compound, it is essential to consider its potential advantages over existing and emerging treatments.
Standard-of-Care Chemotherapeutics
For many cancers, the standard of care still includes conventional chemotherapeutic agents like cisplatin and doxorubicin . [4][6]While effective, these drugs are often associated with significant side effects. A key advantage of a novel targeted agent like 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid could be a more favorable safety profile due to its specific mechanism of action.
Targeted Therapies
The era of personalized medicine has seen the rise of targeted therapies that act on specific molecular targets involved in cancer progression. These include:
-
PARP Inhibitors: For cancers with BRCA1/2 mutations, PARP inhibitors have shown significant clinical benefit. [7]* Kinase Inhibitors: Numerous kinase inhibitors targeting pathways like EGFR, ALK, and BRAF are now standard treatments for specific cancer types.
Natural Products
A significant number of anti-cancer drugs are derived from natural sources. Compounds like paclitaxel and vincristine are mainstays in cancer chemotherapy. [6]The exploration of novel scaffolds from natural products remains a vibrant area of research.
Conclusion and Future Directions
The available in vitro data on 2-phenylquinoline-4-carboxylic acid derivatives, including close analogs of 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid, are encouraging, suggesting a potential for anti-cancer activity through mechanisms like HDAC and SIRT3 inhibition. However, the critical lack of in vivo efficacy and pharmacokinetic data represents a significant hurdle in its developmental pathway.
To advance 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid as a viable clinical candidate, the following steps are imperative:
-
Comprehensive In Vitro Profiling: A broader screening against a diverse panel of cancer cell lines is needed to identify the most responsive cancer types.
-
In Vivo Efficacy Studies: Well-designed xenograft studies are crucial to demonstrate anti-tumor activity in a living system.
-
Pharmacokinetic and Toxicology Assessment: A thorough evaluation of the compound's ADME and safety profile is essential for determining its therapeutic window.
-
Mechanism of Action Elucidation: Further studies are required to definitively identify the molecular targets and signaling pathways modulated by this specific compound.
By systematically addressing these knowledge gaps, the scientific community can unlock the full therapeutic potential of 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid and pave the way for a new generation of effective and safer anti-cancer drugs.
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Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents. PubMed. [Link]
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Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. [Link]
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Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. PubMed. [Link]
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Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives. Thai Journal of Pharmaceutical Sciences. [Link]
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Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. MDPI. [Link]
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Quantitative Structure-Activity Relationships for Anticancer Activity of 2- Phenylindoles Using Mathematical Molecular Descriptors. Bentham Science. [Link]
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Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. UI Scholars Hub. [Link]
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Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. National Institutes of Health. [Link]
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Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. [Link]
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Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers Media S.A. [Link]
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Plant-Derived Anticancer Compounds as New Perspectives in Drug Discovery and Alternative Therapy. MDPI. [Link]
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The 2-Phenyl-Quinoline-4-Carboxylic Acid Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery
The 2-phenyl-quinoline-4-carboxylic acid core is a privileged scaffold in medicinal chemistry, forming the foundation for a diverse range of therapeutic agents. Its rigid, planar structure andmultiple points for functionalization have made it a fertile ground for the development of compounds with potent anticancer, antibacterial, and antiviral activities. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of these derivatives across these three key therapeutic areas, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.
The Versatile 2-Phenyl-Quinoline-4-Carboxylic Acid Core
The inherent biological activity of the quinoline ring, found in various natural products, has long been recognized.[1] The addition of a phenyl group at the 2-position and a carboxylic acid at the 4-position creates a molecule with a unique combination of hydrophobicity and hydrophilicity, influencing its pharmacokinetic and pharmacodynamic properties. The SAR of this class of compounds is intricately dependent on the nature and position of substituents on both the quinoline and phenyl rings, as well as modifications to the carboxylic acid moiety.
Comparative Structure-Activity Relationship (SAR) Analysis
This section dissects the SAR of 2-phenyl-quinoline-4-carboxylic acid derivatives, comparing how specific structural modifications influence their efficacy as anticancer, antibacterial, and antiviral agents.
Anticancer Activity: Targeting Histone Deacetylases (HDACs)
Derivatives of 2-phenyl-quinoline-4-carboxylic acid have emerged as promising histone deacetylase (HDAC) inhibitors, a class of anticancer agents that modulate gene expression by altering the acetylation state of histones.[2][3] The general pharmacophore for these HDAC inhibitors consists of a cap group, a linker, and a zinc-binding group (ZBG).[2] In this context, the 2-phenyl-quinoline-4-carboxylic acid moiety typically serves as the cap group.[2][4]
Key SAR Insights for HDAC Inhibition:
-
Zinc-Binding Group (ZBG): The nature of the ZBG is paramount for potency and selectivity. Hydroxamic acids are commonly used ZBGs due to their strong chelation with the zinc ion in the HDAC active site.[2] However, replacing the carboxylic acid with a hydrazide has been shown to enhance potency and confer selectivity for HDAC3.[2][5]
-
Substituents on the 2-Phenyl Ring:
-
Electron-withdrawing groups: Difluoro-substitution on the phenyl ring can be beneficial for HDAC inhibitory activity.[5]
-
Electron-donating groups: Methyl and methoxy substitutions on the phenyl ring have been found to decrease HDAC inhibitory potency.[3]
-
Halogens: Chlorine substitution on the phenyl ring has also been shown to reduce activity compared to unsubstituted analogs.[5]
-
-
Linker Region: A phenylpiperazine group is often employed as a linker to connect the 2-phenyl-quinoline-4-carboxylic acid cap to the ZBG.[2]
Table 1: In Vitro HDAC Inhibitory Activity of Representative 2-Phenyl-Quinoline-4-Carboxylic Acid Derivatives [5]
| Compound | R (on Phenyl Ring) | ZBG | HDAC1 IC₅₀ (µM) | HDAC3 IC₅₀ (µM) |
| D28 | H | Hydroxamic Acid | >1000 | 24.45 |
| D29 | H | Hydrazide | 32.59 | 0.477 |
| D30 | 4-F | Hydrazide | 1.427 | 0.100 |
Antibacterial Activity
The 2-phenyl-quinoline-4-carboxylic acid scaffold has also been explored for its antibacterial properties.[6][7] Modifications to this core structure can significantly impact the antibacterial spectrum and potency.
Key SAR Insights for Antibacterial Activity:
-
Lipophilicity: Increased lipophilicity of the molecule generally correlates with enhanced activity, particularly against Gram-positive bacteria like Staphylococcus aureus.
-
Amide/Hydrazide Formation: Conversion of the C4-carboxylic acid to amides or hydrazides is a common strategy to improve antibacterial potency.
-
Substituents on the 2-Phenyl Ring: The introduction of basic groups, such as piperidine or pyrrolidine, via a linker to the 2-phenyl ring can enhance antibacterial activity. For instance, a piperidine substituent (compound 5a₄) showed significant activity against S. aureus.[6]
-
Substituents on the Quinoline Ring: The nature and position of substituents on the quinoline ring can also modulate activity, although this has been less systematically explored in the reviewed literature.
Table 2: In Vitro Antibacterial Activity (MIC, µg/mL) of Representative 2-Phenyl-Quinoline-4-Carboxylic Acid Derivatives [6][7]
| Compound | R (on 2-Phenyl Ring) | Staphylococcus aureus | Escherichia coli |
| 1 | 2-NO₂ | >256 | >256 |
| 5a₄ | 2-(CH₂)₂-piperidine | 64 | >256 |
| 5a₇ | 2-(CH₂)₂-N(Et)₂ | >256 | 128 |
Antiviral Activity
Recent studies have highlighted the potential of 2-phenyl-quinoline-4-carboxylic acid derivatives as broad-spectrum antiviral agents, particularly against coronaviruses.[8] The mechanism of action for some of these compounds involves targeting host factors, which can present a higher barrier to the development of viral resistance.
Key SAR Insights for Antiviral Activity:
-
Substituents on the Quinoline Ring: The presence of dimethoxy groups on the quinoline ring, such as at the 6,8- or 5,7-positions, has been associated with improved antiviral activity against SARS-CoV-2.[8]
-
Modification at the C4-Position: The carboxylic acid at the C4 position is often derivatized. For instance, its conversion to an amide linked to a 6,7-dimethoxytetrahydroisoquinoline group resulted in a compound with potent activity against SARS-CoV-2 helicase (nsp13).[8]
-
Substituents on the 2-Phenyl Ring: The influence of substituents on the 2-phenyl ring on antiviral activity is an active area of investigation, with current data suggesting that it can modulate potency.
Table 3: In Vitro Antiviral Activity (EC₅₀, µM) of Representative 2-Phenyl-Quinoline Derivatives against Coronaviruses [8]
| Compound | Quinoline Substituents | C4-Modification | SARS-CoV-2 | HCoV-229E | HCoV-OC43 |
| 5a | H | Amide | 10.1 | 1.8 | 2.0 |
| 6f | 5,7-dimethoxy | Amide | 6.4 | 0.6 | 0.9 |
| 9j | 6,8-dimethoxy | Amide | 5.9 | 0.2 | 0.6 |
Experimental Protocols
To ensure the reproducibility and validity of research findings, this section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of 2-phenyl-quinoline-4-carboxylic acid derivatives.
Synthesis: The Doebner Reaction
The Doebner reaction is a classic and efficient one-pot, three-component method for synthesizing 2-substituted quinoline-4-carboxylic acids.[9]
Protocol: Iron(III) Triflate Catalyzed Doebner Reaction [9]
-
To a 50 mL round-bottom flask, add pyruvic acid (1.0 mmol, 88 mg), aniline (1.1 mmol, 102 mg), and benzaldehyde (1.0 mmol, 106 mg) in ethanol (5 mL).
-
Add the catalyst, iron(III) trifluoromethanesulfonate (15 mol%, 76 mg), to the mixture.
-
Equip the flask with a reflux condenser and place it on a magnetic stirrer within a heating mantle.
-
Heat the reaction mixture to 80°C and maintain reflux for 3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature, at which point the crude product will precipitate.
-
Collect the precipitate by filtration and wash with cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Biological Evaluation
This protocol is for a fluorogenic, isoform-specific HDAC assay.[10]
-
Prepare a 50 µL reaction mixture in a black 96-well assay plate containing:
-
Assay buffer (50 mM Tris-HCl, pH 7.4, 137 mM NaCl, 2.7 mM KCl, 0.05% Tween-20, and 5 µg/mL BSA)
-
Human recombinant HDAC enzyme isoform
-
Test compound (2-phenyl-quinoline-4-carboxylic acid derivative) at various concentrations
-
Fluorogenic HDAC substrate
-
-
Incubate the plate at 37°C for 30 minutes.
-
Add 50 µL of HDAC Developer reagent to each well.
-
Incubate at room temperature for an additional 20 minutes.
-
Measure the fluorescence on a plate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by non-linear regression analysis.
This protocol is based on the broth microdilution method.[11]
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in Mueller-Hinton Broth (MHB).
-
Prepare a bacterial inoculum of the test strain and adjust its turbidity to a 0.5 McFarland standard.
-
Dilute the inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
This is a standard method for evaluating the efficacy of antiviral compounds.[12][13]
-
Seed a suitable host cell line in 6-well plates to form a confluent monolayer.
-
Prepare serial dilutions of the test compound in a serum-free medium.
-
Pre-incubate the cell monolayers with the compound dilutions for 1-2 hours at 37°C.
-
Infect the cells with a known titer of the virus for 1 hour at 37°C.
-
Remove the virus inoculum and add an overlay medium (e.g., containing 1% methylcellulose) with the corresponding concentrations of the test compound.
-
Incubate the plates at 37°C until plaques are visible (typically 2-3 days).
-
Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control and determine the EC₅₀ value.
Conclusion
The 2-phenyl-quinoline-4-carboxylic acid scaffold represents a highly versatile platform for the development of novel therapeutics. The subtle interplay of substituents on the quinoline and phenyl rings, coupled with modifications of the carboxylic acid group, dictates the biological activity and selectivity of these compounds. This guide provides a comparative framework of the SAR for anticancer, antibacterial, and antiviral applications, underscoring the importance of rational design in medicinal chemistry. The detailed experimental protocols further equip researchers with the necessary tools to advance the discovery and development of next-generation drugs based on this remarkable chemical entity.
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assessing the selectivity of 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid for HDAC isoforms
An In-Depth Technical Guide to Assessing the Selectivity of 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic Acid for HDAC Isoforms
Authored by a Senior Application Scientist
In the landscape of epigenetic drug discovery, the pursuit of isoform-selective histone deacetylase (HDAC) inhibitors is of paramount importance. While pan-HDAC inhibitors have validated the therapeutic potential of this target class, their broad activity can lead to off-target effects and associated toxicities.[1][2] The development of next-generation inhibitors with refined selectivity profiles promises enhanced therapeutic windows and a deeper understanding of the specific biological roles of individual HDAC isoforms.[1]
This guide provides a comprehensive framework for assessing the HDAC isoform selectivity of the novel compound 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid . As direct inhibitory data for this specific molecule is not yet publicly available, we will leverage published data on structurally analogous 2-phenylquinoline-4-carboxylic acid derivatives to build a predictive assessment.[3][4] This approach mirrors a common strategy in early-stage drug development, where data from closely related analogs inform the prioritization and characterization of new chemical entities. We will compare this scaffold to established pan- and isoform-selective inhibitors, providing the experimental context necessary for a robust evaluation.
The Central Role of HDACs in Cellular Regulation
Histone deacetylases are a family of 18 enzymes that catalyze the removal of acetyl groups from lysine residues on both histone and non-histone proteins.[5] This deacetylation is a critical mechanism for regulating gene expression, DNA repair, cell proliferation, and other fundamental cellular processes.[6][7] HDACs are broadly categorized into four classes based on their sequence homology and function.[5][8]
-
Class I (HDACs 1, 2, 3, and 8): Primarily localized to the nucleus, these HDACs are key regulators of gene expression and are often components of large transcriptional co-repressor complexes.[1][9]
-
Class II: This class is subdivided into:
-
Class IIa (HDACs 4, 5, 7, and 9): These enzymes shuttle between the nucleus and cytoplasm and have tissue-specific roles, particularly in the development of cardiac and skeletal muscle.[7]
-
Class IIb (HDACs 6 and 10): These are found in both the nucleus and cytoplasm, with HDAC6 being a prominent cytoplasmic deacetylase targeting non-histone proteins like tubulin.[1][10]
-
-
Class III (Sirtuins): These are NAD+-dependent deacetylases with distinct catalytic mechanisms from other HDAC classes.
-
Class IV (HDAC11): The sole member of this class, HDAC11, shares features with both Class I and II HDACs.[5]
The diverse and sometimes opposing roles of these isoforms underscore the need for selective inhibitors to achieve targeted therapeutic effects.[2][9]
Classification of Zinc-Dependent HDAC Isoforms.
Comparative Analysis of Inhibitory Potency
To contextualize the potential selectivity of 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid, we first examine the inhibitory profiles of its close structural relatives. A recent study on 2-phenylquinoline-4-carboxylic acid derivatives revealed a promising selectivity for HDAC3.[3][4]
| Compound | Zinc-Binding Group | HDAC1 IC₅₀ (µM) | HDAC2 IC₅₀ (µM) | HDAC3 IC₅₀ (µM) | HDAC6 IC₅₀ (µM) |
| D28 (Analog) | Hydroxamic Acid | >100 | >100 | 24.45 | >100 |
| D29 (Analog) | Hydrazide | 32.59 | 183.5 | 0.477 | >1000 |
| Data extracted from Hui et al., 2022 |
These data suggest that the 2-phenylquinoline-4-carboxylic acid scaffold has a clear preference for inhibiting Class I HDACs, with a particularly noteworthy selectivity for HDAC3, especially when appended with a hydrazide zinc-binding group (as in compound D29).[3][4] The lack of activity against HDAC6, a Class IIb isoform, further reinforces this Class I-selective profile.
To appreciate the significance of these findings, we must compare them against established HDAC inhibitors with known selectivity profiles.
| Compound | Type | HDAC1 IC₅₀ (nM) | HDAC2 IC₅₀ (nM) | HDAC3 IC₅₀ (nM) | HDAC6 IC₅₀ (nM) | HDAC8 IC₅₀ (nM) |
| Vorinostat (SAHA) | Pan-Inhibitor | 10 | - | 20 | - | 2000 |
| Panobinostat (LBH589) | Pan-Inhibitor | <13.2 | <13.2 | <13.2 | <13.2 | Mid-nanomolar |
| Romidepsin (FK228) | Class I-Selective | 36 | 47 | - | 14000 | - |
| Tubastatin A | HDAC6-Selective | >1000x vs HDAC6 | >1000x vs HDAC6 | >1000x vs HDAC6 | 15 | 855 |
| PCI-34051 | HDAC8-Selective | 4000 | >1000x vs HDAC8 | >1000x vs HDAC8 | 2900 | 10 |
IC₅₀ values are compiled from multiple sources and represent approximate potencies.[11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29]
This comparison highlights several key points:
-
Pan-Inhibitors like Vorinostat and Panobinostat show potent, low-nanomolar inhibition across multiple HDAC isoforms.[15][19]
-
Class-Selective Inhibitors such as Romidepsin demonstrate a clear preference for Class I HDACs (HDAC1 and HDAC2) over Class IIb (HDAC6).[13][16]
-
Isoform-Selective Inhibitors like Tubastatin A and PCI-34051 exhibit remarkable potency against their primary target (HDAC6 and HDAC8, respectively) with significantly weaker activity against other isoforms.[11][23]
Based on the analog data, 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid is predicted to be a Class I-selective inhibitor, with a potential bias towards HDAC3. Its potency is likely to be in the micromolar to high-nanomolar range, distinguishing it from the highly potent pan-inhibitors.
Experimental Protocol: In Vitro Fluorogenic HDAC Activity Assay
To empirically determine the selectivity profile of 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid, a robust and validated in vitro assay is required. The fluorogenic HDAC activity assay is a widely accepted method suitable for high-throughput screening and accurate IC₅₀ determination.[30][31][32]
Principle: This assay utilizes a substrate composed of an acetylated lysine residue linked to a fluorophore.[32] In its native state, the fluorescence is quenched. Upon deacetylation by an active HDAC enzyme, a developer solution can cleave the deacetylated substrate, releasing the fluorophore and generating a measurable fluorescent signal. The intensity of the fluorescence is directly proportional to the HDAC activity.[31][33]
Workflow for Fluorogenic HDAC Activity Assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a concentrated stock solution of 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid in 100% DMSO.
-
Create a serial dilution series of the test compound in assay buffer. Also, prepare dilutions of reference compounds (e.g., Vorinostat, Tubastatin A).
-
Dilute recombinant human HDAC isoforms (HDAC1, 2, 3, 4, 5, 6, 7, 8, 9, 10, 11) to their optimal working concentration in assay buffer.
-
Prepare the fluorogenic HDAC substrate and developer solution according to the manufacturer's instructions (e.g., kits from BPS Bioscience, AAT Bioquest).[32][33]
-
-
Assay Plate Setup (96-well black plate):
-
Test Wells: Add a fixed volume of each dilution of the test compound.
-
Positive Control Wells (No Inhibition): Add assay buffer containing the same percentage of DMSO as the test wells.
-
Negative Control Wells (Max Inhibition): Add a saturating concentration of a pan-HDAC inhibitor like Trichostatin A or Vorinostat.
-
Blank Wells: Add assay buffer only (no enzyme).
-
-
Enzyme Addition and Pre-incubation:
-
Add the diluted recombinant HDAC enzyme to all wells except the blanks.
-
Mix gently and incubate the plate for 10-20 minutes at 37°C to allow for the interaction between the inhibitors and the enzymes.
-
-
Initiation of Enzymatic Reaction:
-
Add the fluorogenic HDAC substrate to all wells to start the reaction.
-
Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.
-
-
Signal Development and Measurement:
-
Stop the enzymatic reaction by adding the developer solution to all wells. This solution simultaneously halts the HDAC activity and initiates the generation of the fluorescent signal from the deacetylated substrate.
-
Incubate for an additional 15 minutes at 37°C.
-
Read the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths (typically around 350-380 nm for excitation and 440-460 nm for emission).[32]
-
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from all other readings.
-
Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = 100 x [1 - (Signal_Test - Signal_Negative) / (Signal_Positive - Signal_Negative)]
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each HDAC isoform.
-
Conclusion and Path Forward
The analysis of structurally related analogs strongly suggests that 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid is a promising candidate for a Class I-selective HDAC inhibitor, with a potential for significant selectivity towards the HDAC3 isoform.[3][4] Its predicted inhibitory profile distinguishes it from broad-spectrum pan-HDAC inhibitors and highly specific isoform-selective agents, placing it in a therapeutically interesting chemical space.
The definitive assessment of its selectivity, however, requires empirical validation. The detailed experimental protocol provided in this guide offers a robust and industry-standard methodology for determining the precise IC₅₀ values against a full panel of recombinant HDAC isoforms. The resulting data will be critical for elucidating the structure-activity relationship of this chemical series and will guide future optimization efforts to enhance potency and refine the selectivity profile, ultimately advancing the development of a novel, targeted epigenetic therapeutic.
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A Comparative Analysis of the Antibacterial Spectrum of Quinolone-4-Carboxylic Acid Derivatives
Authored by: A Senior Application Scientist
The quinolone-4-carboxylic acids represent a cornerstone in the arsenal of synthetic antibacterial agents, distinguished by their broad-spectrum activity and potent bactericidal mechanism. Their evolution, from the early narrow-spectrum agents to the later-generation fluoroquinolones with expanded activity, provides a compelling case study in medicinal chemistry and drug development. This guide offers a comparative analysis of the antibacterial spectrum of different quinoline-4-carboxylic acid derivatives, supported by experimental data and methodologies, to inform researchers and drug development professionals.
The Evolving Landscape of Quinolones: A Generational Perspective
The antibacterial spectrum of quinolones has significantly broadened with successive generations, driven by strategic modifications to the core chemical scaffold. This evolution is a direct result of extensive structure-activity relationship (SAR) studies aimed at enhancing potency, expanding the spectrum of activity, and overcoming resistance mechanisms.
-
First-Generation Quinolones (e.g., Nalidixic acid): These early derivatives exhibit a narrow spectrum of activity, primarily targeting Gram-negative bacteria, with limited efficacy against Gram-positive organisms. Their clinical utility is largely restricted to the treatment of uncomplicated urinary tract infections.
-
Second-Generation Fluoroquinolones (e.g., Ciprofloxacin, Norfloxacin): The introduction of a fluorine atom at position 6 and a piperazine ring at position 7 marked a significant advancement. This class demonstrates a broader spectrum, with enhanced activity against Gram-negative bacteria, including Pseudomonas aeruginosa, and improved activity against some Gram-positive and atypical pathogens.
-
Third-Generation Fluoroquinolones (e.g., Levofloxacin, Gatifloxacin): Further modifications led to enhanced activity against Gram-positive bacteria, particularly Streptococcus pneumoniae, while retaining potent Gram-negative coverage. This "respiratory quinolone" class has been pivotal in treating community-acquired respiratory tract infections.
-
Fourth-Generation Fluoroquinolones (e.g., Trovafloxacin, Moxifloxacin): These agents possess the broadest spectrum of activity, with significant improvements in their efficacy against anaerobic bacteria and continued potent activity against Gram-positive and Gram-negative organisms.
Caption: Generational evolution of the quinolone antibacterial spectrum.
Quantifying Antibacterial Activity: Methodologies and Data
The antibacterial spectrum of a compound is quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Experimental Protocol: Broth Microdilution Method
The broth microdilution method is a standardized and widely accepted technique for determining MIC values.
Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated, and the MIC is determined as the lowest concentration of the compound that inhibits visible bacterial growth.
Step-by-Step Protocol:
-
Preparation of Stock Solution: Dissolve the quinolone derivative in a suitable solvent (e.g., DMSO) to a high concentration.
-
Serial Dilution: Perform a two-fold serial dilution of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in the microtiter plate.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include positive (no drug) and negative (no bacteria) controls.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is read as the lowest concentration of the drug at which there is no visible turbidity.
Comparative Antibacterial Spectrum: MIC Data
The following table summarizes the in vitro activity (MIC₅₀, µg/mL) of representative quinolone-4-carboxylic acid derivatives against a panel of common bacterial pathogens. MIC₅₀ represents the concentration required to inhibit the growth of 50% of the tested isolates.
| Bacterial Species | Nalidixic Acid (1st Gen) | Ciprofloxacin (2nd Gen) | Levofloxacin (3rd Gen) | Moxifloxacin (4th Gen) |
| Escherichia coli | 4 | 0.015 | 0.03 | 0.06 |
| Pseudomonas aeruginosa | >128 | 0.25 | 1 | 2 |
| Staphylococcus aureus (MSSA) | >128 | 0.25 | 0.25 | 0.06 |
| Streptococcus pneumoniae | >128 | 1 | 1 | 0.12 |
| Bacteroides fragilis | >128 | 8 | 4 | 1 |
Data compiled from various published studies and should be considered representative.
Structure-Activity Relationships (SAR) and Spectrum
The evolution of the quinolone antibacterial spectrum is intrinsically linked to the chemical modifications of the core quinolone ring.
Caption: Key structure-activity relationships in quinolones.
-
N-1 Position: Substitution with small alkyl groups (e.g., ethyl, cyclopropyl) generally enhances antibacterial activity. The cyclopropyl group, in particular, is a hallmark of many potent fluoroquinolones.
-
C-6 Position: The introduction of a fluorine atom is a critical modification that dramatically increases potency against a broad range of bacteria by enhancing the inhibition of DNA gyrase.
-
C-7 Position: The substituent at this position significantly influences the antibacterial spectrum and potency. The piperazine ring in ciprofloxacin contributes to its excellent Gram-negative activity, while bulkier substituents in later-generation agents enhance Gram-positive and anaerobic coverage.
-
C-8 Position: A methoxy group at this position, as seen in moxifloxacin, is associated with enhanced activity against anaerobic bacteria and a reduction in the potential for phototoxicity.
Mechanism of Action: The Molecular Basis of Bactericidal Activity
Quinolones exert their bactericidal effect by inhibiting two essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.
-
Inhibition of DNA Gyrase: This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary for DNA replication and transcription. Quinolones bind to the enzyme-DNA complex, stabilizing it and leading to the accumulation of double-strand DNA breaks.
-
Inhibition of Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication. Inhibition of topoisomerase IV by quinolones prevents the segregation of replicated chromosomes, ultimately leading to cell death.
The relative affinity of a quinolone for DNA gyrase versus topoisomerase IV can influence its spectrum of activity. In general, DNA gyrase is the primary target in Gram-negative bacteria, while topoisomerase IV is the main target in Gram-positive bacteria.
Caption: Mechanism of action of quinolone antibacterials.
Conclusion
The quinolone-4-carboxylic acids are a testament to the power of medicinal chemistry to rationally design and develop highly effective therapeutic agents. The systematic modification of the quinolone scaffold has led to a remarkable expansion of their antibacterial spectrum, from narrow-spectrum agents to broad-spectrum drugs with activity against Gram-positive, Gram-negative, atypical, and anaerobic bacteria. Understanding the interplay between chemical structure, antibacterial spectrum, and mechanism of action is paramount for the continued development of novel anti-infective agents that can combat the growing threat of antimicrobial resistance.
References
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Hooper, D. C. (2001). Mechanisms of Action of Fluoroquinolones. Emerging Infectious Diseases, 7(2), 380-386. [Link]
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Dalhoff, A., & Schmitz, F. J. (2003). In-vitro antibacterial activity and pharmacodynamics of new quinolones. European Journal of Clinical Microbiology & Infectious Diseases, 22(4), 203-221. [Link]
-
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574. [Link]
A Senior Application Scientist's Guide to Validating Target Engagement: A Comparative Analysis for Novel Kinase Inhibitors
For researchers in the vanguard of drug discovery, the journey from a promising chemical entity to a validated therapeutic candidate is fraught with critical decision points. Among the most pivotal is the unequivocal demonstration of target engagement within the complex milieu of a living cell. This guide provides a comprehensive comparison of modern techniques for validating the interaction of a novel small molecule, exemplified by the hypothetical kinase inhibitor 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid (dubbed "Compound Q"), with its intended intracellular target.
We will navigate the principles, protocols, and practical considerations of leading target engagement assays. To ground our discussion in real-world applications, we will draw comparisons with well-characterized kinase inhibitors, Ibrutinib and Dasatinib, which have established target engagement profiles. Our focus will be on providing not just the "how," but the "why," empowering you to make informed decisions for your own research endeavors.
The Imperative of Target Engagement: Beyond Biochemical Potency
While in vitro assays are indispensable for initial screening and determining the biochemical potency (e.g., IC50) of a compound, they represent a simplified system. The cellular environment introduces a myriad of complexities, including cell permeability, efflux pumps, off-target interactions, and the need for the compound to attain a sufficient concentration at the site of action. Therefore, direct evidence of a compound binding to its target in living cells is the gold standard for validating its mechanism of action and interpreting cellular phenotypes.
This guide will dissect and compare three orthogonal and widely adopted methods for quantifying target engagement:
-
Cellular Thermal Shift Assay (CETSA®): A biophysical method that leverages the principle of ligand-induced thermal stabilization of the target protein.
-
Kinobeads Competition Binding Assay: A chemoproteomic approach for profiling the interaction of a compound with a broad range of kinases in their native state.
-
NanoBRET™ Target Engagement Assay: A proximity-based method that measures compound binding through bioluminescence resonance energy transfer (BRET).
Method 1: Cellular Thermal Shift Assay (CETSA®) - A Measure of Target Stabilization
The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm the direct binding of a small molecule to its target protein in a cellular context.[1][2][3] The fundamental principle is that the binding of a ligand, such as Compound Q, to its target kinase increases the protein's thermal stability.[1][3] This stabilization results in a shift in the protein's melting curve to a higher temperature.
Causality Behind Experimental Choices in CETSA
The elegance of CETSA lies in its label-free nature and its applicability to unmodified compounds and endogenous proteins. The critical experimental variable is the application of a precise thermal challenge to cell lysates or intact cells. The subsequent quantification of the soluble, non-denatured fraction of the target protein at different temperatures reveals the extent of stabilization conferred by the compound.
Experimental Workflow: CETSA
Caption: Kinobeads Experimental Workflow.
Detailed Protocol for Kinobeads Assay
1. Cell Lysis and Compound Incubation:
-
Prepare a native cell lysate under non-denaturing conditions to preserve protein activity.
-
Incubate the lysate with a range of concentrations of Compound Q or a vehicle control.
2. Competitive Binding:
-
Add the Kinobeads slurry to the treated lysates and incubate to allow for competitive binding.
-
Thoroughly wash the beads to remove unbound proteins.
3. Protein Elution and Digestion:
-
Elute the captured kinases from the beads.
-
Perform in-solution or on-bead tryptic digestion of the eluted proteins.
4. LC-MS/MS Analysis and Data Interpretation:
-
Analyze the resulting peptides by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Quantify the relative abundance of each identified kinase in the Compound Q-treated samples compared to the vehicle control. A dose-dependent decrease in the amount of a kinase pulled down by the beads indicates that Compound Q is engaging that target.
Comparison with Ibrutinib and Dasatinib
| Parameter | Compound Q (Hypothetical) | Ibrutinib (BTK Inhibitor) | Dasatinib (Multi-kinase Inhibitor) |
| Expected Kinobeads Outcome | Identification of the primary target kinase(s) and potential off-targets. | Shows high-affinity binding to BTK and a limited number of off-target kinases. | Reveals a broad target profile, including ABL, SRC family kinases, and others. [4] |
| Key Advantage | Provides an unbiased view of the compound's selectivity across a large portion of the kinome. | Enables the assessment of selectivity in a more physiologically relevant context than recombinant enzyme screens. | Excellent for understanding the polypharmacology that may contribute to both efficacy and toxicity. |
| Limitation | May not capture all kinases, and the apparent affinities can be influenced by the specific Kinobeads matrix used. | As a covalent inhibitor, the competition dynamics might be complex. | The assay is technically demanding and requires specialized equipment and expertise in proteomics. |
Method 3: NanoBRET™ Target Engagement Assay - Proximity-Based Detection
The NanoBRET™ Target Engagement Assay is a sensitive, live-cell method that measures compound binding by detecting the proximity between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled tracer that binds to the same target.
Causality Behind Experimental Choices in NanoBRET™
This assay is based on Bioluminescence Resonance Energy Transfer (BRET), a process where energy is transferred from a light-emitting enzyme (NanoLuc®) to a fluorescent acceptor molecule when they are in close proximity (<10 nm). A test compound, like Compound Q, that enters the cell and binds to the NanoLuc®-tagged target will displace the fluorescent tracer, leading to a decrease in the BRET signal. This change in BRET is a direct measure of target engagement.
Experimental Workflow: NanoBRET™
Caption: NanoBRET™ Experimental Workflow.
Detailed Protocol for NanoBRET™ Assay
1. Cell Line Generation:
-
Generate a stable cell line or use transient transfection to express the target kinase fused to NanoLuc® luciferase.
2. Assay Setup:
-
Plate the engineered cells in a suitable microplate.
-
Add the cell-permeable fluorescent tracer at a predetermined optimal concentration.
3. Compound Treatment and Measurement:
-
Add serial dilutions of Compound Q or a vehicle control to the wells.
-
Incubate to allow for compound entry and binding.
-
Add the NanoLuc® substrate and immediately measure the luminescence at two wavelengths (donor and acceptor emission) using a BRET-capable plate reader.
4. Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the compound concentration to generate a dose-response curve and determine the cellular IC50 value, which reflects the potency of target engagement.
Comparison with Ibrutinib and Dasatinib
| Parameter | Compound Q (Hypothetical) | Ibrutinib (BTK Inhibitor) | Dasatinib (Multi-kinase Inhibitor) |
| Expected NanoBRET™ Outcome | A concentration-dependent decrease in the BRET signal, yielding a cellular IC50. | Demonstrates potent and dose-dependent engagement of BTK in live cells. [5] | Can be adapted to measure engagement with its various targets, provided suitable tracers are available. |
| Key Advantage | Provides a quantitative measure of target engagement in real-time in living cells. High-throughput compatible. | Allows for the determination of cellular potency and residence time with kinetic measurements. | Highly sensitive and requires a low number of cells. |
| Limitation | Requires genetic modification of the cells to express the tagged target protein. A suitable fluorescent tracer is also necessary. | The availability of a specific tracer for the target of interest is a prerequisite. | Overexpression of the target protein might not fully recapitulate the endogenous context. |
Conclusion: An Orthogonal Approach for Robust Validation
No single method for determining target engagement is infallible. A robust and trustworthy validation of Compound Q's mechanism of action would ideally involve the use of at least two orthogonal approaches. For instance, the biophysical confirmation from CETSA can be complemented by the broader selectivity profile from a Kinobeads experiment. The quantitative, live-cell data from a NanoBRET™ assay can then provide a precise measure of cellular potency.
By understanding the principles, strengths, and limitations of each technique, researchers can design a comprehensive target engagement strategy that provides unequivocal evidence of a compound's interaction with its intended target. This rigorous approach is fundamental to building a compelling case for the continued development of novel therapeutic agents.
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Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022). Frontiers in Chemistry. [Link]
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2-(4-Methylphenyl)quinoline-4-carboxylic acid. (n.d.). National Center for Biotechnology Information. [Link]
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Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022). ACS Chemical Biology. [Link]
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Quantification of BTK engagement by ibrutinib in peripheral blood mononuclear cells in a phase I clinical study. (2015). Cancer Research. [Link]
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Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. (n.d.). SpringerLink. [Link]
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Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives. (2021). Thai Journal of Pharmaceutical Sciences. [Link]
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Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022). PubMed Central. [Link]
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Target Engagement Assays in Early Drug Discovery. (n.d.). Journal of Medicinal Chemistry. [Link]
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CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. (2020). YouTube. [Link]
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Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). PubMed Central. [Link]
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2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. (n.d.). MDPI. [Link]
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Emerging Drug Targets Identification & Validation. (n.d.). Discovery On Target. [Link]
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). SpringerLink. [Link]
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Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement. (n.d.). PubMed. [Link]
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Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. (2023). Frontiers in Cell and Developmental Biology. [Link]
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Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. (2023). Nature. [Link]
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Small-Molecule Target Engagement in Cells. (2016). Cell Chemical Biology. [Link]
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Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. (2023). PubMed Central. [Link]
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Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. (n.d.). ACS Publications. [Link]
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Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. (2021). PubMed Central. [Link]
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A Practical Guide to Target Engagement Assays. (2025). Selvita. [Link]
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Target Identification and Validation (Small Molecules). (n.d.). University College London. [Link]
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Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement. (2018). PubMed Central. [Link]
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Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. (n.d.). ResearchGate. [Link]
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Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. (2022). UKM Medical Molecular Biology Institute. [Link]
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Determining target engagement in living systems. (n.d.). PubMed Central. [Link]
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Controlling Ibrutinib's Conformations about Its Heterobiaryl Axis to Increase BTK Selectivity. (2023). ACS Medicinal Chemistry Letters. [Link]
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Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. (2021). Analytical Chemistry. [Link]
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Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. (n.d.). MDPI. [Link]
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Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. (n.d.). PubMed Central. [Link]
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The role of ibrutinib in DLBCL and the value of next-generation BTK inhibitors. (2022). YouTube. [Link]
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A Researcher's Guide to the Safe Disposal of 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic Acid
This guide provides comprehensive, step-by-step procedures for the proper and compliant disposal of 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid. As a Senior Application Scientist, my objective is to synthesize regulatory requirements with practical laboratory wisdom, ensuring that your operational and disposal plans are not only safe and efficient but also grounded in sound scientific principles. Adherence to these protocols is essential for protecting laboratory personnel, the wider community, and the environment.
Hazard Assessment and Chemical Profile
Effective disposal begins with a thorough understanding of the substance. 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid is a halogenated aromatic carboxylic acid. Its structure necessitates a specific disposal pathway due to its chemical properties and potential hazards.
Chemical Identity and Hazard Classification:
| Property | Details | Reference |
| Chemical Name | 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid | [1] |
| CAS Number | 43071-47-2 | [1] |
| Molecular Formula | C17H12ClNO2 | [1] |
| Primary Hazard | Irritant | [1] |
| Waste Classification | Halogenated Organic Compound | [2][3] |
The presence of a chlorine atom on the phenyl group classifies this compound as a halogenated organic waste .[4][5] This is the single most critical factor in determining its disposal route. Halogenated wastes require specific treatment, often high-temperature incineration, and are significantly more costly and regulated to dispose of than their non-halogenated counterparts.[4][5] Safety data sheets for structurally similar compounds confirm that it should be handled as a substance causing skin and serious eye irritation, with the potential for respiratory irritation if handled as a fine powder.[6][7]
The Core Principles of Compliant Disposal
All chemical waste disposal is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9][10] This framework establishes a "cradle-to-grave" responsibility, meaning the generator of the waste is legally responsible for its safe management until its final destruction.[5][11]
The Principle of Segregation: The First and Most Critical Step
Proper segregation is paramount to ensure safety and compliance. Incompatible wastes must never be mixed, as this can lead to dangerous chemical reactions.[12][13]
Causality: The primary reason for segregating halogenated from non-halogenated waste is the disposal method. Halogenated compounds can produce hazardous byproducts like hydrochloric acid during incineration if not processed in specialized facilities. Mixing waste streams contaminates the entire volume, forcing the more expensive and stringent disposal method on the entire batch.[5]
Key Segregation Rules:
-
Halogenated vs. Non-Halogenated: Keep 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid waste separate from all non-halogenated organic solvents and compounds (e.g., acetone, methanol, hexanes).[4][5][14]
-
Acids and Bases: Do not mix this acidic compound with bases in the same waste container.[14]
-
Oxidizers: Keep this compound segregated from strong oxidizing agents.[15]
-
Solid vs. Liquid: Always use separate containers for solid and liquid waste streams.[12][16]
Step-by-Step Disposal Protocols
These protocols provide a self-validating system for the safe handling and disposal of waste containing 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid.
Protocol 3.1: Disposal of Solid Waste
This includes unused or expired reagent, contaminated weigh boats, gloves, and paper towels.
-
Container Selection: Obtain a dedicated solid hazardous waste container. This should be a rigid, sealable container (e.g., a plastic pail with a lid) that is compatible with the chemical.
-
Labeling: Before placing any waste in the container, affix a "Hazardous Waste" label from your institution's Environmental Health & Safety (EHS) department.[12][17]
-
Content Identification: Clearly write all constituents on the label. List "2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid" and any other chemicals present in contaminated items. Specify that this is a "Halogenated Organic Solid Waste" .
-
Accumulation: Place all solid waste contaminated with the compound into this container. This includes used gloves, weigh paper, and any absorbent material from a minor spill cleanup.
-
Storage: Keep the container sealed when not in use.[4][17] Store it in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[8][17] The SAA should have secondary containment to prevent the spread of material in case of a leak.[16][18]
-
Pickup Request: Once the container is full or has been in use for the maximum time allowed by your institution (often 12 months), submit a chemical waste pickup request to your EHS office.[17]
Protocol 3.2: Disposal of Liquid Waste
This applies to solutions from experiments containing the title compound.
-
Container Selection: Use a dedicated, leak-proof liquid waste container with a screw cap, such as a 4-liter plastic-coated glass bottle or a high-density polyethylene (HDPE) carboy.[13] Ensure the container is compatible with all solvents in the waste stream.
-
Labeling: As with solid waste, pre-label the container with a "Hazardous Waste" tag.
-
Content Identification: List the full chemical name "2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid" and estimate its concentration. Critically, list all other components, including every solvent (e.g., Dichloromethane, THF, etc.) and their approximate percentages.[14] Mark the container as "Halogenated Organic Liquid Waste" .
-
Accumulation: Carefully pour the liquid waste into the container using a funnel. Perform this action inside a certified chemical fume hood to minimize inhalation exposure.[4] Do not fill the container beyond 90% capacity to allow for expansion.
-
Storage: Tightly seal the container immediately after adding waste.[4][17] Store it in the designated SAA within secondary containment.
-
Pickup Request: Arrange for disposal through your institution's EHS department when the container is full or reaches its accumulation time limit.
Protocol 3.3: Decontamination of Empty Containers and Glassware
-
Initial Rinse: Triple-rinse the empty container or glassware with a suitable solvent that the compound is soluble in. This rinsate is now considered hazardous waste.
-
Rinsate Disposal: Dispose of the first rinsate into the appropriate "Halogenated Organic Liquid Waste" container.[19] Subsequent rinses with water or other non-halogenated solvents must also be collected as hazardous waste. Do not pour any rinsate down the drain. [19][20]
-
Final Cleaning: After the triple rinse, the glassware can typically be washed with soap and water.
-
Container Disposal: For the original reagent bottle, once triple-rinsed, deface or remove the label entirely, and dispose of the container in the appropriate glass or plastic recycling bin as per institutional policy.[8][12] Note that containers that held acutely toxic (P-listed) waste have different, more stringent disposal requirements and must not be triple-rinsed by lab personnel.[8][11]
Personal Protective Equipment (PPE) & Engineering Controls
A robust PPE strategy is the primary defense against exposure during handling and disposal activities.[19]
| Equipment | Specification | Purpose & Rationale |
| Hand Protection | Nitrile or Neoprene Gloves | Provides a chemical barrier against skin contact. Always inspect gloves for tears or punctures before use.[19] |
| Eye Protection | Chemical Splash Goggles | Protects eyes from accidental splashes of liquids or contact with airborne powder.[19] |
| Body Protection | Laboratory Coat | Protects skin and personal clothing from contamination.[19] |
| Engineering Control | Certified Chemical Fume Hood | All handling of the solid compound and all waste consolidation activities must be performed in a fume hood to prevent inhalation of dust or vapors.[19] |
Emergency Procedures: Spill and Exposure Management
Accidents require immediate and correct responses to mitigate harm.
In Case of a Spill:
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or involves highly volatile solvents, evacuate the lab.
-
Contain: For small spills of solid material, gently cover with an absorbent material. For small liquid spills, surround the spill with absorbent pads or sand.[21]
-
Cleanup: Wearing appropriate PPE, carefully sweep or absorb the spilled material and place it into your designated "Halogenated Organic Solid Waste" container.[11][21]
-
Decontaminate: Wipe the spill area with a suitable solvent and paper towels, disposing of all cleanup materials as hazardous solid waste.[19]
-
Report: Report the spill to your laboratory supervisor and EHS office, as per institutional policy.
In Case of Personal Exposure:
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[21][22]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[21][22] Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[22]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[21][22]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid waste.
Caption: Disposal workflow for 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid.
By rigorously following these scientifically-grounded and regulation-compliant procedures, researchers can ensure the safe and responsible management of chemical waste, fostering a culture of safety and environmental stewardship within the laboratory.
References
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LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. UPenn EHRS - University of Pennsylvania. Available from: [Link]
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2-(4-CHLORO-PHENYL)-3-METHYL-QUINOLINE-4-CARBOXYLIC ACID CAS#: 43071-47-2. ChemWhat. Available from: [Link]
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Material Safety Data Sheet - 2-Oxoimidazolidine-4-carboxylic acid. Cole-Parmer. Available from: [Link]
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Material Safety Data Sheet - 2-(4-Chlorophenyl)-1,3-thiazolane-4-carboxylic acid. Cole-Parmer. Available from: [Link]
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A Comprehensive Guide to the Safe Handling of 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental to discovery. 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid, a quinoline derivative, represents a class of compounds with significant potential in medicinal chemistry.[1][2] Ensuring the safety of our researchers is paramount. This guide provides essential, in-depth technical information and procedural guidance for the safe handling and disposal of this compound, reflecting our commitment to fostering a secure and productive laboratory environment.
Hazard Identification and Risk Assessment: Understanding the Compound
-
Quinoline Carboxylic Acid Moiety: Compounds in this family are generally considered to be irritants to the skin, eyes, and respiratory tract.[3][4][5][6][7] Inhalation of dust particles can lead to respiratory irritation.[3][6]
-
Chlorinated Aromatic Moiety: The presence of a chlorophenyl group designates this compound as a halogenated organic compound.[8] Such compounds require specific disposal procedures to prevent environmental contamination.[9][10][11][12]
Based on these structural alerts, it is prudent to handle 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid as a hazardous substance with the potential to cause irritation and with specific environmental disposal considerations.
Personal Protective Equipment (PPE): A Multi-layered Defense
A robust PPE strategy is the cornerstone of safe laboratory practice when handling potentially hazardous chemicals.[13][14][15][16] The following table outlines the recommended PPE for various laboratory operations involving 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid.
| Operation | Hand Protection | Eye/Face Protection | Respiratory Protection | Body Protection |
| Weighing and transferring solid powder | Nitrile or Neoprene gloves | Chemical splash goggles and a face shield | N95 or higher-rated particulate respirator | Laboratory coat |
| Preparing solutions | Nitrile or Neoprene gloves | Chemical splash goggles | Work in a certified chemical fume hood | Laboratory coat |
| Running reactions and work-up | Nitrile or Neoprene gloves | Chemical splash goggles | Work in a certified chemical fume hood | Laboratory coat |
| Cleaning glassware and spills | Nitrile or Neoprene gloves | Chemical splash goggles and a face shield | Air-purifying respirator with organic vapor cartridges (if significant vapor is present) | Chemical-resistant apron over a laboratory coat |
The Rationale Behind PPE Selection:
-
Hand Protection: Nitrile or neoprene gloves provide a suitable barrier against skin contact with organic chemicals.[3] It is crucial to inspect gloves for any signs of degradation or punctures before use.
-
Eye and Face Protection: Chemical splash goggles are essential to protect the eyes from accidental splashes of solutions or contact with airborne powder.[3] A face shield should be worn over goggles during procedures with a higher risk of splashing.
-
Respiratory Protection: When handling the solid, powdered form of the compound, an N95 or higher-rated particulate respirator is necessary to prevent inhalation of dust particles.[3][17] For all other operations, working within a certified chemical fume hood provides adequate respiratory protection.
-
Body Protection: A laboratory coat protects the skin and personal clothing from contamination.[3] For tasks with a higher risk of splashes, such as cleaning up spills, a chemical-resistant apron provides an additional layer of protection.
Operational Plan: Step-by-Step Safe Handling Procedures
Adherence to a standardized operational procedure minimizes the risk of exposure and ensures the integrity of the research.
Workflow for Handling 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid
Caption: Workflow for safe handling of the target compound.
Step-by-Step Protocol:
-
Preparation:
-
Before entering the designated handling area, don the appropriate PPE as outlined in the table above.
-
Ensure the chemical fume hood is functioning correctly.
-
Gather all necessary equipment and reagents to avoid leaving the designated area during the procedure.
-
-
Handling:
-
All manipulations of the solid compound must be performed within a certified chemical fume hood to minimize inhalation risk.
-
When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
-
Cleanup:
-
Decontaminate all glassware and surfaces that have come into contact with the compound using an appropriate solvent, followed by a thorough wash.
-
Properly doff PPE in the designated area to prevent the spread of contamination.
-
Disposal Plan: Environmental Responsibility
As a halogenated organic compound, 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid requires specific disposal procedures.
Waste Segregation and Disposal Workflow
Caption: Waste segregation and disposal workflow.
-
Solid Waste: All contaminated solid waste, including gloves, weigh boats, and paper towels, must be placed in a clearly labeled hazardous waste container.
-
Liquid Waste: All liquid waste containing 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid must be collected in a designated "Halogenated Organic Waste" container.[8][9] Do not mix with non-halogenated waste.[11][12]
-
Institutional Guidelines: Always consult your institution's Environmental Health and Safety (EHS) office for specific disposal guidelines.[3]
By adhering to these comprehensive safety and handling protocols, researchers can mitigate the risks associated with handling 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid, ensuring a safe and compliant laboratory environment conducive to scientific advancement.
References
- Benchchem. Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid.
- Hazardous Waste Segreg
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- Braun Research Group.
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- Cornell EHS. 7.2 Organic Solvents.
- CHEMM. Personal Protective Equipment (PPE).
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- NSP Coatings. Powder Coating Personal Protective Equipment (PPE) Requirements.
- Bernardo Ecenarro. Recommended PPE to handle chemicals.
- University of British Columbia. Organic Solvent Waste Disposal.
- Benchchem. Application Notes and Protocols for the Derivatization of Quinoline-2-Carboxylic Acid for GC-MS Analysis.
- CymitQuimica. Safety Data Sheet for 2-Chloroquinoline-8-carboxylic acid.
- UI Scholars Hub.
- TCI Chemicals. Safety Data Sheet for 2-Chloroquinoline-4-carboxylic Acid.
- Sigma-Aldrich.
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- ChemWhat. 2-(4-CHLORO-PHENYL)-3-METHYL-QUINOLINE-4-CARBOXYLIC ACID CAS#: 43071-47-2.
- Biosynth. Safety Data Sheet for 2-Quinolinecarboxylic acid.
- ACS Publications. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.
- Fisher Scientific.
- CymitQuimica. Safety Data Sheet for 4-Chloroquinoline-3-carboxylic acid.
- TCI Chemicals. Safety Data Sheet for 2-(Chloromethyl)-4-methylquinazoline.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
